Theliatinib

Catalog No.
S545157
CAS No.
1353644-70-8
M.F
C25H26N6O2
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theliatinib

CAS Number

1353644-70-8

Product Name

Theliatinib

IUPAC Name

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1

InChI Key

FSXCKIBROURMFT-VGSWGCGISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

HMPL-309; HMPL 309; HMPL309; Theliatinib; xiliertinibum; xiliertinib.

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

The exact mass of the compound Theliatinib is 442.2117 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib belongs to the 4-anilinoquinazoline class of small molecules, a known pharmacophore for developing EGFR inhibitors [1] [2]. It functions as a competitive ATP-competitive inhibitor [3].

The table below summarizes key quantitative data on its inhibitory potency:

Assay Type Target Value (nM) Context / Comparison
Enzyme Inhibition (IC₅₀) EGFR (wild-type) 3 nM -
Enzyme Inhibition (IC₅₀) EGFR T790M/L858R mutant 22 nM -
Enzyme Kinetics (Kᵢ) EGFR (wild-type) 0.05 nM 7x more potent than gefitinib (Kᵢ=0.35 nM) [3]
Cellular Inhibition (IC₅₀) EGFR Phosphorylation (A431 cells) 7 nM -
Cellular Inhibition (IC₅₀) Cell Viability (A431 cells) 80 nM -

This high potency translates from biochemical to cellular levels, effectively blocking EGFR-driven signaling and cancer cell growth [3] [4]. This compound demonstrates good kinase selectivity, primarily targeting wild-type EGFR, which is crucial for its proposed use in cancers where EGFR is overexpressed rather than mutated [5] [3].

Impact on Downstream Signaling and Cancer Hallmarks

By inhibiting EGFR at the apex of the signaling cascade, this compound effectively blocks the activation of key downstream pathways. The following diagram illustrates this signaling cascade and this compound's inhibitory action:

G EGFR EGFR (Receptor) Downstream1 Proliferation (RAS-RAF-MEK-ERK) EGFR->Downstream1 Activates Downstream2 Survival (PI3K-AKT) EGFR->Downstream2 Activates Downstream3 Other Pathways (STATs, PLCγ) EGFR->Downstream3 Activates Ligand EGF Ligand Ligand->EGFR Binding This compound This compound This compound->EGFR Inhibits Effects Cell Proliferation ↓ Apoptosis Angiogenesis Metastasis Downstream1->Effects Downstream2->Effects Downstream3->Effects

In vivo studies confirm this mechanism, showing that this compound treatment inhibits phosphorylation of both EGFR and its key downstream effectors, AKT and ERK, leading to tumor regression [4].

Key Experimental Evidence and Workflows

The anti-tumor efficacy of this compound and its biomarker correlation were decisively established using Patient-Derived Esophageal Cancer Xenograft (PDECX) models [5] [3]. The workflow and findings from these critical experiments are summarized below:

G Start 70 Chinese EC Patient Tumor Samples Analysis Molecular Profiling Start->Analysis Model Establish 23 PDECX Models Analysis->Model Treatment This compound Treatment (2-15 mg/kg, oral, 21 days) Model->Treatment Result1 Strong antitumor activity in high EGFR expressors Treatment->Result1 Result2 Remarkable tumor regression with EGFR gene amplification Treatment->Result2 Result3 Diminished efficacy with concurrent PI3KCA mutation or FGFR1 overexpression Treatment->Result3

Key findings from this study [5] [3] include:

  • High EGFR Expression Prevalence: 71.4% (50/70) of patient tumors showed high EGFR protein expression (H-score ≥200), identifying a large potential patient population [5] [3].
  • Efficacy in High Expressors: this compound exhibited strong antitumor activity in PDECX models with high EGFR protein expression, confirming EGFR overexpression as a key predictive biomarker [5] [3].
  • Potency with Amplification: Two PDECX models with both EGFR protein overexpression and gene amplification showed remarkable tumor regression, demonstrating particular potency in this subset [5].
  • Resistance Mechanisms: Efficacy was diminished in models with concurrent PI3KCA mutations or FGFR1 overexpression, indicating these as potential resistance mechanisms that could guide patient selection and combination strategies [5] [3].

Clinical Development Context

This compound (also known as HMPL-309 or Xiliertinib) is an investigational drug originating from Hutchison MediPharma [6] [7]. Its development status and context include:

  • Development Status: As of the latest available information, this compound has been evaluated in Phase I clinical trials (NCT02601248) for patients with advanced solid tumors [5] [3] [7].
  • Proposed Indication: It is primarily being developed for esophageal cancer (EC), a disease where EGFR is commonly overexpressed and no targeted therapies are yet approved [5] [3].
  • Differentiation: Its highly selective nature for wild-type EGFR positions it as a potential therapeutic option for tumors driven by EGFR overexpression rather than specific activating mutations (e.g., NSCLC with EGFR common mutations) [5] [3].

References

Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib was designed as an ATP-competitive antagonist of the epidermal growth factor receptor (EGFR), functioning as an epidermal growth factor receptor erbB1 antagonist [1] [2].

  • High Potency and Selectivity: this compound demonstrated high potency against wild-type EGFR with a Ki value of 0.05 nM. It showed IC50 values of 3 nM against EGFR and 22 nM against the EGFR T790M/L858R mutant. A key characteristic was its 50-fold greater selectivity for EGFR when tested against a panel of 72 other kinases, suggesting a potential for a reduced off-target effect profile [2].
  • Strong Target Engagement: Preclinical studies indicated that this compound bound to wild-type EGFR with higher affinity and was more difficult to be replaced by ATP compared to first-generation EGFR TKIs like erlotinib or gefitinib. This feature suggested the potential for more effective suppression of EGFR-driven tumor growth in cancers with wild-type EGFR activation due to gene amplification or protein overexpression [2].

The following diagram illustrates the mechanism of this compound and the associated EGFR signaling pathway:

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization This compound This compound TK_Activity Tyrosine Kinase Activity This compound->TK_Activity Inhibits Dimerization->TK_Activity Activates Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) TK_Activity->Downstream Triggers Cellular_Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Cellular_Response

Diagram: this compound inhibits ATP-binding and tyrosine kinase activity of EGFR, blocking downstream signaling pathways that drive cancer cell proliferation and survival.

Preclinical Efficacy and Experimental Data

Substantial preclinical work, particularly in patient-derived esophageal cancer xenograft (PDECX) models, characterized the anti-tumor profile of this compound.

  • In Vitro Cell Research: this compound inhibited EGF-stimulated EGFR phosphorylation in A431 cells with an IC50 of 0.007 μM. It also effectively inhibited cell survival in tumor cell lines with wild-type EGFR, such as A431 (vulval), H292 (lung), and FaDu (pharynx) cells [2].
  • In Vivo Anti-Tumor Activity: this compound showed dose-dependent anti-tumor activity in a panel of PDECX models. Efficacy strongly correlated with high EGFR protein expression levels (measured by IHC H-score). Notably, tumor regression was observed in two PDECX models that had both EGFR gene amplification and high protein overexpression [3] [4].
  • Research Limitations: The anti-tumor efficacy of this compound was diminished in models with concurrent PIK3CA mutations or FGFR1 overexpression, indicating that aberrations in these associated pathways can confer resistance to EGFR inhibition [3] [4].

The workflow and key findings from the pivotal PDECX study are summarized below:

G Start 70 Chinese EC Patient Tumor Samples IHC IHC Analysis: 50/70 (71.4%) had high EGFR expression (H-score ≥200) Start->IHC FISH FISH/qPCR Analysis: 4/70 had EGFR gene amplification Start->FISH Model Establish 23 PDECX Models IHC->Model FISH->Model Treatment This compound Treatment in 9 Selected Models Model->Treatment Result1 Strong antitumor activity and tumor regression in models with high EGFR expression Treatment->Result1 Result2 Diminished efficacy in models with PIK3CA mutations or FGFR1 overexpression Treatment->Result2

Diagram: Experimental workflow of the PDECX study, showing patient sample analysis, model establishment, and key efficacy findings for this compound.

Quantitative data from key preclinical experiments is summarized in the table below.

Model/Assay Experimental Detail Result / Outcome
Enzyme Kinetics (Cell-free) Wild-type EGFR inhibition [2] Ki = 0.05 nM
Enzyme Assay (Cell-free) EGFR T790M/L858R mutant inhibition [2] IC₅₀ = 22 nM
Cell-based Assay (A431) Inhibition of EGF-stimulated EGFR phosphorylation [2] IC₅₀ = 0.007 μM
In Vivo PDECX Model Dose-dependent anti-tumor activity [3] Correlation with high EGFR H-score
In Vivo Dosing Anti-tumor activity in tumor-bearing mice [2] 15 mg/kg/day (oral)

Clinical Development Status

This compound advanced to a Phase I clinical trial, but development was ultimately halted.

  • Clinical Trial: A first-in-human, open-label, dose-escalation Phase I study (NCT02601248) was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors [5] [6].
  • Trial Design: The study included a dose-escalation stage with cohorts receiving 120 mg to 500 mg of this compound orally once daily, and a planned dose-expansion stage focusing on patients with EGFR-positive esophageal carcinoma [6].
  • Current Status: According to the most recent updates, the clinical status of this compound is Inactive, and its highest development phase is listed as Discontinued [1] [7]. The official pipeline page of its developer, HUTCHMED, no longer lists this compound as an active candidate [8].

This compound represents a case of a highly selective EGFR inhibitor with a strong preclinical rationale, particularly in tumors with EGFR overexpression. Its discontinuation highlights the challenges in translating promising preclinical data into successful clinical therapies.

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib functions as a potent ATP-competitive inhibitor of the EGFR tyrosine kinase [1]. It binds to the intracellular kinase domain of EGFR, preventing autophosphorylation and subsequent activation of downstream oncogenic signaling pathways [2] [3]. Its high selectivity helps minimize off-target effects.

The diagram below illustrates the EGFR signaling pathway and this compound's mechanism of action.

G cluster_0 Intracellular Kinase Domain Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Kinase Tyrosine Kinase Domain Dimer->Kinase Activates Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) Effect Cellular Effects (Proliferation, Survival) Downstream->Effect This compound This compound This compound->Kinase Competes This compound->Kinase ATP ATP ATP->Kinase Binds Kinase->Downstream Triggers

EGFR signaling pathway and this compound inhibition mechanism.

Preclinical Efficacy and Key Insights

A comprehensive preclinical study evaluated this compound's efficacy in patient-derived esophageal cancer xenograft (PDECX) models [1]. Key findings are summarized below.

PDECX Model Characteristic Response to this compound Notes
High EGFR protein expression (H score ≥ 200) Strong antitumor activity [1] Primary determinant of efficacy.
EGFR gene amplification & protein overexpression Remarkable tumor regression [1] Highest level of response observed.
High EGFR expression + PI3KCA mutation Diminished efficacy [1] Suggests a resistance mechanism.
High EGFR expression + FGFR1 overexpression Diminished efficacy [1] Suggests a resistance mechanism.
Low EGFR expression (H score = 15) Limited efficacy [1] Confirms EGFR-driven activity.

This study highlighted that 71.4% (50 out of 70) of tumor samples from Chinese ESCC patients showed high EGFR expression, suggesting a large potential patient population that could benefit from EGFR-targeted therapy [1].

Experimental Protocols from Preclinical Research

Here are the detailed methodologies for key experiments cited in the primary preclinical study [1].

In Vitro Cell Viability Assay (CCK-8)
  • Cell Line: A431 cells (human epidermoid carcinoma, high EGFR expression).
  • Procedure:
    • Seed cells (1×10⁴ cells/well) in 96-well plates and culture overnight.
    • Add serially diluted this compound, gefitinib, or erlotinib (0.005-10 μM, final DMSO concentration 0.5%).
    • Incubate for 48 hours.
    • Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.
    • Measure optical density (OD) at 450 nm using a plate reader.
  • Data Analysis: Calculate cell survival percentage relative to DMSO-treated control cells.
In Vivo Efficacy Study in PDX Models
  • Animal Models: NOD-SCID or BALB/c nude mice bearing patient-derived esophageal cancer xenografts (PDECX).
  • Dosing: this compound was administered orally at 15 mg/kg, once daily [4].
  • Tumor Measurement: Tumor volume was tracked regularly using calipers. The antitumor activity was correlated with the EGFR H-score (from IHC) and EGFR gene copy number (from qPCR and FISH) of the original patient tumor.

Current Development Status and Context

Based on the search results, this compound (HMPL-309) has entered clinical trials. A Phase I clinical trial was initiated in China (NCT02601248) to evaluate its use in solid tumors [1]. It has been studied in patients with advanced solid tumors, including glioblastoma [5].

As of the latest information available, this compound is not yet approved by the U.S. Food and Drug Administration (FDA). The search results on recent FDA approvals through 2025 do not list this compound [6] [7] [8].

References

Theliatinib Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the core quantitative data and experimental observations from theliatinib's preclinical studies.

Aspect Preclinical Findings & Characteristics
Drug Class Novel, orally active, small-molecule EGFR TKI [1].
Primary Mechanism Highly potent, selective, ATP-competitive inhibitor of wild-type EGFR [2].
Potency (Enzyme Level) Ki of 0.05 nM against wild-type EGFR; 7x and 7.6x more potent than gefitinib and erlotinib, respectively [2].
Cellular Activity Stronger anti-tumor activity in EGFR wild-type and resistant tumors compared to 1st-generation EGFR TKIs in preclinical models [1].
Key Disease Model Patient-Derived Esophageal Cancer Xenograft (PDECX) models [2].
Key Efficacy Finding Strong antitumor activity, including tumor regression, in PDECX models with high EGFR expression [2].
Predictive Biomarkers Efficacy associated with high EGFR protein expression (H-score ≥200). Diminished efficacy in models with concurrent PIK3CA mutations or FGFR1 overexpression [2].

Detailed Experimental Protocols

The main preclinical study for this compound utilized a series of sophisticated experiments to evaluate its efficacy and mechanism of action [2].

Establishment of Patient-Derived Xenograft (PDX) Models

The study used 23 patient-derived esophageal cancer xenograft (PDECX) models established from 54 fresh tumor samples implanted into NOD-SCID mice (42.6% success rate) [2]. Key steps included:

  • Implantation: Fresh EC samples were implanted subcutaneously into immunodeficient mice.
  • Passaging: Tumors that grew through three consecutive passages (P3) were considered stable models and used for experiments. Histological and molecular characteristics were confirmed to be consistent with the original patient tumors.
  • Model Selection: 9 models with a broad range of EGFR expression levels (H-score from 15 to 300) were selected for this compound efficacy testing [2].
Efficacy and Biomarker Evaluation Workflow

The following diagram illustrates the experimental workflow used to evaluate this compound's anti-tumor activity and correlate it with biomarker status.

G Start Start: Patient Tumor Collection (n=70 Chinese EC patients) A1 Biomarker Profiling Start->A1 B1 IHC: EGFR Protein Expression (50/70 had H-score ≥200) A1->B1 B2 qPCR & FISH: EGFR Gene Copy Number (8/69 had gain; 4 had amplification) A1->B2 B3 Sanger Sequencing: Hot-spot Mutations (1 EGFR, 1 PIK3CA) A1->B3 C1 PDECX Model Establishment (23/54 samples established) B1->C1 B2->C1 B3->C1 D1 This compound Efficacy Testing (in 9 selected PDECX models) C1->D1 E1 Data Analysis: Correlate tumor response with biomarker status D1->E1

This compound's Mechanism and Signaling Context

This compound acts on the EGFR signaling pathway, a key driver in many cancers. The diagram below illustrates this pathway and where this compound exerts its inhibitory effect.

G EGF EGF Ligand EGFR EGFR (Wild-type) EGF->EGFR Binds Downstream1 PI3K/AKT/mTOR Pathway EGFR->Downstream1 Activates Downstream2 RAS/RAF/MEK/ERK Pathway EGFR->Downstream2 Activates This compound This compound This compound->EGFR Inhibits PIK3CA PIK3CA AKT p-Akt PIK3CA->AKT RAS RAS MEK MEK RAS->MEK mTOR mTOR AKT->mTOR ERK p-Erk MEK->ERK Outcome Cell Proliferation Survival Angiogenesis mTOR->Outcome ERK->Outcome Downstream1->PIK3CA Downstream2->RAS

Interpretation of Preclinical Findings

The preclinical data positions this compound as a potential therapeutic for cancers dependent on wild-type EGFR signaling.

  • High EGFR expression is a key predictor of response: The most robust tumor regression occurred in models with high EGFR protein expression, supporting the hypothesis that EGFR inhibition is effective in "addicted" tumors [2].
  • Resistance mechanisms are evident: The finding that PIK3CA mutations or FGFR1 overexpression can diminish this compound's effect is critical. It suggests that monotherapy may be ineffective against tumors with co-occurring oncogenic drivers and highlights the potential need for combination treatment strategies [2].
  • Relevance to Esophageal Cancer: The focus on ESCC models addresses a significant medical need, as EGFR is overexpressed in 50%-70% of esophageal cancers and no targeted therapies are yet approved for this indication [2] [3].

Based on these preclinical results, a Phase I clinical trial (NCT02601248) was initiated in 2012 to evaluate this compound's safety, tolerability, and preliminary efficacy in patients with advanced solid tumors [2] [1].

References

Theliatinib Preclinical Profile and Trial Design

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib (HMPL-309) is a potent and highly selective ATP-competitive inhibitor of the wild-type Epidermal Growth Factor Receptor (EGFR) [1] [2]. The following tables summarize its key preclinical characteristics and the design of its Phase I clinical trial.

Table 1: Preclinical Biochemical and Cellular Profile of this compound

Parameter Value / Finding Experimental Context
Ki (WT EGFR) 0.05 nM Cell-free enzyme assay [3]
IC50 (WT EGFR) 3 nM Cell-free assay [2]
IC50 (EGFR T790M/L858R) 22 nM Cell-free assay [2]
Selectivity 50-fold greater for EGFR vs. 72 other kinases Kinase selectivity panel [2]
IC50 (EGF-stimulated EGFR phosphorylation) 0.007 μM (7 nM) A431 cell line (epidermoid carcinoma) [2]
Mechanism ATP-competitive inhibitor Enzyme kinetics studies [3]

Table 2: Design of the Suspended Phase I Clinical Trial (NCT02601274)

Trial Element Details
Status Suspended (as of February 2019) [4]
Phase I [4]
Design Open-label, multicenter, dose-escalation study [4]
Primary Objective Assess safety, tolerability, and pharmacokinetics [4]
Dosing This compound administered orally once daily (QD) on a 28-day cycle [4]
Dose Escalation Cohorts 120 mg, 160 mg, 200 mg, 220 mg, 300 mg, 400 mg, 500 mg QD [4]
Planned Expansion Dose-expansion planned for patients with EGFR-positive esophageal carcinoma at 300 mg QD [4]

Preclinical Efficacy and Resistance Mechanisms

The anti-tumor efficacy of this compound was extensively evaluated in patient-derived esophageal cancer xenograft (PDECX) models.

Table 3: Key Findings from PDECX Model Studies

Finding Experimental Detail Implication
Efficacy in High EGFR Strong antitumor activity, including tumor regression in models with high EGFR expression and/or amplification [1] [3] Suggests a potential biomarker for patient selection.
Dependence on EGFR Pathway Purity Diminished efficacy in models with PIK3CA mutations or FGFR1 overexpression, despite high EGFR [1] [3] Indicates that co-occurring alterations in downstream (PI3K) or parallel (FGFR) pathways can confer resistance.
Correlation with EGFR H-Score A general correlation was observed between the EGFR immunohistochemistry (IHC) H-score and the degree of tumor growth inhibition [2] Supports the use of protein expression level (IHC) as a predictive tool, in addition to gene amplification.

The logical relationship of these findings can be summarized in the following workflow:

G Start Patient Tumor Sample IHC IHC Analysis (EGFR Protein Expression) Start->IHC FISH FISH/qPCR Analysis (EGFR Gene Amplification) Start->FISH Seq Sequencing (e.g., PIK3CA, FGFR1) Start->Seq Sensitive This compound Sensitive IHC->Sensitive High H-Score Resistant This compound Resistant IHC->Resistant Low H-Score FISH->Sensitive Gene Amplification FISH->Resistant No Amplification Seq->Resistant PIK3CA Mutation or FGFR1 Overexpression

Experimental Protocols from Preclinical Studies

Here are the detailed methodologies for key experiments cited in the preclinical studies.

Protocol 1: In Vitro Cell Viability Assay (CCK-8) [2]

  • Cell Line: A431 cells (human epidermoid carcinoma, high EGFR expression).
  • Seeding: 1 × 10⁴ cells/well in DMEM with 10% FBS, incubated overnight.
  • Compound Treatment: this compound (and comparators gefitinib/erlotinib) at concentrations from 0.005 to 10 μM (3-fold serial dilutions), with a final DMSO concentration of 0.5%.
  • Incubation: 48 hours.
  • Viability Measurement: Addition of 10 μL/well of CCK-8 solution, incubation for 1 hour, followed by measurement of optical density at 450 nm.

Protocol 2: In Vivo Efficacy in PDECX Models [1] [3]

  • Animal Models: NOD-SCID or BALB/cASlac-nu/nu immunodeficient mice (7-9 weeks old).
  • Tumor Implantation: Subcutaneous implantation of patient-derived esophageal cancer tumor fragments.
  • Dosing: this compound was administered orally at 15 mg/kg/day once daily.
  • Efficacy Assessment: Tumor volume was measured regularly, and the correlation between tumor growth inhibition and the EGFR H-score of the original patient tumor was analyzed.

Current Status and Next Steps for Researchers

The available data is limited because the Phase I clinical trial (NCT02601274) was suspended. The search results do not provide any efficacy or safety outcomes from the clinical trial or indicate the reason for its suspension.

  • Check Clinical Trial Registries: Consult the ClinicalTrials.gov record for NCT02601274 directly for any official updates.
  • Search Scientific Literature: Look for more recent publications by the sponsor, Hutchison Medipharma Limited, or independent research groups on this compound.
  • Explore Alternative Agents: Given the suspension of this trial, you may wish to investigate other EGFR inhibitors in development for esophageal cancer.

References

Theliatinib Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Target Kinase Type Ki (nM) IC₅₀ (nM) Experimental Context
EGFR (Wild-Type) Receptor tyrosine kinase 0.05 [1] [2] [3] 3 [1] [2] [3] Cell-free enzyme assay
EGFR (L858R/T790M Mutant) Receptor tyrosine kinase Information not found in search results 22 [1] [2] [3] Cell-free enzyme assay

Selectivity: Theliatinib demonstrates >50-fold selectivity for EGFR when tested against a panel of 72 other kinases, indicating a highly specific profile [1] [2].

Comparative Potency & Mechanism

This compound is an ATP-competitive inhibitor [4]. The following table compares its potency and binding affinity with first-generation EGFR TKIs, based on enzyme kinetics studies against wild-type EGFR.

Inhibitor Ki (nM) IC₅₀ (nM) for EGFR
This compound 0.05 [4] 3 [4]
Gefitinib 0.35 [4] Information not found in search results
Erlotinib 0.38 [4] Information not found in search results

Key Experimental Protocols

The key findings on this compound's profile come from standard preclinical experimental methodologies.

  • Enzyme Kinetics Assays: Determined Ki and IC₅₀ values. Experiments involved incubating this compound with purified EGFR enzyme, with measurements likely based on the inhibition of phosphorylation of a substrate [4] [1] [2].
  • Cellular Phosphorylation Assays: Measured inhibition of EGF-stimulated EGFR phosphorylation in A431 cells (an epidermoid carcinoma line with high EGFR expression). Cells were treated with this compound, lysed, and EGFR phosphorylation levels were quantified, yielding an IC₅₀ of 7 nM [1] [2].
  • Cell Viability Assays (IC₅₀): Assessed anti-proliferative effects using assays like CCK-8 in tumor cell lines with wild-type EGFR (e.g., A431, H292, FaDu) after 48-hour this compound treatment [1] [2].
  • Selectivity Profiling: Evaluated against panels of other kinases to determine selectivity folds [1] [2].

Biological Context of EGFR Inhibition

This compound inhibits the EGFR signaling pathway, which is a key driver of cell proliferation and survival in certain cancers. The following diagram illustrates the core mechanism and context of its action.

G EGF EGF Ligand EGFR EGFR (Wild-Type) Or Mutant EGF->EGFR Binds/Activates Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Phosphorylates Response Cellular Responses (Proliferation, Survival) Downstream->Response Promotes This compound This compound This compound->EGFR Inhibits (ATP-competitive)

This compound inhibits EGFR activation and its downstream signaling pathway.

Research and Development Status

It is important to note that, despite promising preclinical results, the clinical development of this compound has been discontinued after Phase I trials [5] [6]. A Phase I study (NCT02601248) in patients with advanced solid tumors was completed to evaluate its safety and tolerability [7].

References

Quantitative Binding Affinity of Theliatinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on Theliatinib's activity against wild-type and mutant forms of the EGFR kinase.

Target Assay Type Value Unit Citation
Wild-type EGFR Enzyme Inhibition Constant (K𝑖) 0.05 nM [1] [2]
Wild-type EGFR Half Maximal Inhibitory Concentration (IC₅₀) 3 nM [1] [3] [2]
EGFR T790M/L858R Mutant Half Maximal Inhibitory Concentration (IC₅₀) 22 nM [1] [3] [2]

This data shows that this compound has sub-nanomolar affinity for wild-type EGFR. Its potency against the resistant T790M/L858R mutant, while lower, remains in the nanomolar range [1] [3] [2]. This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain [3].

Key Experimental Evidence & Protocols

This compound's efficacy has been validated through both in vitro (lab-based) and in vivo (animal model) experiments.

In Vitro Cell Survival Assay (CCK-8 Method)

This protocol measures the compound's ability to inhibit the growth of cancer cells.

  • Cell Line: A431 (human epidermoid carcinoma, high wild-type EGFR expression) [2].
  • Procedure:
    • Seed cells in culture plates and incubate overnight.
    • Add this compound at a concentration range (e.g., 0.005 to 10 μM).
    • Incubate for 48 hours.
    • Add CCK-8 solution, which is metabolized by living cells to produce a colorimetric change.
    • Measure optical density at 450 nm; the signal correlates with the number of living cells [2].
  • Outcome: this compound potently inhibited cell survival in A431 cells, with an IC₅₀ of less than 0.007 μM for EGF-stimulated EGFR phosphorylation [2].
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

These models involve implanting human patient tumors into immunodeficient mice to better predict clinical response.

  • Animal Models: NOD-SCID or BALB/cASlac-nu/nu mice bearing patient-derived esophageal cancer xenografts (PDECX) [3] [2].
  • Dosing: this compound was administered orally at 15 mg/kg per day [2].
  • Key Findings:
    • This compound showed broad-spectrum, dose-dependent anti-tumor activity [3] [2].
    • It induced significant tumor regression in models with high EGFR protein expression and gene amplification [3].
    • Efficacy was diminished in tumors with concurrent molecular alterations like PIK3CA mutations or FGFR1 overexpression, indicating potential resistance mechanisms [3].

The following diagram illustrates the logical relationship and workflow for these key experiments.

G start Experimental Evaluation of this compound in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo assay1 Enzyme Assays in_vitro->assay1 assay2 Cell-based Assays (A431 cells) in_vitro->assay2 r1 High potency vs. wild-type EGFR assay1->r1 r2 Inhibition of cell survival assay2->r2 model PDX Models in_vivo->model analysis Tumor Analysis in_vivo->analysis r3 Dose-dependent tumor growth inhibition model->r3 r4 Tumor regression in high EGFR expressors analysis->r4 results Key Results

> Experimental workflow for evaluating this compound's efficacy, from in vitro assays to in vivo models.

This compound in the Context of EGFR Signaling

To understand how this compound works, it's helpful to see the pathway it inhibits. The following diagram outlines the core EGFR signaling pathway and the point of inhibition.

G egfr EGFR dimer Receptor Dimerization & Autophosphorylation egfr->dimer ligand Extracellular Ligand (e.g., EGF) ligand->egfr tk Activated Tyrosine Kinase Domain dimer->tk inhibitor This compound Inhibition (ATP-competitive) tk->inhibitor Blocked by ras RAS tk->ras Activates pi3k PI3K tk->pi3k Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt survival Cell Survival & Apoptosis Avoidance akt->survival

> Simplified EGFR signaling pathway, showing this compound's point of inhibition at the tyrosine kinase domain.

Interpretation and Research Context

  • High Selectivity: this compound demonstrates ~50-fold greater selectivity for EGFR when tested against a panel of 72 other kinases, which is a key indicator of its potential to minimize off-target effects [2].
  • Comparison with Other TKIs: In vitro studies suggest this compound is 3 to 7 times more potent than earlier EGFR inhibitors like erlotinib and gefitinib at both the enzyme and cellular level [3].
  • Clinical Relevance: The strong correlation between high EGFR protein expression (measured by IHC H-score) and tumor response in PDX models supports the idea that EGFR overexpression could serve as a potential biomarker for predicting which patients might benefit from this compound therapy [3].

References

Molecular Profile and Preclinical Efficacy of Theliatinib

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib was developed as a novel, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1].

Table 1: Biochemical and Cellular Potency of this compound

Target / Assay Measurement Type Value Context / Comparison
WT EGFR (Cell-free) Ki (Inhibition Constant) 0.05 nM 7x more potent than erlotinib/gefitinib (Ki 0.35/0.38 nM) [1]
WT EGFR (Cell-free) IC50 3 nM ---
EGFR T790M/L858R Mutant IC50 22 nM ---
EGFR Phosphorylation (A431 cells) IC50 0.007 μM EGF-stimulated [2]
Kinase Selectivity --- 50-fold greater selectivity for EGFR vs. 72 other kinases [2] ---

Table 2: Summary of Key Preclinical In Vivo Findings

Aspect Findings
Research Model Patient-derived esophageal cancer xenograft (PDECX) models [3] [1]
Overall Efficacy Dose-dependent antitumor activity; strong correlation between EGFR expression (H-score) and tumor growth inhibition [2] [1]
High EGFR Expression Strong antitumor activity in PDECX models with high EGFR expression; remarkable tumor regression in models with both EGFR gene amplification and protein overexpression [3] [1]
Notable Result 75% tumor shrinkage in the PDECX 1T0950 model at 15 mg/kg/day for 21 days [4]
Resistance Factors Diminished efficacy in models with co-occurring PIK3CA mutations or FGFR1 overexpression despite high EGFR expression [3] [1]

Experimental Protocols from Key Studies

Here are the methodologies for core experiments establishing this compound's efficacy.

Protocol 1: In Vitro Cell Survival Assay (CCK-8)

This protocol measures the inhibitory effect of this compound on cancer cell proliferation [2] [4].

  • Cell Line: A431 cells (human epidermoid carcinoma, EGFR-overexpressing) [2] [4].
  • Procedure:
    • Seed cells in 96-well plates at 1×10⁴ cells/well in DMEM with 10% FBS and incubate overnight.
    • Add this compound (or gefitinib/erlotinib for comparison) in a concentration gradient (e.g., 0.005 to 10 μM).
    • Incubate for 48 hours.
    • Add 10 μL of CCK-8 solution per well and incubate for 1-4 hours.
    • Measure the optical density (OD) at 450 nm using a plate reader.
  • Data Analysis: Calculate cell survival percentage relative to DMSO-treated control cells.
Protocol 2: In Vivo Efficacy Study in PDX Models

This protocol evaluates the antitumor activity of this compound in animal models [3] [4].

  • Animal Model: NOD-SCID or BALB/c nude mice bearing patient-derived esophageal cancer xenografts (PDECX) [3] [2] [4].
  • Dosing:
    • Compound: this compound, formulated for oral administration.
    • Dosage: Multiple dose levels (e.g., 2, 5, 15 mg/kg/day) to establish a dose-response curve [4].
    • Schedule: Administered orally once daily (QD) for 21 days [4].
  • Endpoint Measurements:
    • Measure tumor volumes and body weight 1-2 times weekly.
    • Calculate tumor growth inhibition (TGI) and assess for tumor regression.

This compound's Proposed Mechanism and Resistance Factors

The following diagram synthesizes the key findings on this compound's mechanism of action and identified resistance pathways from the preclinical studies.

G compound This compound target Wild-type EGFR compound->target inhibition Inhibits EGFR Tyrosine Kinase target->inhibition downstream Blocks Downstream Signaling (e.g., MAPK) inhibition->downstream outcome Antitumor Effect (Tumor Growth Inhibition) downstream->outcome resistance Resistance Mechanisms pi3k_mut PIK3CA Mutation (Activates PI3K-AKT pathway) resistance->pi3k_mut fgfr_over FGFR1 Overexpression (Activates parallel pathway) resistance->fgfr_over pi3k_mut->outcome Diminishes Efficacy fgfr_over->outcome Diminishes Efficacy

This compound inhibits wild-type EGFR to block tumor growth, but resistance can arise from parallel pathway activation.

Clinical Development Status

This compound entered clinical trials, but its development did not proceed beyond Phase I.

  • Phase I Trial (NCT02601248): This was a first-in-human, open-label, dose-escalation study in patients with advanced solid tumors. The study aimed to assess safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity [5] [6].
  • Trial Design: The dose-escalation stage enrolled patients with various solid tumors. A planned dose-expansion stage was intended to focus specifically on patients with EGFR-positive esophageal carcinoma at a dose of 300 mg once daily [6].
  • Current Status: The clinical trial is listed as "COMPLETED" [5], but the drug's overall highest phase is marked as "Discontinued" [7]. This indicates that while the Phase I trial finished, the program was not advanced into later-stage studies.

References

Quantitative Profiling of Theliatinib's Potency

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib exhibits high potency and selectivity for EGFR. The table below summarizes its key biochemical profile:

Target Ki (nM) IC₅₀ (nM) Type Selectivity Note
EGFR (Wild Type) 0.05 [1] [2] 3 [1] [3] ATP-competitive inhibitor [4] >50-fold selectivity over other kinases [5]
EGFR (L858R/T790M Mutant) Not Reported 22 [1] [3] - -

This compound demonstrates greater potency compared to first-generation EGFR inhibitors like erlotinib (Ki = 0.38 nM) and gefitinib (Ki = 0.35 nM) [4].

Mechanism of Action and Signaling Pathway

This compound is an orally active, ATP-competitive inhibitor that binds to the kinase domain of EGFR, preventing autophosphorylation and subsequent activation of downstream pro-survival signaling pathways [1] [4].

G node_Ligand EGF Ligand node_Receptor EGFR node_Ligand->node_Receptor node_Dimerization Receptor Dimerization & Autophosphorylation node_Receptor->node_Dimerization node_this compound This compound node_PathwayOff Pathway Inhibition node_this compound->node_PathwayOff ATP-competitive binding node_PathwayOff->node_Dimerization  Blocks node_Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) node_Dimerization->node_Downstream node_CellEvents Cell Proliferation Survival, Angiogenesis node_Downstream->node_CellEvents

This compound inhibits EGFR signaling by competitively binding to the ATP-binding site, preventing the receptor autophosphorylation required to activate downstream oncogenic pathways.

Key Experimental Models and Protocols

The anti-tumor efficacy of this compound has been characterized in various experimental models, with detailed protocols as follows.

In Vitro Cell Viability Assay (CCK-8)

This protocol is used to assess the inhibitory effect of this compound on cancer cell proliferation [1].

  • Cell Line: A431 (human epidermoid carcinoma, EGFR overexpressing) [1].
  • Procedure:
    • Seed duplicate wells of exponentially growing A431 cells (1 × 10⁴ cells/well) in DMEM with 10% FBS.
    • The following day, add serially diluted test compounds (this compound, erlotinib, gefitinib) in a three-fold gradient dilution (10 ~ 0.005 μM). The final DMSO concentration should be 0.5%.
    • Incubate the cells for 48 hours at 37°C and 5% CO₂.
    • Add 10 μL of CCK-8 solution to each well and incubate for an additional hour.
    • Measure the optical density at 450 nm to determine cell survival relative to control groups.
In Vivo Efficacy in PDX Models

This protocol evaluates the anti-tumor activity of this compound in patient-derived xenograft (PDX) models that closely mimic human tumors [1] [4].

  • Animal Models: NOD-SCID (severe combined immunodeficient) mice bearing patient-derived esophageal cancer xenografts (PDECX) [1] [4].
  • Dosing Regimen:
    • Compound: this compound [1] [4].
    • Route of Administration: Oral gavage (PO) [1] [4].
    • Dosage: 2 mg/kg, 5 mg/kg, and 15 mg/kg [1].
    • Frequency: Once daily for 21 days [1] [4].
  • Key Findings: In the PDECX 1T0950 model, this compound treatment resulted in 75% tumor shrinkage with a clear dose-response relationship [1] [4]. Efficacy was strongest in models with high EGFR expression and was diminished by concurrent PI3KCA mutations or FGFR1 overexpression [4] [6].

Research Context and Development Status

  • Biomarker for Response: Preclinical studies indicate that this compound's efficacy is strongly associated with high EGFR protein expression (H-score ≥200) in esophageal cancer models. Its anti-tumor activity is reduced in the presence of concurrent molecular alterations like PI3KCA mutations or FGFR1 overexpression, highlighting the importance of patient stratification [4] [6].
  • Clinical Development Status: According to the most recent data, this compound has been discontinued after Phase I clinical trials [7]. Its development status is not listed in the current pipeline of its originator, HUTCHMED [8].

References

Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib (also known as Xiliertinib, HMPL-309) is a potent, ATP-competitive, and highly selective oral inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1] [2] [3]. Its core properties are summarized in the table below.

Property Description
CAS Number 1353644-70-8 [1] [4] [5]
Molecular Formula C₂₅H₂₆N₆O₂ [1] [4] [5]
Molecular Weight 442.51 g/mol [1] [2]
Chemical Name (3aR,6aR)-N-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yl)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide [4] [5]
Originator Hutchison MediPharma [4]
Highest Development Phase Phase I (for esophageal cancer and solid tumors) [4] [3]

This compound exhibits high potency and selectivity, as detailed in the following quantitative data.

Target Assay Type Value
EGFR (Wild Type) Ki (Enzyme) 0.05 nM [1] [5] [2]
EGFR (Wild Type) IC₅₀ (Enzyme) 3 nM [1] [5] [2]
EGFR T790M/L858R Mutant IC₅₀ (Enzyme) 22 nM [1] [5] [2]
Kinase Selectivity Selectivity over 72 other kinases >50-fold [1] [2]

The following diagram illustrates the core mechanism of action of this compound and its functional consequences in cancer cells.

G EGFR EGFR (Wild Type or T790M/L858R Mutant) Signaling Downstream Signaling (PI3K-AKT, RAS-RAF-MEK-ERK) EGFR->Signaling Activates This compound This compound (ATP-competitive) This compound->EGFR Inhibits ATP ATP Binding ATP->EGFR Competes With Outcomes Cellular Outcomes: Proliferation, Survival, Angiogenesis Signaling->Outcomes Promotes

This compound is an ATP-competitive inhibitor that binds to EGFR, blocking downstream signaling pathways and leading to anti-tumor effects.

Preclinical Efficacy and Biomarkers

Preclinical studies have highlighted this compound's potential, especially in esophageal cancer (EC).

  • In Vitro Activity: this compound significantly inhibited EGF-stimulated EGFR phosphorylation in A431 cells (IC₅₀ = 7 nM) and impaired cell survival in tumor cell lines with wild-type EGFR, such as A431, H292, and FaDu cells [1] [2].
  • In Vivo Efficacy: In patient-derived esophageal cancer xenograft (PDECX) models, this compound demonstrated dose-dependent anti-tumor activity [1] [3]. Treatment with 2-15 mg/kg daily for 21 days resulted in up to 75% tumor regression in a highly EGFR-expressing model (PDECX 1T0950) [1] [5].

A key finding from the research is that response to this compound is associated with specific tumor biomarkers, as summarized below.

Biomarker Status Response to this compound
High EGFR protein expression (H-score ≥ 200) [3] [6] Strong antitumor activity [3] [6]
EGFR gene amplification [3] [6] Remarkable tumor regression [3] [6]
PIK3CA mutation or FGFR1 overexpression [3] [6] Diminished efficacy [3] [6]
Low EGFR expression [3] [6] Reduced or absent activity [3] [6]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key experimental methodologies from the literature.

Cell Viability Assay (CCK-8) [5] [2]

  • Cell Line: A431 cells (human epidermoid carcinoma).
  • Procedure: Seed cells (1×10⁴ cells/well) in DMEM with 10% FBS and incubate overnight. Add this compound in a concentration gradient (e.g., 0.005-10 μM) with a final DMSO concentration of 0.5%. Incubate for 48 hours. Add CCK-8 solution and incubate for another hour. Measure the optical density at 450 nm to determine cell survival.

In Vivo Efficacy Study in PDX Models [1] [5] [3]

  • Animal Model: NOD-SCID mice bearing patient-derived esophageal cancer xenografts (PDECX).
  • Dosing: Administer this compound via oral gavage at doses such as 2, 5, and 15 mg/kg daily.
  • Duration: 21 days.
  • Endpoint: Monitor tumor volume to assess dose-dependent tumor growth inhibition.

Development Status and Potential

This compound has been investigated as a potential treatment for advanced solid tumors, with a notable focus on esophageal cancer (EC) where a high percentage of tumors (71.4% in one Chinese patient cohort) overexpress EGFR [3] [6]. Its development appears to be targeted at tumors with wild-type EGFR activation driven by overexpression or gene amplification, rather than classic EGFR mutations seen in lung cancer [2] [3].

A search of clinical trial registries (as referenced by DrugBank, ID: DB21453) indicates that a Phase I study of this compound (NCT02601274) has been conducted, but no recent results or progression to later phases were identified in the current search [7].

References

Experimental Protocol and Design

Author: Smolecule Technical Support Team. Date: February 2026

The trial was conducted in two distinct stages to first find a safe dosage and then gather more focused efficacy data.

  • Dose-Escalation Stage: This phase aimed to determine the maximum tolerated dose (MTD). Patients with various locally advanced or metastatic solid tumors were enrolled and received orally administered theliatinib once daily. The study planned for seven dose cohorts: 120mg, 160mg, 200mg, 220mg, 300mg, 400mg, and 500mg [1].
  • Dose-Expansion Stage: After the MTD was established, the trial expanded to enroll a specific group of patients with EGFR-positive esophageal carcinoma to obtain preliminary data on the drug's anti-tumor activity in this population. The planned dose for this stage was 300mg once daily [1].

The workflow of the clinical study design is outlined below.

Start Study Start Apr 2015 P1 Phase I Clinical Trial Start->P1 Stage1 Dose-Escalation Stage P1->Stage1 Stage2 Dose-Expansion Stage P1->Stage2 Obj1 Primary Objectives: • Safety & Tolerability • Determine Maximum Tolerated Dose (MTD) • Pharmacokinetics (PK) Stage1->Obj1 Pop1 Patient Population: Various advanced solid tumors Stage1->Pop1 Dose1 Dose Cohorts: 120, 160, 200, 220, 300, 400, 500 mg QD Stage1->Dose1 Obj2 Objective: Preliminary Anti-tumor Activity Stage2->Obj2 Pop2 Patient Population: EGFR-positive esophageal carcinoma Stage2->Pop2 Dose2 Dose: 300 mg QD Stage2->Dose2

Preclinical Rationale for the Trial

The decision to move this compound into human trials was supported by promising preclinical data. As reported in earlier announcements and research, this compound was characterized as a novel, orally active, and highly selective inhibitor of the epidermal growth factor receptor (EGFR), including the wild-type and resistant forms [2] [3].

  • Potency and Selectivity: In vitro enzyme kinetic studies demonstrated that this compound is a potent ATP-competitive inhibitor of wild-type EGFR. It showed greater potency than first-generation EGFR TKIs like erlotinib and gefitinib, with a lower Ki (inhibition constant) value [3].
  • Anti-Tumor Activity: Preclinical studies in patient-derived xenograft models, particularly of esophageal cancer, showed that this compound exhibited strong anti-tumor activity, especially in tumors with high EGFR protein expression. In some models with both EGFR gene amplification and protein overexpression, this compound treatment led to remarkable tumor regression [3].

The table below summarizes key preclinical findings that supported the clinical trial initiation.

Preclinical Parameter Finding for this compound
Target EGFR (wild-type and resistant forms) [2] [3]
Potency (Enzyme Ki) 0.05 nM (more potent than erlotinib/gefitinib) [3]
Key Preclinical Model Patient-derived esophageal cancer xenografts (PDECX) [3]
Efficacy in Models Strong anti-tumor activity, incl. tumor regression in high-EGFR models [3]

Interpretation of Trial Status

Based on the available information, the clinical development status of this compound is unclear. The government-validated database for the Phase I trial (NCT02601274) listed its status as "Suspended" as of February 2019 [1]. No results from this human study have been published in the searched literature. This suggests that while the trial was initiated, its progress was halted, and this compound may not be under active clinical development at this time.

References

theliatinib patient-derived xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib and PDX Model Overview

This compound (also known as Xiliertinib, HMPL-309) is a small molecule drug classified as an epidermal growth factor receptor (EGFR) antagonist [1]. It specifically functions as an EGFR (erbB1) antagonist [1]. As of November 2025, its highest reported development phase was Phase 1, and its status is listed as Discontinued [1]. It was previously under investigation for locally advanced malignant solid neoplasms [1].

Patient-Derived Xenograft (PDX) Models are created by transplanting tissue from a patient's tumor directly into an immunodeficient mouse. These models are crucial in oncology research because they better preserve the heterogeneity and biological characteristics of the original human tumor compared to traditional cell line models, making them more predictive for studying drug efficacy and cancer biology [2] [3] [4].

Application of PDX Models in EGFR Drug Development

PDX models are particularly valuable for preclinical testing of EGFR-targeted agents like this compound. The table below summarizes key use-cases:

Application Utility in EGFR Drug Development
Personalized Cancer Treatment Planning Test this compound efficacy on a specific patient's tumor graft before clinical administration; helps identify likely responders [2].
Accelerated Drug Development Screen this compound across a panel of PDX models with diverse genetic backgrounds to identify promising candidates and optimize dosing [2].
Biomarker Discovery & Validation Analyze tumor tissues post-theliatinib treatment to identify molecular signatures (e.g., EGFR mutations) predictive of response or resistance [2].
Studying Tumor Evolution & Resistance Monitor how tumors evolve under this compound treatment pressure, uncovering mechanisms of acquired resistance (e.g., secondary mutations) [2].

A critical consideration when using PDX models is tumor heterogeneity. A 2024 study in Nature Communications highlighted that a significant genomic bottleneck can occur during PDX establishment, often resulting in monoclonal or oligoclonal models that may not fully capture the diversity of the original patient tumor [4]. Therefore, to accurately represent a tumor's complexity and improve the predictive power of therapy response studies, it is recommended to establish PDXs from multiple regions of a primary tumor [4].

Detailed Protocol: Evaluating this compound in NSCLC PDX Models

This protocol provides a step-by-step methodology for assessing the efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) PDX models, based on established practices [2] [4].

Workflow Overview

The experimental process begins with model establishment from a patient's NSCLC tumor and progresses through drug treatment and data analysis. The following diagram illustrates the key stages from tumor implantation to final assessment.

workflow start Start: Patient NSCLC Tumor Resection p0 P0: Tumor Fragment Implantation start->p0 monitor Monitor Engraftment & Tumor Growth (P0) p0->monitor p1 P1: Harvest & Expand (Multi-region sampling recommended) monitor->p1 p2 P2: Randomize Mice & Begin Dosing Study p1->p2 analyze Analyze Tumor Response & Biomarkers p2->analyze end Report: Efficacy & Resistance Data analyze->end

Step 1: PDX Model Establishment and Expansion
  • Tumor Implantation: Surgically resect human NSCLC tumor tissue and subcutaneously implant 1-2 fragment chunks (approximately 30 mm³) into the flank of an immunodeficient NSG (NOD/SCID IL2Rγnull) mouse. This initial mouse is designated as passage zero (P0) [4].
  • Model Expansion: Once the P0 tumor volume reaches 1000-1500 mm³, harvest it, divide it into new fragments, and re-implant these into a cohort of new mice to create Passage 1 (P1). Repeat this process to generate Passage 2 (P2) models, which are used for the actual drug treatment study [4].
  • Key Consideration: To better capture tumor heterogeneity, perform multi-region sampling from the original patient tumor whenever possible to establish several parallel PDX lines [4].
Step 2: In Vivo Dosing Study
  • Animal Randomization: When P2 tumors reach a palpable size (approximately 150-200 mm³), randomize mice into treatment and control groups (n=5-10 per group) to ensure comparable starting tumor volumes across groups.
  • Dosing Regimen:
    • This compound Group: Administer this compound via oral gavage. A suggested starting dose is 50 mg/kg, once daily for 21 consecutive days. Prepare the drug suspension fresh daily in its specified vehicle.
    • Control Group: Administer the vehicle only on the same schedule.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2. Monitor mouse body weight simultaneously as an indicator of overall health and compound toxicity.
Step 3: Endpoint Analysis and Biomarker Evaluation

After the treatment period, euthanize the mice and collect tumors for analysis.

  • Efficacy Metrics:
    • Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for the treatment and control groups, respectively.
    • Perform statistical analysis (e.g., unpaired t-test) to determine the significance of the observed differences.
  • Biomarker & Molecular Profiling:
    • Western Blot Analysis: Homogenize tumor tissue and perform Western blotting to assess inhibition of the EGFR signaling pathway. Probe for reduced levels of phosphorylated EGFR (p-EGFR) and downstream p-ERK in this compound-treated tumors compared to controls [5].
    • Genomic DNA Extraction: Isolate DNA from tumor samples for Whole Exome Sequencing (WES) to confirm the presence of relevant EGFR mutations and analyze other genomic changes [4].

Data Interpretation and Reporting

The quantitative data collected from the study should be systematically compiled for clear interpretation. The following table outlines key metrics and their significance.

Metric Measurement Method Interpretation & Significance
Tumor Growth Inhibition (TGI) Caliper measurements & formula Primary efficacy endpoint. >50% is typically considered significant anti-tumor activity.
Body Weight Change Daily/Weekly weighing Indicator of systemic toxicity. A drop >20% may warrant dose modification.
p-EGFR and p-ERK Levels Western Blot Pharmacodynamic biomarker confirming successful target engagement and pathway inhibition [5].
EGFR Mutation Status Whole Exome Sequencing Predictive biomarker. Helps correlate drug response with specific genetic alterations [5].

Critical Considerations for the Protocol

  • Model Limitations: Acknowledge that the murine microenvironment lacks a functional human immune system, which limits the evaluation of immunomodulatory effects. Furthermore, genomic evolution can occur during passaging, so using lower-passage models (e.g., P2-P3) is recommended to maintain fidelity to the original tumor [4].
  • Technical Reproducibility: To ensure robust results, perform all in vivo experiments with a minimum of 5-10 mice per group and replicate key findings in independent PDX models representing different EGFR mutational statuses.

References

Theliatinib Profile & Preclinical Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib (HMPL-309) is a novel, highly potent epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). The following tables summarize its key characteristics and preclinical efficacy data from PDX models.

Table 1: this compound Biochemical and Cellular Profile [1] [2] [3]

Property Description / Value
Molecular Target EGFR (wild-type)
Mechanism of Action Potent and highly selective EGFR tyrosine kinase inhibitor
Inhibition Constant (Ki) 0.05 nM (wild-type EGFR)
IC50 (EGFR) 3 nM
IC50 (EGFR L858R/T790M) 22 nM
Relative Potency 5-10 times more potent than erlotinib and gefitinib against wild-type EGFR
Primary Indication Esophageal cancer (Solid tumors under investigation)

Table 2: Summary of this compound Efficacy in Esophageal Cancer PDX Models [1] [2]

PDX Model Characteristic This compound Treatment Response Key Observations
High EGFR protein expression (H-score > 250) & gene amplification Significant tumor regression (>30% decrease in volume) Strongest antitumor activity observed.
High EGFR protein expression (H-score > 250) without gene amplification High tumor growth inhibition (TGI: 67% - 100%) Efficacy correlates with EGFR protein levels.
Low EGFR protein expression (H-score < 200) Non-significant tumor growth inhibition Confirms EGFR-dependence of this compound's effect.
Co-occurrence of PIK3CA mutation, FGFR1 overexpression, or PTEN deletion Reduced antitumor efficacy Suggests potential resistance mechanisms.

Established PDX Model Workflow

The general workflow for establishing and utilizing PDX models, as applied in this compound studies, is outlined below. This workflow illustrates the key stages from tumor implantation to drug efficacy testing [1] [4].

Start Start: Patient Tumor Tissue Harvest A1 1. Tissue Processing & Implantation (Fresh tumor cut into 3-5 mm³ pieces) Start->A1 A2 2. First Generation (F1) (Implanted subcutaneously in NOD-SCID mice) A1->A2 A3 3. Tumor Growth & Passaging (Tumor measured until ~1-2 cm³, then harvested for F2) A2->A3 A4 4. Subsequent Generations (F2, F3...) (Maintained through serial passaging) A3->A4 A5 5. Model Validation (Histology and genetics confirmed vs. original tumor) A4->A5 B1 6. Efficacy Study (Using F3+ models) (Mice randomized into groups) A5->B1 B2 This compound Treatment (Oral gavage, e.g., 2-15 mg/kg, daily, 21 days) B1->B2 B3 Control Groups (Vehicle control, comparator drugs e.g., gefitinib) B1->B3 B4 7. Endpoint Analysis (Tumor volume measurement, TGI calculation, biomarker assessment) B2->B4 B3->B4

Key Experimental Methodology

The this compound PDX studies employed several key techniques to establish the models and evaluate the drug's efficacy and mechanism of action [1].

  • PDX Model Establishment: The models were generated by subcutaneously implanting fresh esophageal cancer tumor tissues into NOD-SCID mice. Models that grew successfully were serially passaged. For drug efficacy studies, later passages (F3 and beyond) were used to ensure model stability. The histology and molecular characteristics of the PDX models were confirmed to closely mirror the original patient tumors [1] [4].

  • EGFR Status Assessment: Patient tumors and corresponding PDX models were characterized for EGFR status using multiple methods. Immunohistochemistry (IHC) was used to evaluate EGFR protein expression levels, reported as an H-score. Quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH) were used to detect EGFR gene copy number gain and amplification, respectively [1].

  • Genetic Sequencing: DNA from tumor samples was sequenced using Sanger sequencing to identify hot-spot mutations in key genes, including EGFR, PIK3CA, K-Ras, and B-Raf [1].

  • In Vivo Efficacy Study Design: Mice bearing established PDX tumors were randomized into treatment groups. This compound was administered orally (e.g., 2 mg/kg, 5 mg/kg, 15 mg/kg) once daily for 21 days. Tumor volumes and body weights were measured regularly. Tumor Growth Inhibition (TGI) was calculated, and statistical significance was assessed (p < 0.05) [1] [3].

Application Notes for Researchers

  • Key Biomarkers for Patient Stratification: The studies indicate that high EGFR protein expression (H-score ≥ 200) is a primary predictive biomarker for this compound response. EGFR gene amplification identifies a subset of patients with the highest potential for tumor regression. It is also critical to profile resistance markers such as PIK3CA mutations and FGFR1 overexpression, as their presence can diminish this compound's efficacy [1] [2].

  • Advantages of the PDX Model: Using PDX models that have been molecularly characterized for EGFR pathway components provides a highly clinically relevant system for evaluating this compound. These models maintain the heterogeneity and biological characteristics of the original tumors, leading to more translatable results [1] [4].

  • Protocol Consideration: The successful engraftment and growth of PDX models are highly dependent on the tumor type and the immune-deficient mouse strain used. NOD-SCID or more severely immunocompromised strains (like NSG) are often necessary for reliable engraftment of human tumor tissues [4].

Limitations and Future Directions

It is important to note that while the search results confirm the use of PDX models and detail this compound's efficacy, they do not contain a complete, step-by-step laboratory protocol covering every reagent, dilution, and surgical procedure. Furthermore, the clinical development status of this compound for esophageal cancer is not clarified in the available search results.

References

theliatinib dosing regimen in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib at a Glance

This compound (HMPL-309) is a novel, orally active, and highly potent small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1] [2] [3]. It was designed to target wild-type EGFR or tumors resistant to earlier generations of EGFR inhibitors [4] [2]. The table below summarizes its key characteristics.

Property Description
Molecular Weight 442.51 g/mol [3]
Chemical Formula C~25~H~26~N~6~O~2~ [3]
CAS Number 1353644-70-8 [3]
Primary Mechanism Potent, ATP-competitive EGFR tyrosine kinase inhibitor [5]
Key In Vitro Potency IC~50~ of 3 nM (EGFR WT); IC~50~ of 22 nM (EGFR T790M/L858R mutant); K~i~ of 0.05 nM (EGFR WT) [5] [3]

Preclinical In Vivo Dosing and Efficacy

Much of the available in vivo data comes from a 2017 preclinical study investigating this compound's efficacy in patient-derived esophageal cancer xenograft (PDECX) models [5].

  • Dosing Regimen: In these mouse models, this compound was administered orally at a dose of 50 mg/kg, once daily [5].
  • Efficacy: The study demonstrated strong antitumor activity. Treatment resulted in significant tumor growth inhibition, and in two models with high EGFR expression and gene amplification, this compound even induced tumor regression [5].
  • Biomarker for Response: The efficacy of this compound was strongly associated with high EGFR protein expression in the tumors. Its effect was diminished in models that also had concurrent PI3KCA mutations or FGFR1 overexpression [5].

Experimental Protocol: In Vivo Efficacy Study

Based on the published research, here is a detailed protocol for assessing this compound's efficacy in a xenograft model [5].

  • Model Generation:

    • Implant patient-derived esophageal cancer tumor fragments subcutaneously into immunodeficient NOD-SCID mice.
    • Allow the tumors to establish and grow for several passages to create stable PDECX models.
  • Tumor Characterization:

    • Analyze the original patient tumors and the corresponding xenografts for EGFR status using:
      • Immunohistochemistry (IHC): To determine EGFR protein expression levels (reported as an H-score).
      • Fluorescence In Situ Hybridization (FISH): To detect EGFR gene amplification.
      • DNA Sequencing: To profile hot-spot mutations in genes like EGFR, PIK3CA, K-Ras, and B-Raf.
  • Group Allocation and Dosing:

    • Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into control and treatment groups.
    • Administer the vehicle control or this compound to the treatment group via oral gavage at 50 mg/kg, once daily.
    • Monitor and record tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the study period.
  • Data Analysis:

    • Calculate tumor volume for each group over time.
    • Express the antitumor activity as Tumor Growth Inhibition (TGI).

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound and the workflow of the in vivo experiment.

G cluster_pathway This compound (HMPL-309) Mechanism of Action EGF EGF Ligand EGFR EGFR (Wild-type) EGF->EGFR TK Tyrosine Kinase Domain EGFR->TK Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/ERK) TK->Downstream Phosphorylation Outcome Cell Proliferation Angiogenesis Tumor Survival Downstream->Outcome This compound This compound Inhibition ATP-Competitive Inhibition This compound->Inhibition Binds to Inhibition->TK Blocks

G cluster_workflow In Vivo Efficacy Study Workflow Start Establish PDECX Models Characterize Characterize Tumors (IHC, FISH, Sequencing) Start->Characterize Randomize Randomize Mice Characterize->Randomize Dose Oral Dosing This compound (50 mg/kg, QD) Randomize->Dose Monitor Monitor Tumor Volume & Body Weight Dose->Monitor Analyze Analyze Efficacy Data (Tumor Growth Inhibition) Monitor->Analyze Correlate Correlate Response with Biomarkers Analyze->Correlate

Critical Notes and Further Directions

  • Clinical Development Status: this compound entered a Phase I clinical trial in China in 2012 [4] [2]. The primary objectives were to evaluate safety, tolerability, and determine the maximum tolerated dose in patients with advanced solid tumors [4]. No results from this trial or information on subsequent development phases were available in the search results.
  • Information Gaps: The data is confined to a single preclinical study. For a comprehensive understanding, the following information is required but was not located:
    • Detailed pharmacokinetic (PK) parameters (absorption, distribution, metabolism, excretion).
    • Dose-ranging studies and the established maximum tolerated dose (MTD) in animals.
    • Results from clinical trials that would define a human dosing regimen.
    • Data on combination therapies with other agents.

References

Application Notes and Protocols: Investigating Theliatinib in Esophageal Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Epidermal Growth Factor Receptor (EGFR) has been identified as a viable therapeutic target in Esophageal Cancer (EC), particularly in squamous cell carcinoma (ESCC) which is prevalent in China. Research indicates that over 50% of EC patients exhibit EGFR overexpression, which is frequently associated with poor prognosis [1]. Unlike in colorectal or lung cancers, K-Ras mutations are quite rare in EC, suggesting that the EGFR pathway may be a more straightforward therapeutic target without common downstream resistance mutations [2] [1]. However, early clinical trials with first-generation EGFR inhibitors (gefitinib, erlotinib) yielded disappointing results in unselected EC populations, highlighting the critical need for predictive biomarkers and more potent inhibitors specifically effective against wild-type EGFR [2] [1].

Theliatinib is a novel, highly potent, and selective small molecule inhibitor of wild-type EGFR. Its development addresses the limitations of earlier EGFR inhibitors by demonstrating 7-10 times greater potency than gefitinib or erlotinib at the enzyme level, with a Ki value of 0.05 nM against wild-type EGFR [2] [1]. This enhanced binding affinity and slower dissociation rate from the EGFR kinase domain makes it more difficult for ATP to displace the inhibitor, potentially resulting in superior target engagement and antitumor activity in tumors driven by wild-type EGFR activation through gene amplification or protein overexpression [3].

This compound Preclinical Characterization

Biochemical and Cellular Profiling

This compound has undergone comprehensive biochemical characterization to establish its potency and selectivity profile. The table below summarizes key biochemical parameters compared to earlier generation EGFR inhibitors:

Table 1: Biochemical Profiling of this compound

Parameter This compound Gefitinib Erlotinib
Ki (Wild-type EGFR) 0.05 nM [2] [1] 0.35 nM [2] 0.38 nM [2]
IC₅₀ (Wild-type EGFR) 3 nM [2] [3] Information Missing Information Missing
IC₅₀ (EGFR T790M/L858R) 22 nM [2] [3] Information Missing Information Missing
Selectivity 50-fold greater for EGFR vs. 72 other kinases [3] Information Missing Information Missing

In cellular assays, this compound demonstrated potent inhibition of EGF-stimulated EGFR phosphorylation in A431 cells with an IC₅₀ of 0.007 μM. It also effectively inhibited cell survival in tumor cell lines with wild-type EGFR (A431, H292, FaDu cells) [3]. This compound functions as an ATP-competitive inhibitor of EGFR, similar to gefitinib and erlotinib, but with significantly higher binding affinity [2].

In Vivo Efficacy in Patient-Derived Xenograft Models

The anti-tumor efficacy of this compound was systematically evaluated in a panel of Patient-Derived Esophageal Cancer Xenograft (PDECX) models established from Chinese EC patients [2]. These models preserved the histological and molecular characteristics of the original patient tumors, providing a clinically relevant platform for drug evaluation [2].

The studies revealed a strong correlation between EGFR protein expression levels (measured by immunohistochemical H-score) and this compound's anti-tumor activity [2] [1]. The table below summarizes the efficacy outcomes across PDECX models with varying EGFR expression levels and molecular characteristics:

Table 2: Efficacy of this compound in PDECX Models with Different Molecular Profiles

Molecular Profile of PDECX Model EGFR IHC H-score EGFR GCN by qPCR Additional Alterations This compound Efficacy
EGFR amp + EGFR overexp [2] ~290-300 11.7-27.4 (Amplified) None Tumor regression (>30% decrease in volume)
EGFR overexp only [2] [1] >250 (High) 1.6-2.3 (Not amplified) None High TGI (67%-100% tumor growth inhibition)
EGFR overexp + PI3KCA mutation [2] 300 (High) 1.1 (Not amplified) PIK3CA E542K Diminished efficacy
EGFR overexp + FGFR1 overexp [2] High Not amplified FGFR1 overexpression Diminished efficacy
Low EGFR expression [2] [1] <200 (Low) 0.8 (Not amplified) None Not significant (Minimal growth inhibition)

These findings establish that this compound demonstrates the most robust antitumor activity in PDECX models with high EGFR protein expression, with particularly remarkable tumor regression observed in models with both EGFR gene amplification and protein overexpression [2]. However, the presence of concurrent molecular alterations, such as PIK3CA mutations or FGFR1 overexpression, can diminish its efficacy, highlighting the importance of comprehensive biomarker profiling [2].

Detailed Experimental Protocols

Establishment of PDECX Models

Purpose: To generate clinically relevant preclinical models that recapitulate the molecular heterogeneity of human esophageal cancer for therapeutic efficacy studies [2].

Materials and Methods:

  • Tumor Specimens: Fresh EC samples collected from 54 Chinese patients during surgical resection [2].
  • Host Animals: NOD-SCID immunodeficient mice (7-9 weeks old) [2] [3].
  • Implantation: Tumor specimens are subcutaneously implanted into mice [2].
  • Passaging: Successful engraftments are passaged for 3 consecutive generations (P3) to establish stable models [2].

Key Observations:

  • Success Rate: 23 out of 54 implanted samples (42.6%) grew successfully through 3 passages [2].
  • Model Characterization: Established PDECX models showed no significant changes in histological or molecular characteristics compared to original patient tumors during serial passage [2].
Molecular Profiling of Tumor Models

Purpose: To characterize EGFR status and identify co-existing genetic alterations that may influence response to therapy [2].

Immunohistochemistry (IHC) Protocol for EGFR Protein Expression:

  • Method: Standard IHC staining performed on formalin-fixed, paraffin-embedded tumor sections [2].
  • Scoring: H-score system (0-300) based on staining intensity and percentage of positive cells [2].
  • Classification: H-score ≥200 defined as high EGFR expression [2].

Fluorescence In Situ Hybridization (FISH) for EGFR Gene Amplification:

  • Method: Standard FISH protocol using EGFR and chromosome 7 centromere (CEP 7) probes [2].
  • Criteria: EGFR gene copy number/CEP 7 ratio ≥2.0 defined as gene amplification [2].

Gene Mutation Analysis:

  • Method: DNA extraction from tumor tissues followed by Sanger sequencing [2].
  • Genes Analyzed: EGFR, PIK3CA, K-Ras, and B-Raf hot spot mutations [2].
  • Variant Detection: Identified rare EGFR (H850L) and PIK3CA (E542K) mutations; no K-Ras or B-Raf mutations found [2].
In Vivo Efficacy Study Protocol

Purpose: To evaluate the antitumor efficacy of this compound in established PDECX models and correlate response with molecular profiles [2].

Study Design:

  • Animals: Tumor-bearing NOD-SCID or BALB/cASlac-nu/nu mice [2] [3].
  • Dosing: this compound administered orally at 15 mg/kg/day [3].
  • Control Groups: Vehicle control and/or gefitinib treatment groups for comparison [1].
  • Duration: Treatment continues until predetermined tumor volume endpoints are reached [2].

Endpoint Measurements:

  • Tumor Volume: Measured regularly using calipers [2].
  • Efficacy Calculation:
    • Tumor Growth Inhibition (TGI): Percentage inhibition of tumor growth compared to control group [1].
    • Tumor Regression: >30% decrease in tumor volume from baseline [2].

Statistical Analysis:

  • Compare this compound efficacy against control and comparator groups (P < 0.05 considered significant) [1].
  • Correlate efficacy endpoints with molecular features (EGFR H-score, gene copy number, mutation status) [2].

Resistance Mechanisms and Combination Strategies

Research with this compound has identified several potential resistance mechanisms that may limit its efficacy as a single agent. The presence of PIK3CA mutations (e.g., E542K) or FGFR1 overexpression alongside high EGFR expression has been shown to diminish the anti-tumor activity of this compound in PDECX models [2]. These findings suggest that compensatory signaling through alternative pathways can bypass EGFR dependence, providing a rationale for combination therapies.

The following diagram illustrates the EGFR signaling pathway and potential resistance mechanisms identified in esophageal cancer models:

G EGF EGF EGFR EGFR EGF->EGFR Binding PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates CellSurvival CellSurvival mTOR->CellSurvival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes This compound This compound This compound->EGFR Inhibits PI3KMutation PI3KMutation PI3KMutation->PI3K Constitutive Activation FGFR1 FGFR1 FGFR1->PI3K Bypass Signaling FGFR1->RAS Bypass Signaling

This mechanistic understanding provides a foundation for rational combination strategies that could enhance this compound's efficacy by addressing these resistance pathways.

Current Status and Future Directions

According to the most recent data available in the search results, this compound had reached Phase I clinical trials in China (NCT02601248) as of 2017 [2] [1]. However, more recent drug databases indicate that this compound's development status is currently listed as "Discontinued" in Phase 1 [4]. This suggests that clinical development may not have progressed beyond initial human trials, though the precise reasons for discontinuation are not provided in the search results.

It is noteworthy that while this compound appears to have limited clinical development, research into EGFR as a target in esophageal cancer continues, with a greater recent emphasis on immunotherapy approaches. The 2025 ESMO and NCCN guideline updates now include recommendations for immune checkpoint inhibitors (tislelizumab, nivolumab) in advanced esophageal squamous cell carcinoma, reflecting a significant shift in the therapeutic landscape [5] [6].

Conclusion

The comprehensive preclinical evaluation of this compound in patient-derived esophageal cancer models provides valuable insights into EGFR-targeted therapy in this malignancy. The data demonstrate that proper patient selection based on EGFR protein expression levels is critical for identifying populations most likely to benefit from EGFR inhibition. This compound's enhanced potency against wild-type EGFR represented a significant pharmacological advancement over earlier generation inhibitors. While its clinical development appears limited, the mechanistic understanding gained from these studies, particularly regarding primary and acquired resistance, continues to inform drug development strategies for esophageal cancer.

References

theliatinib EGFR overexpression screening

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Models & Protocols

The efficacy of theliatinib was evaluated using Patient-Derived Esophageal Cancer Xenograft (PDECX) models, which closely recapitulate the histology and genetics of original human tumors [1] [2].

  • PDX Model Establishment: The study implanted 54 fresh EC samples into NOD-SCID mice, resulting in 23 stable PDECX models (42.6% success rate) [1] [3]. Models were passaged at least three times (to P3) before use in drug efficacy studies [1] [2].
  • Model Selection: 9 PDECX models with a broad range of EGFR expression levels (H-score 15 to 300) were selected for this compound testing [1].

Efficacy Data & Predictive Biomarkers

This compound showed promising antitumor activity in models with high EGFR expression. The following table summarizes the efficacy outcomes and associated biomarkers from the PDECX studies.

Model Characteristic Response to this compound
High EGFR Expression Strong antitumor activity [1] [3]
EGFR Gene Amplification + Protein Overexpression Remarkable tumor regression in two models [1] [3]
High EGFR with PI3KCA Mutation or FGFR1 Overexpression Diminished efficacy [1] [3]
Low EGFR Expression Reduced or minimal sensitivity [1]

Experimental Workflow and Resistance Mechanisms

The diagrams below illustrate the experimental workflow for screening this compound sensitivity and the molecular basis for differential treatment responses.

workflow Start Collect EC Patient Tumor Sample IHC IHC for EGFR Protein (H-score) Start->IHC FISH FISH/qPCR for EGFR Gene Copy Number Start->FISH Seq Sequencing for Mutations (EGFR, PIK3CA, KRAS, BRAF) Start->Seq Group Group by Biomarker Profile IHC->Group FISH->Group Seq->Group PDX Establish PDX Model Treat Treat with this compound PDX->Treat Group->PDX Analyze Analyze Tumor Response Treat->Analyze

Diagram 1: Experimental workflow for evaluating this compound efficacy in esophageal cancer using patient-derived models.

resistance This compound This compound EGFR EGFR Tyrosine Kinase This compound->EGFR Inhibits Sensitive Sensitive Response This compound->Sensitive EGFR High p-Akt Low pAkt p-Akt (PI3K pathway) EGFR->pAkt Activates pErk p-Erk (MAPK pathway) EGFR->pErk Activates Survival Cancer Cell Survival/Proliferation pAkt->Survival Resistant Resistant Response pAkt->Resistant High Activity pErk->Survival pErk->Resistant High Activity

Diagram 2: this compound inhibits EGFR-driven pathways; high p-Akt or p-Erk can cause resistance.

Key Application Notes for Researchers

  • Patient Stratification Strategy: Focus on tumors with high EGFR protein expression (IHC H-score ≥200) and absence of concomitant PI3KCA mutations or FGFR1 overexpression [1] [3]. This strategy is supported by the concept of "oncogene addiction" where some cancers depend on a single oncogenic pathway for survival.
  • PDX Model Utility: PDX models are a powerful tool for preclinical drug screening as they maintain the tumor's original histopathological and genetic characteristics [2]. The reported engraftment success rate for EC-PDX models in NOD-SCID mice is a practical benchmark for study planning [1] [2].
  • Biomarker Analysis Comprehensive Panel: Screen for a panel of biomarkers beyond EGFR, including PIK3CA mutations and FGFR1 overexpression, to identify intrinsic resistance mechanisms [1]. This multi-analyte approach helps in understanding variable drug responses.

References to Foundational Studies

  • Ren, Y., Zheng, J., Fan, S. et al. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification. Oncotarget. 2017;8(31):50832-50844. doi:10.18632/oncotarget.17243 [1] [3]
  • Wang, C., Deng, J., Cai, X. et al. High EGFR and low p-Akt expression is associated with better outcome after nimotuzumab-containing treatment in esophageal cancer patients. Oncotarget. 2015;6:18674-18682. doi:10.18632/oncotarget.4367 [4]

References

Comprehensive Application Notes and Protocols: FISH Analysis for EGFR Amplification in Theliatinib Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Theliatinib and EGFR Amplification in Esophageal Cancer

This compound is a novel, highly selective EGFR tyrosine kinase inhibitor that has demonstrated potent antitumor activity in preclinical models of esophageal cancer (EC). Unlike earlier EGFR inhibitors, this compound was specifically designed with strong binding affinity for the wild-type EGFR kinase and has been shown to be 5-10 times more potent than erlotinib in enzymatic and cellular assays. This enhanced potency is particularly important for targeting tumors with wild-type EGFR activation through mechanisms such as gene amplification or protein overexpression, which are common in esophageal squamous cell carcinoma. [1]

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cellular processes including proliferation, apoptosis, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways that promote cell survival and growth. In many cancers, including esophageal carcinoma, EGFR signaling is dysregulated through overexpression, gene amplification, or mutation, making it an attractive therapeutic target. EGFR is overexpressed in 50-90% of esophageal squamous cell carcinomas and is associated with poor prognosis. [2] [3]

Fluorescence in situ hybridization (FISH) has emerged as a critical technique for identifying esophageal cancer patients most likely to benefit from this compound therapy by detecting EGFR gene amplification. This application note provides detailed protocols for FISH analysis of EGFR amplification in esophageal cancer specimens, along with comprehensive data on correlating FISH results with this compound response in both preclinical models and clinical trials. [2]

Principles of FISH Analysis for EGFR Gene Amplification

FISH is a molecular cytogenetic technique that allows for the visualization and quantification of specific DNA sequences within intact nuclei. For detecting EGFR gene amplification, FISH utilizes fluorescently labeled DNA probes that hybridize to the EGFR gene locus on chromosome 7p12. The basic principles include:

  • Specimen Preparation: Tissue sections are prepared to preserve nuclear architecture and DNA integrity while allowing probe access.
  • Denaturation: Both specimen DNA and probes are denatured to single-stranded form to enable hybridization.
  • Hybridization: Probes specifically anneal to complementary DNA sequences at the EGFR locus overnight.
  • Detection: Fluorescent signals are visualized and quantified using fluorescence microscopy.

The EGFR-to-CEP7 ratio (chromosome 7 centromere) is calculated to distinguish true gene amplification from chromosomal polysomy. This ratio-based approach controls for chromosome 7 copy number variations, providing a specific measure of gene amplification independent of ploidy. [2] [4]

Table 1: Key FISH Analysis Metrics for EGFR Amplification

Metric Calculation Method Interpretation Guidelines

| EGFR Gene Copy Number | Average number of EGFR signals per nucleus | <4: Negative 4-6: Low-level gain >6: High-level amplification | | EGFR/CEP7 Ratio | (Total EGFR signals)/(Total CEP7 signals) | <2: Negative 2.0-2.5: Borderline >2.5: Amplified | | Percentage of Tumor Cells with Amplification | (Amplified cells)/(Total tumor cells)×100% | >10%: Positive for amplification 5-10%: Equivocal <5%: Negative |

Materials and Reagents

Specimen Requirements and Collection
  • Tumor Tissue Specifications: Fresh frozen or formalin-fixed paraffin-embedded (FFPE) tissue blocks with minimum dimensions of 5×5×3 mm
  • Sectioning: 4-5 μm thick sections mounted on positively charged or silanized slides
  • Tumor Content Verification: H&E-stained sequential section must contain ≥20% tumor cells in the analysis area
  • Control Materials: FFPE cell lines with known EGFR amplification status (e.g., A431) and non-amplified controls
Probe Specifications
  • EGFR Probe: Locus-specific probe spanning the entire EGFR gene (∼190 kb) labeled with SpectrumOrange or Fluorescein
  • CEP7 Probe: Alpha-satellite DNA probe specific for centromere region of chromosome 7 labeled with SpectrumGreen or Texas Red
  • Hybridization Buffer: Contains formamide, dextran sulfate, and SSC to facilitate specific hybridization
Equipment and Instruments
  • Fluorescence Microscope: Equipped with 100W mercury or xenon lamp and DAPI, FITC, and Rhodamine/Texas Red filters
  • Oil Immersion Objectives: 40×, 63×, and 100× magnification
  • CCD Camera: High-resolution cooled camera for image capture and analysis
  • Hybridization System: Thermostatically controlled heating block or hybridizer with accurate temperature control (±1°C)
  • Humidified Chamber: Light-tight container with moistened paper to prevent slide dehydration

Detailed FISH Protocol for EGFR Amplification Detection

Sample Preparation and Pretreatment
  • Bake Slides: Heat FFPE slides at 60°C for 30-60 minutes to improve tissue adhesion.
  • Deparaffinization: Immerse slides in xylene (3 changes, 10 minutes each) followed by 100% ethanol (2 changes, 5 minutes each).
  • Rehydration: Transfer through ethanol series (100%, 85%, 70%) for 2 minutes each, then rinse in distilled water.
  • Pretreatment: Incubate in pretreatment solution (1M sodium thiocyanate) at 80°C for 10-30 minutes to unmask target DNA.
  • Proteolytic Digestion: Treat with pepsin solution (0.5 mg/mL in 0.1N HCl) at 37°C for 10-30 minutes. Optimize digestion time using control slides to achieve optimal nuclear morphology with minimal tissue loss.
  • Dehydration: Rinse in PBS, then dehydrate through ethanol series (70%, 85%, 100%) and air dry.
Probe Hybridization
  • Probe Preparation: Thaw EGFR/CEP7 probe mixture and mix thoroughly. Centrifuge briefly before use.
  • Denaturation: Apply 10 μL probe mixture to target area, cover with coverslip, and seal with rubber cement. Denature at 73°C for 5 minutes in a preheated thermal cycler or hybridizer.
  • Hybridization: Transfer slides to humidified chamber and incubate at 37°C for 14-18 hours (overnight). Avoid disturbance during hybridization.
Post-Hybridization Washes
  • Remove Coverslips: Carefully peel off rubber cement and remove coverslips.
  • Stringent Wash: Immerse slides in prewarmed 0.4× SSC/0.3% NP-40 at 73°C for 2 minutes. Do not agitate.
  • Secondary Wash: Transfer to 2× SSC/0.1% NP-40 at room temperature for 1 minute.
  • Counterstaining: Apply 10 μL DAPI counterstain (125 ng/mL in antifade solution) and cover with coverslip.
  • Storage: Store slides in the dark at -20°C until analysis. Analyze within 24 hours for optimal signal intensity.
Microscopy and Image Capture
  • Initial Screening: Using 40× objective, scan slide with DAPI filter to identify tumor areas based on morphology.
  • Signal Enumeration: Switch to 63× or 100× oil immersion objective. Count EGFR (orange) and CEP7 (green) signals in 60 non-overlapping tumor cell nuclei.
  • Image Capture: Capture representative images using appropriate filter sets for documentation and second opinion.
  • Exclusion Criteria: Avoid nuclei with weak signals, excessive background, or truncated nuclei.

Data Analysis and Interpretation

Scoring Criteria and Classification

The following scoring system should be applied for EGFR FISH analysis:

  • Calculate EGFR/CEP7 Ratio: Divide total EGFR signals by total CEP7 signals from 60 scored nuclei.

  • Determine Amplification Status:

    • Positive for Amplification: EGFR/CEP7 ratio ≥2.0 OR presence of gene cluster defined as ≥10 EGFR signals in ≥10% of tumor cells
    • Equivocal: EGFR/CEP7 ratio 1.8-2.0 with average EGFR copy number ≥4.0
    • Negative: EGFR/CEP7 ratio <2.0 without gene clusters
  • Heterogeneity Assessment: If <40% of tumor cells show amplification, note as "heterogeneous amplification" in report.

Table 2: this compound Efficacy in PDECX Models Stratified by EGFR Status

EGFR Status Model ID EGFR IHC H Score EGFR GCN by qPCR This compound Response Tumor Regression
Amplification + Overexpression 1T0326 290 11.7 Strong Remarkable regression
Amplification + Overexpression 1T0950 280 27.4 Strong Remarkable regression
High Expression Only 1T1315 295 2.3 Moderate Growth inhibition
High Expression Only 1T0781 270 1.6 Moderate Growth inhibition
PIK3CA Mutation 1T0472 300 1.1 Diminished Limited response
Low Expression 1T0773 15 0.8 Minimal No significant effect
Quality Control Measures
  • Control Performance: Ensure control slides yield expected results before analyzing patient samples.
  • Signal Quality: ≥90% of tumor cells should show clear, evaluable signals for both EGFR and CEP7.
  • Background: Nonspecific fluorescence should be minimal and not interfere with signal enumeration.
  • Observer Variability: For equivocal cases (ratio 1.8-2.2), have a second observer count 60 additional cells.

The following diagram illustrates the EGFR signaling pathway and this compound's mechanism of action, which provides the therapeutic rationale for targeting amplified EGFR:

G EGFR Signaling Pathway and this compound Inhibition EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization EGFR->Dimerization Activates This compound This compound This compound->EGFR Inhibits Downstream Downstream Dimerization->Downstream Phosphorylation CellProcesses CellProcesses Downstream->CellProcesses Regulates

Correlation of FISH Results with this compound Efficacy

Preclinical Evidence from Patient-Derived Xenograft Models

Comprehensive preclinical studies have demonstrated a strong correlation between EGFR amplification detected by FISH and response to this compound. In a panel of 9 patient-derived esophageal cancer xenograft (PDECX) models with varying EGFR expression levels, this compound exhibited remarkable tumor regression in models with both EGFR gene amplification and protein overexpression. Two models (1T0326 and 1T0950) with confirmed EGFR amplification showed exceptional sensitivity to this compound treatment, achieving significant tumor regression. The model 1T0326 had an EGFR gene copy number of 11.7 by qPCR with an IHC H score of 290, while model 1T0950 showed even higher amplification with GCN of 27.4 and H score of 280. [2]

Importantly, this compound demonstrated potent antitumor activity even in models with high EGFR protein expression without gene amplification, though the response was generally more pronounced in amplified tumors. However, the efficacy of this compound was diminished in models with concomitant molecular alterations such as PI3KCA mutations or FGFR1 overexpression, highlighting the importance of comprehensive molecular profiling beyond just EGFR status. These findings suggest that this compound could potentially benefit EC patients with high EGFR protein expression without mutations or aberrant activities of associated factors. [2]

Clinical Trial Data Supporting FISH as Predictive Biomarker

Phase I clinical trials of this compound have provided initial clinical validation for FISH as a predictive biomarker. In a Phase I trial presented at the CSCO Annual Meeting, this compound was evaluated in patients with solid tumors, with a focus on esophageal cancer. The trial established that a dose of 300mg QD or more was sufficient to inhibit EGFR phosphorylation, and among seven esophageal cancer patients evaluated, five had measurable lesions with all five achieving stable disease. Of the efficacy evaluable patients in the 120mg to 500mg cohorts, 44.4% (8/18) had stable disease after 12 weeks. These clinical findings support further study of this compound at 400mg QD in esophageal cancer patients with EGFR activation. [1]

The clinical trial data corroborate the preclinical evidence that EGFR amplification detected by FISH identifies a patient population most likely to benefit from this compound therapy. This aligns with historical data from the TRANS-COG trial of gefitinib in esophageal cancer, which demonstrated that gefitinib significantly enhanced overall survival in patients carrying EGFR gene amplification (HR = 0.19, p = 0.007) and EGFR gene copy number gain (HR = 0.53, p = 0.042). [2]

Clinical Translation and Companion Diagnostic Development

The integration of FISH analysis for EGFR amplification into clinical development of this compound represents a critical step toward precision medicine for esophageal cancer patients. Based on the compelling preclinical and clinical evidence, the following recommendations are proposed for implementing EGFR FISH testing in this compound development:

  • Patient Selection: Enrich clinical trial populations with esophageal cancer patients showing EGFR amplification by FISH or high protein expression by IHC (H score ≥200)
  • Companion Diagnostic: Develop and validate a standardized FISH assay as a potential companion diagnostic for this compound therapy
  • Resistance Monitoring: Implement sequential FISH testing to monitor for emergence of resistance mechanisms during treatment
  • Combination Strategies: Consider combination approaches with PI3K pathway inhibitors for tumors with concomitant alterations

The following workflow diagram outlines the complete process from sample collection through clinical decision-making:

G EGFR FISH Analysis Workflow for this compound Research Start Tumor Specimen Collection Processing FFPE Processing and Sectioning Start->Processing FISH FISH Analysis (Section 4) Processing->FISH QC1 Quality Control: Tumor Content ≥20% Processing->QC1 Analysis Signal Enumeration and Ratio Calculation FISH->Analysis QC2 Quality Control: Signal Clarity ≥90% FISH->QC2 Interpretation Amplification Interpretation Analysis->Interpretation QC3 Quality Control: Control Performance Analysis->QC3 Decision This compound Treatment Decision Interpretation->Decision

Troubleshooting Guide

Table 3: Common FISH Issues and Resolution Strategies

Problem Potential Causes Solutions

| Weak or Absent Signals | Incomplete denaturation Insufficient digestion Probe degradation | Increase denaturation time Optimize pepsin concentration Use fresh probe aliquots | | High Background | Inadequate washing Non-specific binding Slide aging | Increase stringency of washes Use exact NP-40 concentration Use fresher sections | | Tissue Loss | Excessive digestion Inadequate adhesion Rough handling | Reduce protease time Use charged slides Gentler washing techniques | | Signal Splitting | Over-digestion Poor fixation Thick sections | Optimize digestion time Ensure proper fixation Cut thinner sections |

Conclusion

FISH analysis for EGFR gene amplification represents a robust and validated method for identifying esophageal cancer patients most likely to respond to this compound therapy. The detailed protocol outlined in this application note provides a standardized approach for reliable detection of EGFR amplification in clinical specimens. Preclinical data from patient-derived xenograft models demonstrate that This compound achieves remarkable tumor regression in EGFR-amplified esophageal cancers, while early clinical trial results support its potential efficacy in patients. Implementation of this FISH assay as a companion diagnostic could significantly enhance the development of this compound by enabling precise patient selection, ultimately improving outcomes for esophageal cancer patients with limited treatment options.

References

Comprehensive Application Notes: Theliatinib Efficacy in Esophageal Cancer & qPCR Gene Copy Number Analysis Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Theliatinib and EGFR Targeting in Esophageal Cancer

Esophageal cancer (EC) represents a significant global health challenge, ranking as the eighth most common cancer worldwide and among the top five causes of cancer-related mortality in China [1] [2]. Patients with advanced or metastatic EC typically receive conventional chemotherapy based on 5-fluorouracil and cisplatin, yet outcomes remain poor with median survival of less than one year [1]. The lack of approved targeted therapies for EC has driven research into molecular drivers of disease progression, with epidermal growth factor receptor (EGFR) emerging as a promising therapeutic target. EGFR is overexpressed in a substantial proportion of esophageal cancers and is associated with poor prognosis [1] [2]. Unlike other solid tumors where Ras mutations are common, EC rarely harbors K-Ras mutations, suggesting that EGFR inhibition might be particularly effective for this malignancy [1].

This compound is a novel, highly selective EGFR tyrosine kinase inhibitor currently in Phase I clinical evaluation (NCT02601248) [1] [2]. Preclinical studies demonstrate that this compound exhibits 3-7 fold greater potency than first-generation EGFR inhibitors erlotinib or gefitinib at both the enzyme and cellular levels [2]. This compound functions as an ATP-competitive inhibitor of wild-type EGFR with a Ki value of 0.05 nM [2]. This application note summarizes key efficacy data for this compound in patient-derived esophageal cancer xenograft (PDECX) models and provides detailed protocols for assessing EGFR gene copy number (GCN) using quantitative PCR (qPCR), a critical biomarker for patient stratification.

EGFR Alterations in Esophageal Cancer

Prevalence of EGFR Overexpression and Gene Amplification

Comprehensive molecular profiling of 70 treatment-naive Chinese EC patient tumor samples revealed significant EGFR dysregulation at both protein and genomic levels. Through immunohistochemical (IHC) analysis, researchers documented high EGFR protein expression (H score ≥ 200) in 50 out of 70 samples (71.4%), indicating that the majority of EC tumors potentially depend on EGFR signaling pathways [1] [2]. At the genomic level, quantitative PCR analysis identified EGFR gene copy number gain (≥2.0) in 8 of 69 evaluable samples (11.6%) [1]. Further validation by fluorescence in situ hybridization (FISH) confirmed true EGFR gene amplification (EGFR gene copy number/CEP 7 ratio ≥2.0) in four tumors [1].

A critical finding from this analysis was the relationship between protein expression and gene amplification. While all tumors with EGFR gene copy number gain demonstrated high EGFR protein expression (H score ≥290), 13 additional tumors showed similarly high EGFR expression without corresponding gene amplification [1] [2]. This indicates that multiple mechanisms beyond gene amplification can drive EGFR overexpression in esophageal cancer, including transcriptional upregulation or post-translational stabilization of the receptor.

Mutation Profile of EGFR and Downstream Signaling Components

Genetic analysis of 66 EC samples assessed hotspot mutations in EGFR and key downstream effectors. The analysis revealed an overall low mutation frequency in these pathways [1] [2]:

  • EGFR mutations: A single substitution in the kinase domain (exon 21; c.2549 A>T, H850L) was detected in 1 of 66 samples (1.5%). Common activating mutations such as L858R were not observed, though synonymous single nucleotide polymorphisms were identified in exon 20 (c.2361G>A, p.Q787Q) in 18 samples and exon 19 (c.2235 G>A, p.K745K) in one sample [1].
  • PIK3CA mutations: One hot-spot mutation (E542K) in exon 9 was detected [1].
  • K-Ras and B-Raf mutations: No hot-spot mutations were identified in these critical downstream effectors [1] [2].

The general absence of activating mutations in EGFR and downstream signaling components suggests that EGFR overexpression, rather than mutational activation, represents the primary oncogenic driver in most esophageal cancers, supporting the therapeutic strategy of EGFR inhibition with agents like this compound.

Table 1: EGFR Alteration Profile in 70 Chinese Esophageal Cancer Patients

Parameter Subcategory Frequency Percentage
Histopathology Squamous-cell carcinoma 65 92.9%
Others 5 7.1%
EGFR IHC H Score 0 6 8.6%
10-90 2 2.9%
100-190 12 17.1%
200-300 50 71.4%
EGFR Copy Number Gain (by qPCR) 8 11.6%
EGFR Mutation Hot-spot mutation 1 1.5%

This compound Anti-Tumor Efficacy in Patient-Derived Xenograft Models

Establishment of PDECX Models

To evaluate this compound efficacy in clinically relevant models, researchers established 23 patient-derived esophageal cancer xenograft (PDECX) models from 54 freshly implanted EC samples (42.6% success rate) [1] [2]. These models maintained the histological and molecular characteristics of the original patient tumors through multiple passages, confirming their fidelity as research tools. From these, 9 models with a broad spectrum of EGFR expression levels (H scores ranging from 15 to 300) were selected for therapeutic experiments [1]. This approach enabled correlation of this compound sensitivity with baseline EGFR expression and genetic features.

This compound Response in PDECX Models

This compound demonstrated potent anti-tumor activity across multiple PDECX models with high EGFR expression [1] [2]. The most dramatic responses occurred in two models (PDECX1T0326 and PDECX1T0950) exhibiting both EGFR gene amplification and high protein expression, where this compound treatment resulted in significant tumor regression [1]. These findings mirror clinical observations from the TRANS-COG trial, where EGFR gene amplification predicted sensitivity to the EGFR inhibitor gefitinib in EC patients [1].

The relationship between EGFR expression and treatment response followed a clear dependency, with higher EGFR protein levels generally correlating with improved this compound efficacy. However, researchers identified important molecular modifiers of treatment response. Specifically, the presence of PIK3CA mutations (as in model PDECX1T0472) or FGFR1 overexpression alongside high EGFR expression diminished this compound's anti-tumor effects [1] [2]. This indicates that co-occurring alterations in parallel signaling pathways can mediate resistance to EGFR monotherapy.

Table 2: this compound Efficacy in Select PDECX Models with Varying Molecular Features

Model ID EGFR IHC H Score EGFR GCN by qPCR Additional Alterations This compound Response
1T0326 290 11.7 None Tumor regression
1T0950 280 27.4 None Tumor regression
1T0472 300 1.1 PIK3CA E542K Diminished efficacy
1T1315 295 2.3 None Strong anti-tumor activity
1T0781 270 1.6 None Strong anti-tumor activity
1T0773 15 0.8 None Minimal efficacy

Based on these collective findings, researchers concluded that this compound would potentially benefit EC patients with high EGFR protein expression in the absence of competing mutations or aberrant activities in associated factors such as PI3KCA or FGFR1 [1] [2]. These results underscore the importance of comprehensive molecular profiling for optimal patient selection in clinical trials and eventual clinical practice.

Quantitative PCR Protocol for EGFR Gene Copy Number Analysis

Principles of Quantitative PCR

Quantitative PCR (qPCR), formally known as real-time quantitative PCR, enables calculation of the initial amount of nucleic acid template in a sample by monitoring PCR amplification in real-time [3]. Unlike conventional endpoint PCR, qPCR offers an extended dynamic range, capable of detecting from single copies to approximately 10¹¹ copies in a single run [3]. The technique employs fluorescent reporter systems to track product accumulation during each amplification cycle. For gene copy number analysis, double-stranded DNA (dsDNA) binding dyes like SYBR Green I provide the simplest detection chemistry [3]. These dyes emit minimal fluorescence when free in solution or bound to single-stranded DNA, but exhibit substantially enhanced fluorescence when bound to dsDNA, allowing real-time monitoring of amplicon accumulation [3].

The qPCR process follows a characteristic pattern with several distinct phases. During initial cycles, fluorescence remains at background levels (baseline phase) as amplification is undetectable above background noise [4]. Once amplification reaches a detection threshold, the exponential phase begins, where template doubling occurs with each cycle [4]. This is followed by linear and plateau phases where reaction components become limiting and amplification efficiency declines [4]. The critical parameter for quantification is the Ct (threshold cycle) value, defined as the cycle number at which fluorescence intensity exceeds a predetermined threshold above baseline [4]. Samples with higher initial template concentrations will display lower Ct values, enabling relative quantification of target abundance.

Sample Preparation and DNA Extraction
  • Starting Material: Obtain 50-100 mg of fresh frozen esophageal tumor tissue from biopsy or surgical resection. Ensure samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until processing to prevent DNA degradation [5].
  • DNA Extraction: Use commercial DNA extraction kits designed for tissue samples following manufacturer protocols. Include proteinase K digestion overnight at 56°C to ensure complete tissue lysis [5].
  • DNA Quantification and Quality Assessment: Measure DNA concentration using UV spectrophotometry (A260). Assess purity via A260/A280 ratio (target: 1.8-2.0) and A260/A230 ratio (target: >2.0) [5]. Verify DNA integrity by agarose gel electrophoresis; high molecular weight DNA should appear as a tight band without smearing.
  • DNA Normalization: Dilute all samples to a uniform concentration (typically 10-20 ng/μL) in nuclease-free water for consistent qPCR performance.
qPCR Reaction Setup and Cycling Conditions

Table 3: qPCR Reaction Master Mix Components

Component Final Concentration Volume per Reaction (μL)
SYBR Green Master Mix (2X) 1X 10
Forward Primer (10 μM) 0.5 μM 1
Reverse Primer (10 μM) 0.5 μM 1
DNA Template 10-20 ng 2
Nuclease-free Water - 6
Total Volume 20
  • Primer Design: Design primers flanking EGFR exonic regions (amplicon size: 80-150 bp). Similarly, design reference primers for a stable diploid reference gene (e.g., RNase P or ALB). Validate primer specificity by melt curve analysis and gel electrophoresis.
  • Experimental Layout: Include all test samples in triplicate, no-template controls (NTC) to detect contamination, and serial dilutions of control genomic DNA (for standard curve generation).
  • qPCR Cycling Conditions: Program thermal cycler as follows [3]:
    • Initial denaturation: 95°C for 10 minutes
    • 40 cycles of:
      • Denaturation: 95°C for 15 seconds
      • Annealing/Extension: 60°C for 1 minute
    • Melt curve analysis: 65°C to 95°C with 0.5°C increments every 5 seconds

Data Analysis and Interpretation

Calculation of PCR Efficiency

PCR efficiency is a critical parameter representing the rate of amplicon accumulation per cycle, ideally approaching 100% (doubling each cycle) [4]. To calculate efficiency:

  • Prepare a standard curve using serial dilutions (e.g., 1:10, 1:100, 1:1000, 1:10000) of known control DNA [4].
  • Plot the log(10) of the dilution factor against the corresponding Ct values for each dilution.
  • Calculate the slope of the regression line from this plot.
  • Apply the efficiency formula: Efficiency (%) = (10^(-1/slope) - 1) × 100 [4].

Acceptable efficiency ranges from 90-110%, with R² values >0.98 for the standard curve [4]. Efficiency outside this range may indicate primer design issues, inhibitor presence, or suboptimal reaction conditions requiring troubleshooting.

Gene Copy Number Calculation

For EGFR gene copy number determination relative to a reference gene:

  • Calculate ΔCt for each sample: ΔCt = Ct(EGFR) - Ct(Reference)
  • Determine ΔΔCt: ΔΔCt = ΔCt(Sample) - ΔCt(Calibrator) where the calibrator is a known diploid control sample.
  • Calculate relative copy number: GCN = 2 × 2^(-ΔΔCt) [4].

Interpret results as follows:

  • Diploid copy number: 1.5-2.5
  • Low-level gain: 2.5-4.0
  • High-level amplification: >4.0

Samples with EGFR GCN ≥2.0 by qPCR should be confirmed by alternative methods such as FISH, particularly for clinical decision-making [1].

Quality Control Considerations
  • Replicate Consistency: Triplicate Ct values should have minimal variation (standard deviation <0.2 cycles). Exclude outliers with significant deviation.
  • Control Performance: No-template controls should show no amplification or late Ct values (>35 cycles). Standard curve samples should demonstrate linear amplification across dilutions.
  • Melt Curve Analysis: Single peaks indicate specific amplification; multiple peaks suggest primer-dimer formation or non-specific amplification requiring optimization.

EGFR Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates EGFR signaling in esophageal cancer and this compound's mechanism of action:

G EGFR Signaling Pathway and this compound Mechanism EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding EGFR_Thel EGFR-Theliatinib Complex EGFR->EGFR_Thel ATP Site Blockade Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK) EGFR->Downstream Activation This compound This compound This compound->EGFR Competitive Inhibition Nucleus Nuclear Transcription Proliferation, Survival Downstream->Nucleus Signal Transduction Response Tumor Regression Nucleus->Response Inhibition PIK3CA_mut PIK3CA Mutation PIK3CA_mut->Downstream Bypass Activation Resistance Diminished Response PIK3CA_mut->Resistance Induces FGFR1_over FGFR1 Overexpression FGFR1_over->Downstream Alternative Signaling FGFR1_over->Resistance Induces

Diagram 1: EGFR Signaling Pathway and this compound Mechanism of Action. This compound competitively inhibits EGFR ATP binding site, blocking downstream signaling. PIK3CA mutations or FGFR1 overexpression can activate parallel pathways, leading to diminished this compound response.

Conclusion

This compound represents a promising therapeutic option for esophageal cancer patients with EGFR pathway dysregulation. Preclinical data demonstrate particularly robust activity in models with EGFR gene amplification and protein overexpression. The qPCR GCN analysis protocol provided herein offers a robust methodology for identifying patients most likely to benefit from this compound treatment. Proper implementation of this protocol with appropriate quality controls enables reliable detection of EGFR gene copy number alterations, facilitating personalized treatment approaches in esophageal cancer. Clinical validation of these biomarkers in ongoing and future trials will be essential for optimizing patient selection and maximizing therapeutic outcomes.

References

Comprehensive Application Notes and Protocols for Biomarker Identification in Theliatinib Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Theliatinib and the Need for Predictive Biomarkers

This compound is a novel, highly selective EGFR tyrosine kinase inhibitor currently in clinical development for esophageal cancer and other solid tumors. As a potent ATP-competitive inhibitor, this compound demonstrates 3–7 fold greater potency than earlier EGFR inhibitors like gefitinib and erlotinib at both the enzyme and cellular levels [1]. Unlike colon or lung cancers, esophageal cancers (EC) rarely harbor K-Ras mutations but frequently demonstrate EGFR overexpression, making them ideal candidates for EGFR-targeted therapy [1]. However, previous clinical trials with EGFR inhibitors in EC yielded disappointing results, largely due to the lack of proper patient stratification based on predictive biomarkers [1].

The identification and validation of robust biomarkers for this compound response is therefore critical for successful clinical development. This document provides detailed application notes and experimental protocols for biomarker identification methods specific to this compound, enabling researchers to properly stratify patient populations and maximize therapeutic potential. These methods have been optimized using patient-derived xenograft (PDX) models that closely recapitulate the histological and genetic characteristics of original human tumors, providing a biologically relevant platform for biomarker discovery and validation [1] [2] [3].

This compound Drug Profile and Mechanism of Action

This compound is characterized as a highly selective, ATP-competitive inhibitor of wild-type EGFR with a Ki value of 0.05 nM against the wild-type EGFR enzyme [1]. The chemical structure of this compound aligns with the 4-anilinoquinazoline pharmacophore common to many EGFR inhibitors, which competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain [4]. In preclinical models, this compound has demonstrated significant antitumor activity in EGFR-overexpressing esophageal cancer models, including remarkable tumor regression in two PDECX models with both EGFR gene amplification and protein overexpression [1].

Table: Key Characteristics of this compound in Preclinical Development

Parameter Value Comparative Values (Gefitinib/Erlotinib)
EGFR Enzyme Inhibition (Ki) 0.05 nM 0.35 nM / 0.38 nM
Cellular Potency (IC50) 3 nM (EGFR wt), 22 nM (EGFR T790M/L858R) 7–21 fold less potent
Selectivity vs Other Kinases >50-fold selective Similar or less selective
Primary Mechanism ATP-competitive ATP-competitive
Clinical Status Phase I trials (NCT02601248) Approved

The potency and selectivity profile of this compound supports its development as a targeted therapeutic agent, particularly in malignancies characterized by EGFR overexpression without concomitant resistance mutations. This compound's mechanism involves blocking the EGFR-mediated signaling pathways, particularly the Ras-Raf-MEK-MAPK(ERK) and PI3K-AKT cascades, which are crucial for tumor cell proliferation, survival, angiogenesis, invasion, and metastasis [4].

Biomarker Assays and Methodologies

EGFR Protein Expression Analysis by Immunohistochemistry (IHC)

Immunohistochemistry (IHC) serves as a fundamental method for detecting EGFR protein expression in formalin-fixed, paraffin-embedded tumor tissues. This technique allows for anatomical localization of EGFR protein within tissue sections, providing crucial information about expression patterns and heterogeneity [5]. The standard protocol involves tissue fixation, antigen retrieval, and detection using target-specific antibodies coupled with colorimetric reagents.

The scoring system for EGFR IHC follows the H-score methodology, which integrates both staining intensity and percentage of positive cells. In this compound studies, an H-score threshold of ≥200 has been established to define high EGFR expression, with 71.4% of Chinese EC patient samples falling into this category [1]. The clinical utility of IHC stems from its ability to identify patients most likely to respond to this compound, as demonstrated in PDECX models where high EGFR expression (H-score = 270-300) correlated with significant tumor regression following this compound treatment [1].

EGFR Gene Amplification Analysis by Fluorescence In Situ Hybridization (FISH)

Fluorescence In Situ Hybridization (FISH) represents the gold standard for detecting EGFR gene amplification in tumor specimens. This technique utilizes fluorescently-labeled DNA probes that specifically anneal to the EGFR gene sequence, allowing visualization and quantification of gene copy number through fluorescence microscopy [1] [5]. The FISH assay enables identification of tumor cells with EGFR gene amplification, defined as an EGFR gene copy number/CEP 7 ratio ≥2.0 [1].

In the context of this compound development, FISH analysis revealed that approximately 5.7% of Chinese EC patient tumors (4 out of 70) exhibited EGFR gene amplification [1]. Importantly, all tumors with EGFR gene amplification demonstrated high EGFR protein expression (H-score ≥290), though the converse was not true, indicating that high EGFR protein expression can occur without gene amplification [1]. This finding highlights the importance of utilizing both IHC and FISH for comprehensive biomarker assessment.

EGFR Gene Copy Number Analysis by Quantitative PCR (qPCR)

Quantitative PCR (qPCR) provides an alternative, highly sensitive method for detecting EGFR gene copy number gain. This technique employs sequence-specific primers and fluorescent probes to quantitatively measure EGFR gene copy number relative to reference genes [1]. In this compound biomarker studies, qPCR analysis identified EGFR copy number gain (≥2.0) in 11.6% of EC patient tumors (8 out of 69) [1].

The advantages of qPCR include higher throughput capacity, greater sensitivity, and the ability to work with smaller tissue samples compared to FISH. However, qPCR does not provide spatial information about gene distribution within tissues and cannot distinguish between true gene amplification and chromosome polysomy. Therefore, qPCR serves as an excellent screening tool for EGFR copy number alterations, with positive results potentially confirmed by FISH in ambiguous cases.

Table: Comparison of Key Biomarker Detection Methods for this compound

Method Target Sensitivity Throughput Key Advantage Key Limitation
IHC EGFR protein Moderate High Anatomical localization, protein expression Semi-quantitative, antibody-dependent
FISH EGFR gene amplification High Moderate Gold standard, visual confirmation Lower throughput, technically demanding
qPCR EGFR copy number High High Quantitative, high sensitivity No spatial information, requires DNA extraction
Sanger Sequencing Gene mutations Moderate Moderate Detects known and unknown mutations Lower sensitivity for heterogeneous samples

Patient-Derived Xenograft (PDX) Models for Biomarker Validation

Patient-derived xenograft (PDX) models have emerged as invaluable tools for validating predictive biomarkers and assessing therapeutic efficacy in a biologically relevant context. These models are established by implanting patient tumor tissues directly into immunodeficient mice, creating a system that faithfully recapitulates the histological and genetic characteristics of original human tumors [2] [3]. For esophageal cancer research, PDX models have demonstrated engraftment rates ranging from 13.3% to 55.5%, depending on the mouse strain and implantation methodology [2] [3].

In this compound development, a panel of 23 esophageal cancer PDX models was established and characterized for EGFR expression status [1]. From these, 9 models with varying EGFR expression levels (H-score range: 15-300) were selected for this compound efficacy studies. The results demonstrated that this compound exhibited strong antitumor activity in PDECX models with high EGFR expression, including remarkable tumor regression in two models with both EGFR gene amplification and protein overexpression [1]. These findings provided compelling preclinical evidence supporting the use of EGFR expression as a predictive biomarker for this compound response.

The methodology for establishing EC PDX models typically involves subcutaneous implantation of tumor fragments or cells into immunodeficient mice such as NOD-SCID, NSG, or athymic nude mice [2] [3]. Successful engraftment is defined by tumor growth through at least three consecutive passages (P3), with models maintained by serial transplantation of tumor fragments into new recipient mice. The key advantage of PDX models lies in their preservation of tumor heterogeneity and stromal components, providing a more physiologically relevant system for drug efficacy evaluation compared to conventional cell line-derived xenografts.

Biomarkers of Resistance and Combination Strategies

Despite this compound's potency against EGFR-dependent tumors, resistance mechanisms can limit its therapeutic efficacy. Preclinical studies in PDECX models have identified several factors associated with diminished response to this compound, including PI3KCA mutations and FGFR1 overexpression [1]. These findings highlight the importance of assessing multiple biomarkers beyond EGFR alone when selecting patients for this compound therapy.

The PI3KCA E542K mutation was identified in one PDECX model (PDECX1T0472) that exhibited high EGFR expression (H-score = 300) but reduced sensitivity to this compound [1]. This mutation activates the PI3K-AKT signaling pathway downstream of EGFR, potentially bypassing EGFR inhibition and maintaining survival signals in tumor cells. Similarly, FGFR1 overexpression can activate alternative signaling pathways that compensate for EGFR blockade, resulting in reduced this compound efficacy even in the presence of high EGFR expression [1].

These resistance mechanisms suggest potential combination strategies that may enhance this compound's antitumor activity. Co-targeting EGFR and PI3K or EGFR and FGFR represents a rational approach to overcome these resistance pathways. Additionally, the development of biomarker signatures incorporating EGFR expression, PI3KCA mutation status, and FGFR1 expression levels would enable more precise patient selection and improve clinical outcomes.

Experimental Protocols

Protocol 1: EGFR Immunohistochemistry (IHC) Staining and Scoring

This protocol details the procedure for detecting EGFR protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues using immunohistochemistry.

Materials:

  • FFPE tissue sections (4-5 μm thickness)
  • Anti-EGFR antibody (clone appropriate for specific tissue type)
  • Antigen retrieval solution (citrate buffer, pH 6.0, or EDTA buffer, pH 8.0)
  • HRP-labeled secondary antibody system
  • DAB chromogen substrate
  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Bake slides at 60°C for 30 minutes, then deparaffinize in xylene and rehydrate through graded ethanol series to distilled water.
  • Antigen Retrieval: Perform heat-induced epitope retrieval using appropriate buffer at 95-100°C for 20-40 minutes.
  • Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
  • Protein Blocking: Apply protein block serum-free solution for 10 minutes to reduce non-specific binding.
  • Primary Antibody Incubation: Apply optimized dilution of anti-EGFR antibody and incubate for 60 minutes at room temperature or overnight at 4°C.
  • Secondary Antibody Incubation: Apply HRP-labeled secondary antibody for 30 minutes at room temperature.
  • Chromogen Development: Incubate with DAB substrate for 5-10 minutes, monitoring development under microscope.
  • Counterstaining: Counterstain with hematoxylin for 1-2 minutes, then blue in running tap water.
  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with permanent mounting medium.

Scoring Method (H-score):

  • Evaluate staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong)
  • Estimate percentage of tumor cells at each intensity level
  • Calculate H-score = (1 × %1+ cells) + (2 × %2+ cells) + (3 × %3+ cells)
  • Interpretation: H-score ≥200 indicates high EGFR expression suitable for this compound therapy
Protocol 2: EGFR Gene Amplification Analysis by FISH

This protocol describes the detection of EGFR gene amplification using dual-color FISH on FFPE tissue sections.

Materials:

  • FFPE tissue sections (4-5 μm thickness)
  • EGFR/CEP 7 dual-color FISH probe kit
  • Hybridization system
  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Cut 4-5 μm sections from FFPE blocks, mount on positively charged slides, and dry overnight at 56°C.
  • Deparaffinization: Immerse slides in xylene twice for 10 minutes each, then in 100% ethanol twice for 5 minutes each.
  • Pretreatment: Incubate slides in pretreatment solution at 80°C for 30 minutes, then rinse in distilled water.
  • Enzymatic Digestion: Apply pepsin solution and incubate at 37°C for 20-60 minutes (optimize for each tissue type).
  • Dehydration: Dehydrate slides through ethanol series (70%, 85%, 100%) and air dry.
  • Denaturation: Apply probe mixture to target area, coverslip, and seal with rubber cement. Denature at 75°C for 5 minutes, then hybridize at 37°C for 16-20 hours in a humidified chamber.
  • Post-Hybridization Wash: Remove coverslips and wash slides in 2× SSC/0.1% NP-40 at 75°C for 2 minutes, then in room temperature 2× SSC for 2 minutes.
  • Counterstaining and Mounting: Apply DAPI counterstain and mount with antifade mounting medium.
  • Signal Enumeration: Analyze using fluorescence microscope with appropriate filters. Count EGFR (red) and CEP 7 (green) signals in at least 60 non-overlapping tumor cell nuclei.

Interpretation:

  • EGFR Amplification: EGFR/CEP 7 ratio ≥2.0
  • Low Polysomy: EGFR/CEP 7 ratio <2.0 with average EGFR copies ≥3.0
  • Disomy: EGFR/CEP 7 ratio <2.0 with average EGFR copies <3.0
Protocol 3: Establishing Esophageal Cancer PDX Models for Drug Efficacy Studies

This protocol outlines the procedure for establishing patient-derived xenograft models of esophageal cancer for this compound efficacy evaluation.

Materials:

  • Fresh esophageal cancer tissues from surgical resection or biopsy
  • NOD-SCID or NSG mice (6-8 weeks old)
  • RPMI-1640 medium with antibiotics
  • Matrigel (optional)
  • Sterile surgical instruments

Procedure:

  • Tissue Processing: Collect fresh tumor tissues in cold RPMI-1640 medium with antibiotics. Process within 1 hour of collection. Mince tissues into 1-3 mm³ fragments in sterile conditions.
  • Implantation: Mix tumor fragments with Matrigel (optional) and implant subcutaneously into the flank of immunodeficient mice using a trocar needle (1 fragment per mouse). Alternatively, create a small incision, implant the fragment, and close with wound clips.
  • Monitoring: Monitor mice twice weekly for tumor growth and general health. Measure tumor dimensions with calipers and calculate volume using the formula: Volume = (Length × Width²)/2.
  • Passaging: When tumors reach 500-1500 mm³, euthanize the mouse, excise the tumor, and process for serial passage into new recipient mice (typically P1 to P3 generations).
  • Model Validation: Confirm histological and molecular characteristics (EGFR expression, genetic alterations) of PDX models compared to original patient tumors.
  • Drug Efficacy Studies: When P3 tumors reach 100-200 mm³, randomize mice into treatment groups (n=6-8 per group). Administer this compound or vehicle control at predetermined doses and schedule.
  • Endpoint Analysis: Monitor tumor growth and body weight throughout the study. At endpoint, collect tumors for biomarker analysis and pharmacodynamic studies.

Evaluation Criteria:

  • Engraftment Success: Tumor growth through at least three consecutive passages
  • This compound Response: Calculate tumor growth inhibition (TGI%) = (1 - [Tumor volumetreatment/Tumor volumecontrol]) × 100
  • Statistical Analysis: Compare tumor volumes between groups using appropriate statistical tests (e.g., two-way ANOVA)

Workflow Diagrams

EGFR Signaling Pathway and this compound Mechanism of Action

G Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus Proliferation Survival Angiogenesis ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus This compound This compound This compound->EGFR Inhibition

This diagram illustrates the EGFR signaling pathway and this compound's mechanism of action. This compound competitively inhibits ATP binding to the EGFR tyrosine kinase domain, blocking downstream signaling through both the Ras-Raf-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately suppresses key cellular processes including proliferation, survival, and angiogenesis, resulting in antitumor effects [1] [4].

Biomarker Identification and Validation Workflow

G PatientTissue Patient Tumor Tissue IHC IHC Analysis EGFR Protein PatientTissue->IHC FISH FISH Analysis EGFR Amplification PatientTissue->FISH Sequencing Sequencing Mutations PatientTissue->Sequencing PDX PDX Model Establishment PatientTissue->PDX BiomarkerProfile Biomarker Profile IHC->BiomarkerProfile FISH->BiomarkerProfile Sequencing->BiomarkerProfile BiomarkerProfile->PDX Stratification Efficacy This compound Efficacy PDX->Efficacy Validation Biomarker Validation Efficacy->Validation

This workflow outlines the comprehensive biomarker identification and validation process for this compound. The process begins with patient tumor tissue collection and progresses through multiple parallel biomarker analyses, including IHC for protein expression, FISH for gene amplification, and sequencing for mutations. Tumors are then stratified based on their biomarker profile and used to establish PDX models for this compound efficacy testing. Finally, correlation between biomarker status and treatment response enables validation of predictive biomarkers [1] [2] [3].

Conclusion and Future Directions

The development of this compound as a targeted therapeutic agent for EGFR-dependent cancers requires robust biomarker strategies to identify responsive patient populations. The integration of multiple biomarker approaches—including IHC for protein expression, FISH for gene amplification, and molecular profiling for resistance mutations—provides a comprehensive framework for patient stratification. The use of PDX models that faithfully recapitulate human tumor biology further strengthens the biomarker validation process and enhances the predictive value of these biomarkers in clinical settings.

Future directions in this compound biomarker development should focus on several key areas. First, the development of standardized assay protocols and scoring criteria across laboratories will ensure consistency and reproducibility in biomarker assessment. Second, exploration of novel biomarkers beyond EGFR, such as downstream signaling pathway activation or immune microenvironment features, may provide additional predictive value. Third, investigation of dynamic biomarkers through longitudinal sampling could help monitor treatment response and emerging resistance mechanisms. Finally, the integration of liquid biopsy approaches for non-invasive biomarker assessment may facilitate real-time monitoring of this compound response and resistance development.

As this compound progresses through clinical development, these biomarker strategies will be essential for maximizing its therapeutic potential and ensuring that this promising agent reaches the appropriate patient populations who stand to benefit most from treatment.

References

Comprehensive Application Notes and Protocols for Theliatinib Cell Line Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Theliatinib as a Novel EGFR Inhibitor

This compound (HMPL-309) is a highly potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor currently in clinical development. Unlike earlier generation EGFR inhibitors, this compound demonstrates superior binding affinity to wild-type EGFR, making it difficult for ATP to displace it from the binding pocket, potentially resulting in better target engagement and stronger anti-tumor activity in tumors with wild-type EGFR activation due to gene amplification or protein overexpression [1]. This compound exhibits a Ki value of 0.05 nM against wild-type EGFR in cell-free assays, representing 7-10 fold greater potency than erlotinib or gefitinib [1] [2]. This enhanced binding affinity translates to improved efficacy in cellular and patient-derived xenograft models, particularly in malignancies characterized by EGFR overexpression such as esophageal squamous cell carcinoma [3] [2].

This compound's molecular structure enables it to function as a competitive ATP-binding site inhibitor with IC50 values of 3 nM and 22 nM against EGFR and EGFR T790M/L858R mutant, respectively [1]. Preclinical studies have demonstrated that this compound effectively inhibits EGFR phosphorylation with an IC50 of 0.007 μM for EGF-stimulated EGFR phosphorylation in A431 epidermoid carcinoma cells [1]. Furthermore, this compound shows remarkable selectivity, demonstrating 50-fold greater specificity for EGFR compared to 72 other kinases, potentially reducing off-target effects in therapeutic applications [1].

This compound Biochemical and Cellular Profiling

Quantitative Profiling Data

Table 1: Biochemical and Cellular Profiling of this compound

Parameter Value Experimental Context Reference
Ki (wild-type EGFR) 0.05 nM Cell-free assay [1] [2]
IC50 (wild-type EGFR) 3 nM Cell-free assay [1]
IC50 (EGFR T790M/L858R) 22 nM Cell-free assay [1]
IC50 (EGFR phosphorylation) 0.007 μM A431 cells, EGF-stimulated [1]
Selectivity Ratio 50-fold Against 72 other kinases [1]
DMSO Solubility 47 mg/mL (106.21 mM) In vitro stock solution [1]

Table 2: Comparison with Other EGFR Inhibitors

Compound Ki (nM) WT EGFR Relative Potency Cellular IC50 (μM) A431
This compound 0.05 1.0 (reference) 0.007
Gefitinib 0.35 7.0 0.021-0.042
Erlotinib 0.38 7.6 0.025-0.050
Key Characteristics for Assay Development

This compound exhibits several properties that researchers should consider when designing cell line assays:

  • High potency at low nanomolar concentrations in both enzymatic and cellular systems
  • ATP-competitive inhibition mechanism with slow dissociation kinetics
  • Superior binding affinity compared to earlier generation EGFR inhibitors
  • Favorable solubility profile in DMSO (47 mg/mL) for stock solution preparation
  • Selectivity against a broad kinase panel, reducing off-target effects in complex cellular systems

Cell Line Assay Protocol: EGFR Phosphorylation Inhibition

Experimental Workflow

The following diagram illustrates the standardized workflow for assessing this compound's inhibition of EGF-stimulated EGFR phosphorylation:

G A Cell Seeding (A431 cells) B Serum Starvation (24h) A->B C This compound Pre-treatment (1h) B->C D EGF Stimulation (100 ng/mL, 10 min) C->D E Cell Lysis & Protein Extraction D->E F Phospho-EGFR Detection E->F G Western Blot/ELISA F->G H Data Analysis (IC50 Calculation) G->H

Detailed Methodology
3.2.1 Cell Culture and Preparation
  • Cell Line: A431 human epidermoid carcinoma cells (high EGFR expression)
  • Culture Conditions: Maintain in DMEM supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere
  • Seeding Density: Plate 1×10^4 cells/well in 96-well plates for survival assays or 5×10^5 cells/well in 6-well plates for phosphorylation studies [1]
  • Serum Starvation: Culture cells in serum-free medium for 24 hours prior to EGF stimulation to synchronize cells and reduce background EGFR phosphorylation
3.2.2 this compound Treatment
  • Stock Solution Preparation: Prepare 10 mM this compound stock in DMSO and store at -20°C. Avoid freeze-thaw cycles exceeding 3-5 times.
  • Working Concentrations: Prepare a concentration gradient from 0.005-10 μM using 3-fold serial dilutions in culture medium [1]. Include DMSO vehicle control (final DMSO concentration ≤0.5%).
  • Pre-treatment Time: Incubate cells with this compound for 1 hour before EGF stimulation to ensure adequate inhibitor binding
3.2.3 EGF Stimulation and Processing
  • EGF Stimulation: Add EGF to a final concentration of 100 ng/mL and incubate for 10 minutes at 37°C
  • Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors
  • Protein Quantification: Determine protein concentration using BCA assay and normalize samples
3.2.4 Phospho-EGFR Detection
  • Western Blot Analysis: Separate 20-30 μg of protein by SDS-PAGE, transfer to PVDF membrane, and probe with:
    • Anti-phospho-EGFR (Tyr1068) antibody (1:1000)
    • Anti-total EGFR antibody (1:1000)
    • Anti-β-actin antibody (1:5000) as loading control
  • ECL Detection: Develop using enhanced chemiluminescence substrate and quantify band intensity using densitometry software
  • Data Analysis: Calculate phospho-EGFR/total EGFR ratio and normalize to vehicle-treated controls. Determine IC50 values using non-linear regression analysis (four-parameter logistic curve)

Cell Viability and Proliferation Assay Protocol

Experimental Workflow

The following diagram illustrates the complete workflow for assessing this compound's effects on cell viability:

G cluster_0 Cell Lines for Profiling A Cell Seeding in 96-well Plates B This compound Treatment (0.005-10 μM, 48h) A->B C CCK-8 Reagent Addition (10 μL/well, 1h incubation) B->C C1 A431 (Epidermoid, High EGFR) C2 H292 (Lung, WT EGFR) C3 FaDu (Pharyngeal, WT EGFR) D Absorbance Measurement (450 nm) C->D E Cell Viability Calculation D->E F Dose-Response Analysis (GI50 Determination) E->F

Detailed Methodology
4.2.1 Cell Seeding and Treatment
  • Cell Lines: Utilize a panel of EGFR-dependent cell lines including A431 (epidermoid carcinoma), H292 (lung mucoepidermoid carcinoma), and FaDu (pharyngeal squamous cell carcinoma) [1]
  • Seeding Protocol: Seed 1×10^4 cells/well in 96-well plates in 100 μL of complete medium and incubate overnight at 37°C, 5% CO2 to allow attachment
  • This compound Treatment: Prepare fresh treatment medium containing this compound at concentrations ranging from 0.005-10 μM using 3-fold serial dilutions. Include vehicle control (0.5% DMSO) and blank wells (medium only). Add 100 μL of treatment medium to each well.
4.2.2 Incubation and Viability Assessment
  • Treatment Duration: Incubate cells with this compound for 48 hours at 37°C, 5% CO2
  • CCK-8 Assay: Add 10 μL of CCK-8 solution directly to each well and incubate for 1-4 hours at 37°C
  • Absorbance Measurement: Measure absorbance at 450 nm using a microplate reader. Subtract background absorbance from blank wells.
4.2.3 Data Analysis and Interpretation
  • Viability Calculation: Calculate percentage viability as (Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank) × 100
  • GI50 Determination: Determine the concentration causing 50% growth inhibition using non-linear regression analysis of the dose-response curve
  • Quality Control: Ensure Z'-factor >0.5 for assay robustness. Include reference inhibitors (gefitinib, erlotinib) as comparators in each experiment.

Biomarker Analysis and Patient Stratification Strategy

EGFR Expression and Gene Copy Number Analysis

Successful evaluation of this compound requires comprehensive biomarker assessment to identify responsive models:

  • Immunohistochemistry (IHC): Evaluate EGFR protein expression using standardized IHC protocols. Score using the H-score system (0-300), with scores ≥200 indicating high expression associated with this compound sensitivity [3] [2]
  • Fluorescence In Situ Hybridization (FISH): Assess EGFR gene amplification using EGFR/CEP7 ratio ≥2.0 as threshold for amplification [3]
  • Quantitative PCR: Determine EGFR gene copy number gain with threshold ≥2.0 considered significant [3]
Genetic Alteration Screening

Screen for concomitant genetic alterations that may modulate this compound response:

  • PIK3CA Mutations: Assess for hot-spot mutations (e.g., E542K) which diminish this compound efficacy [3]
  • FGFR1 Overexpression: Evaluate using IHC or RNA expression analysis, as high FGFR1 expression reduces this compound response [2]
  • PTEN Status: Assess PTEN expression by IHC, as PTEN deletion diminishes this compound activity [2]
  • EGFR Mutations: Sequence kinase domain (exons 18-21) to identify rare mutations (e.g., H850L) [3]

Table 3: Biomarkers for this compound Response Prediction

Biomarker Assessment Method Sensitive Profile Resistant Profile
EGFR Protein IHC H-score H-score ≥200 H-score <200
EGFR Gene Copy qPCR/FISH GCN ≥2.0 or amplification GCN <2.0
PIK3CA Status DNA Sequencing Wild-type E542K or other mutations
FGFR1 IHC/RNA Expression Low expression High overexpression
PTEN IHC Normal expression Deletion/Loss

Technical Considerations and Troubleshooting

Critical Assay Parameters
  • Serum Concentration: Maintain consistent serum concentration (10% FBS) during viability assays unless specifically testing serum-starved conditions
  • DMSO Controls: Always include vehicle controls matched to the highest DMSO concentration used in treatment groups
  • Cell Passage Number: Use low-passage cells (passage <20) to maintain genetic stability and consistent EGFR expression
  • Edge Effects: Account for potential edge effects in 96-well plates by excluding outer wells or using specialized plates
Data Normalization and Analysis
  • Normalization Approaches: Normalize viability data to day 0 measurements (cytostatic effect) or vehicle controls (cytotoxic effect) based on experimental objectives
  • Reference Compounds: Include gefitinib and erlotinib as reference compounds in each experiment to validate assay performance and contextualize this compound potency
  • Statistical Analysis: Perform three independent biological replicates with technical duplicates. Express data as mean ± SEM and assess significance using appropriate statistical tests (Student's t-test, ANOVA with post-hoc analysis)

Conclusion

These application notes provide comprehensive protocols for evaluating this compound in cell-based assays, emphasizing its unique properties as a potent wild-type EGFR inhibitor with superior binding affinity compared to earlier generation EGFR TKIs. The detailed methodologies enable researchers to reliably assess this compound's activity across multiple cellular contexts and establish correlation with key biomarkers, particularly high EGFR protein expression without concomitant PI3K pathway alterations. Implementation of these standardized protocols will facilitate robust preclinical evaluation of this compound and support translational research efforts identifying patient populations most likely to benefit from this targeted therapeutic agent.

References

theliatinib phosphorylation inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Theliatinib

This compound (HMPL-309) is a novel, highly potent, and selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR). It functions as an ATP-competitive inhibitor, binding directly to the kinase domain of wild-type EGFR with significantly higher affinity than earlier generation inhibitors like erlotinib and gefitinib [1] [2] [3]. Its development is particularly relevant for targeting cancers characterized by EGFR overexpression or amplification, rather than relying on specific activating mutations, offering a potential therapeutic strategy for malignancies like esophageal squamous cell carcinoma where such mutations are rare [4] [3].

This compound Quantitative Profiling Data

Table 1: Biochemical and Cellular Profiling of this compound
Parameter Result Experimental Context
WT EGFR Inhibition (Ki) 0.05 nM Cell-free assay [1] [3]
WT EGFR Inhibition (IC₅₀) 3 nM Cell-free assay [1] [2]
EGFR T790M/L858R Mutant (IC₅₀) 22 nM Cell-free assay [1] [2]
EGFR Phosphorylation (IC₅₀) 0.007 μM EGF-stimulated A431 cells [1]
Cytotoxicity (IC₅₀ range) <1 μM A431, H292, FaDu cells (wild-type EGFR) [1]
Table 2: In Vivo Efficacy of this compound in PDECX Models
Tumor Model Characteristic Exemplar Model ID This compound Efficacy Outcome
EGFR gene amp & protein overexpression 1T0326, 1T0950 Tumor regression (>30% volume decrease) [4] [3]
High EGFR protein (H score >250), no gene amp 1T0781, 1T1315 Up to 67-100% tumor growth inhibition [4] [3]
Low EGFR protein (H score <200) 1T0773 Not significant [4] [3]
High EGFR with co-occurring PIK3CA mutation 1T0472 Diminished efficacy [4] [5]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol determines the direct inhibitory potency of this compound on purified EGFR kinase using a standard assay [1] [6].

Workflow Diagram: Biochemical Kinase Assay

G A 1. Prepare Reaction Mix B 2. Add Inhibitor/Theliatinib A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate to Allow Phosphorylation C->D E 5. Detect/Measure Phosphorylation D->E F 6. Calculate IC₅₀/Ki Values E->F

Procedure:

  • Reaction Setup: In a 96-well plate, combine purified wild-type EGFR kinase (or mutant forms) with a suitable tyrosine kinase substrate peptide in reaction buffer [6].
  • Inhibitor Addition: Add this compound serially diluted in DMSO (e.g., 0.005-10 μM range). Include controls (DMSO only for 100% activity, reference inhibitor like erlotinib/gefitinib) [1].
  • Reaction Initiation: Start the kinase reaction by adding ATP solution (at a concentration relevant to the Km for ATP) and MgCl₂.
  • Incubation: Incubate the plate at 30°C for 60 minutes to allow phosphorylation.
  • Detection: Quantify phosphorylation using an appropriate method such as:
    • ELISA: Use an anti-phosphotyrosine antibody for detection [6].
    • Luminescent/Fluorescent Assays: e.g., Adapting the Z'-LYTE method used in this compound profiling [3].
  • Data Analysis: Calculate percent inhibition relative to controls. Plot inhibitor concentration vs. % inhibition and fit a curve to determine the IC₅₀ value [6].

Protocol 2: Cellular EGFR Phosphorylation Inhibition Assay

This protocol measures this compound's ability to inhibit EGF-stimulated EGFR phosphorylation in cultured cells [1] [7].

Workflow Diagram: Cellular Phosphorylation Assay

G A 1. Seed A431 Cells B 2. Serum-Starve Cells A->B C 3. Treat with this compound B->C D 4. Stimulate with EGF C->D E 5. Lyse Cells & Harvest Protein D->E F 6. Detect p-EGFR (e.g., Western Blot) E->F G 7. Normalize & Analyze Data F->G

Procedure:

  • Cell Culture: Seed A431 cells (an epidermoid carcinoma line with high EGFR expression) at 1x10⁴ cells/well in 96-well plates in DMEM with 10% FBS. Culture overnight at 37°C, 5% CO₂ [1].
  • Serum Starvation: Replace medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours to synchronize cells and reduce basal signaling.
  • Inhibitor Treatment: Add this compound (e.g., 0.005-10 μM, 3-fold serial dilutions) and incubate for a pre-defined period (e.g., 2 hours). Maintain a final DMSO concentration of 0.5% [1].
  • Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to activate EGFR [7].
  • Cell Lysis: Place plates on ice, quickly remove medium, and lyse cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Phosphorylation Analysis:
    • Western Blot: Separate proteins by SDS-PAGE, transfer to membrane, and immunoblot with anti-phospho-EGFR (Tyr1068) antibody. Re-probe with total EGFR antibody for normalization [7].
  • Quantification: Quantify band intensities. Calculate % inhibition of EGF-stimulated phosphorylation and determine IC₅₀ value.

Protocol 3: In Vivo Target Engagement & Efficacy

This protocol assesses this compound's anti-tumor activity and its effect on downstream signaling in patient-derived xenograft (PDX) models [4] [3].

Procedure:

  • Animal Model: Establish patient-derived esophageal cancer xenograft (PDECX) models in immunodeficient mice (e.g., NOD-SCID or BALB/c nude). Select models based on EGFR expression level (H score) and genetic status [4] [3].
  • Dosing: When tumors reach a predetermined volume (e.g., ~200 mm³), randomize mice into groups. Administer this compound orally (e.g., 15 mg/kg/day) or vehicle control [1] [4].
  • Tumor Monitoring: Measure tumor volumes and body weights 2-3 times weekly. Calculate tumor growth inhibition (TGI) [4].
  • Terminal Analysis: At study endpoint, harvest tumors and snap-freeze for biomarker analysis.
    • Biomarker Analysis: Homogenize tumor tissue. Use Western blot or ELISA to assess levels of phosphorylated EGFR (p-EGFR) and its key downstream effectors, p-AKT and p-ERK [2] [8].
  • Data Correlation: Corrogate tumor growth inhibition with reductions in phospho-biomarkers and baseline EGFR expression (IHC H-score) or gene copy number [4].

Notes & Technical Considerations

  • Potency & Selectivity: this compound's sub-nanomolar Ki and low nM IC₅₀ against wild-type EGFR make it significantly more potent than erlotinib or gefitinib in biochemical assays. Its high selectivity minimizes off-target effects in cellular models [1].
  • Biomarker-Driven Efficacy: Strong correlation exists between this compound's anti-tumor efficacy and high EGFR protein expression (H score ≥200). Efficacy is most pronounced in models with EGFR gene amplification [4] [3].
  • Resistance Mechanisms: Co-occurring genetic alterations, such as PIK3CA mutations or FGFR1 overexpression, can diminish this compound's efficacy. Patient stratification should include profiling for these potential resistance markers [4] [5].
  • In Vivo Validation: this compound achieves significant tumor growth inhibition and even regression in EGFR-high PDX models at clinically relevant oral doses (15 mg/kg/day), confirming robust in vivo target engagement [1] [4].

References

Comprehensive Application Notes and Protocols: Measuring Theliatinib Cytotoxicity in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Experimental Objectives

Theliatinib (HMPL-309) is a highly potent and selective epidermal growth factor receptor (EGFR) inhibitor with significant potential in oncology research, particularly for cancers characterized by EGFR wild-type overexpression or specific mutations. This document provides detailed application notes and standardized protocols for accurately assessing this compound's cytotoxic effects in various experimental models. The primary objectives of these protocols are to:

  • Establish reproducible methodologies for quantifying this compound-induced cytotoxicity across different cancer cell lines
  • Provide standardized experimental workflows for researchers investigating EGFR-targeted therapies
  • Enable accurate interpretation of cytotoxicity data through appropriate controls and validation methods
  • Facilitate comparative analysis of this compound's efficacy relative to other EGFR inhibitors

This compound demonstrates exceptional binding affinity for wild-type EGFR (Kᵢ = 0.05 nM) with IC₅₀ values of 3 nM against EGFR and 22 nM against the EGFR T790M/L858R mutant in cell-free assays. Its unique binding characteristics make it more difficult to replace by ATP compared to earlier generation EGFR inhibitors like erlotinib or gefitinib, potentially resulting in better target engagement and stronger anti-tumor activity in tumors with wild-type EGFR activation due to gene amplification or protein overexpression [1].

Molecular Mechanism and Signaling Pathways

EGFR Inhibition Mechanism

This compound functions as a competitive ATP-binding site inhibitor that specifically targets the intracellular tyrosine kinase domain of EGFR. Upon binding, it effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell survival, proliferation, and metastasis [2]. This inhibition is particularly important in the context of EGFR-dependent tumors, where constitutive signaling through this receptor drives oncogenic progression and treatment resistance.

The specificity profile of this compound is noteworthy, as it demonstrates approximately 50-fold greater selectivity for EGFR compared to 72 other kinases, reducing the likelihood of off-target effects that could complicate cytotoxicity interpretation [1]. This high specificity makes it an excellent tool compound for researching EGFR-driven cytotoxicity mechanisms without significant confounding factors from parallel signaling pathways.

Downstream Signaling Pathways

This compound-mediated EGFR inhibition primarily affects two critical downstream signaling cascades:

  • Ras-Raf-MEK-MAPK/ERK Pathway: This signaling cascade normally transmits mitogenic signals from activated EGFR to the nucleus, promoting cell cycle progression and proliferative responses. This compound effectively suppresses this pathway at its origin, resulting in decreased cyclin expression and subsequent cell cycle arrest.
  • PI3K-AKT-mTOR Pathway: As a crucial survival signaling network, this pathway inhibits apoptotic mechanisms and promotes cellular resilience. This compound treatment reduces AKT phosphorylation and activation, thereby removing this protective effect and permitting apoptosis initiation in susceptible cancer cells [2].

Additional signaling components affected by this compound include the PKC and JAK-STAT pathways, which contribute to its overall cytotoxic profile. The convergence of these inhibited signaling networks ultimately manifests experimentally as reduced cellular viability, increased apoptotic indices, and decreased migratory capacity in appropriate cancer models.

G This compound EGFR Signaling Inhibition EGFR EGFR RasRaf Ras-Raf Pathway EGFR->RasRaf Activates PI3K PI3K-AKT Pathway EGFR->PI3K Activates PKC PKC Pathway EGFR->PKC Activates JAKSTAT JAK-STAT Pathway EGFR->JAKSTAT Activates This compound This compound This compound->EGFR Inhibits Proliferation Proliferation RasRaf->Proliferation Survival Survival PI3K->Survival Metabolism Metabolism PKC->Metabolism Migration Migration JAKSTAT->Migration Inhibition1 Decreased Cell Proliferation Proliferation->Inhibition1 Inhibition2 Increased Apoptosis Survival->Inhibition2 Inhibition3 Reduced Metabolic Activity Metabolism->Inhibition3 Inhibition4 Inhibited Cell Migration Migration->Inhibition4

Cytotoxicity Assessment Methods

Metabolic Activity Assays (MTT/MTS)

The MTT assay is one of the most extensively used methods for drug toxicity assessment, based on the reduction of yellow tetrazolium salts to purple formazan crystals by metabolically active cells [3]. This protocol has been optimized specifically for this compound cytotoxicity screening:

  • Cell Preparation: Seed A431 cells (or other EGFR-positive cancer cells) at a density of 1 × 10⁴ cells/well in 96-well plates in DMEM containing 10% FBS. Incubate at 37°C with 5% CO₂ overnight to allow cell attachment [1].
  • Compound Treatment: Prepare this compound working solutions in DMSO, then dilute in culture medium to achieve final testing concentrations (typically ranging from 0.005-10 μM with 3-fold serial dilutions). Maintain DMSO concentration at ≤0.5% in all treatments, including vehicle controls [1].
  • Incubation and Detection: Treat cells for 48 hours, then add 10 μL/well of MTT reagent (5 mg/mL in PBS) or MTS reagent according to manufacturer's instructions. Incubate for 1-4 hours at 37°C until formazan crystals are visible. For MTT, solubilize crystals with DMSO; for MTS, measure absorbance directly at 490-570 nm [3].
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using appropriate non-linear regression analysis of concentration-response data.

Methodological Considerations: MTT/MTS assays measure cellular metabolic activity as a proxy for viability. It is critical to recognize that decreased signal may reflect either cytostatic effects (proliferation arrest) or cytotoxic effects (actual cell death), requiring complementary assays for definitive mechanism determination [3].

Apoptosis Analysis by Annexin V/PI Staining

Annexin V/propidium iodide (PI) staining provides specific detection of apoptotic cells by measuring phosphatidylserine externalization and membrane integrity, offering insights into this compound's mechanism of action:

  • Cell Treatment and Preparation: Treat cells (e.g., A431, SW620) with this compound at relevant concentrations (near IC₅₀ values) for 24-48 hours. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer at 1 × 10⁶ cells/mL [3].
  • Staining Procedure: Add Annexin V-FITC (5 μL/test) and PI (5 μL/test) to 100 μL of cell suspension. Incubate for 15 minutes at room temperature in the dark. Add additional binding buffer (400 μL) and analyze by flow cytometry within 1 hour [3].
  • Flow Cytometry Analysis: Use a flow cytometer with 488 nm excitation. Collect fluorescence emission at 530 nm (FITC) and >575 nm (PI). Establish quadrants using untreated cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [3].
  • Validation: Include positive controls (e.g., cells treated with 1 μM staurosporine for 4-6 hours) to confirm assay performance. Use caspase inhibitors like Q-VD-Oph (25 μM) to confirm apoptotic mechanisms [3].
Cell Migration Assays

For investigating this compound's potential anti-metastatic effects, migration assays provide valuable functional data:

  • In Vitro Wound Healing Assay: Culture cells to confluence in 6-well plates. Create a scratch wound using a sterile pipette tip. Wash cells to remove debris and add fresh medium containing this compound at appropriate concentrations. Capture images at 0, 12, 24, and 48 hours at identical locations. Quantify migration distance using image analysis software.
  • Transwell Migration Assay: Seed serum-starved cells in the upper chamber of transwell inserts (8 μm pore size) with this compound treatment. Place complete growth medium in the lower chamber as a chemoattractant. After 24-48 hours, fix migrated cells on the lower membrane surface with methanol and stain with crystal violet. Count cells in multiple fields under microscopy.

Table 1: Key Experimental Parameters for this compound Cytotoxicity Assessment

Parameter MTT/MTS Assay Annexin V/PI Apoptosis Migration Assay
Cell Lines A431, H292, FaDu [1] SW620, SKOV3 [3] PC-3, LNCaP [4]
This compound Concentration Range 0.005-10 μM [1] IC₅₀ values (cell line dependent) IC₅₀ values (cell line dependent)
Treatment Duration 48 hours [1] 24-48 hours [3] 24-48 hours [4]
Key Controls Vehicle (DMSO), untreated cells [1] Untreated, apoptosis inducer (staurosporine) [3] Vehicle control, positive migration control
Primary Readout Absorbance at 490-570 nm [3] Flow cytometry fluorescence [3] Cell count/migration distance
Data Output IC₅₀ values, % viability [1] % apoptotic cells, viability [3] % migration inhibition

Experimental Design and Optimization

Cell Line Selection and Culture Conditions

Appropriate cell line selection is crucial for meaningful this compound cytotoxicity assessment. The following cell lines have demonstrated utility in EGFR inhibition studies:

  • A431 Cells: Derived from epidermal carcinoma, these cells exhibit high EGFR expression and are particularly sensitive to EGFR inhibitors like this compound. They serve as an excellent model for assessing direct EGFR-targeted cytotoxicity [1].
  • SW620 and SKOV3 Cells: These lines provide models with different p53 statuses (R273H mutation in SW620, p53-null in SKOV3) that display varying apoptotic responses to cytotoxic agents, useful for investigating cell death mechanisms [3].
  • Prostate Cancer Models: LNCaP (androgen-sensitive) and PC3 (androgen-insensitive) human prostate cancer cells provide insights into this compound efficacy across different cancer contexts and hormonal backgrounds [4].

Culture conditions significantly impact assay reproducibility. Maintain cells in appropriate media (DMEM or RPMI-1640) supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Use cells in exponential growth phase for all experiments and limit passage numbers to maintain genetic stability.

Reagent Preparation and Quality Control
  • This compound Stock Solution: Prepare a 10 mM stock solution by dissolving this compound in high-quality DMSO. Aliquot and store at -20°C protected from light. Avoid freeze-thaw cycles exceeding 3-5 times.
  • Working Solution Preparation: Dilute stock solution in culture medium immediately before use. Ensure final DMSO concentration does not exceed 0.5% in any treatment condition.
  • Quality Control Metrics: Periodically verify this compound potency using enzymatic assays against recombinant EGFR. Confirm absence of microbial contamination in cell cultures through regular mycoplasma testing.

Table 2: Troubleshooting Common Issues in this compound Cytotoxicity Assays

Problem Potential Causes Solutions
High Background in MTT Incomplete formazan solubilization, serum interference Ensure adequate solubilization time, use serum-free media during assay incubation
Poor Dose Response Compound precipitation, inaccurate serial dilutions Verify solubility limits, use fresh intermediate dilutions, include positive control
Variable Apoptosis Rates Inconsistent cell confluency, serum batch variations Standardize seeding density, use same serum batch for related experiments
High Vehicle Toxicity Excessive DMSO concentration Ensure final DMSO ≤0.5%, include DMSO vehicle controls in all experiments
Inconsistent Migration Results Variable wound width, inadequate starvation Use standardized scratching tools, implement serum starvation protocol

Data Interpretation and Analysis

Calculation of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) represents the this compound concentration that reduces cell viability by 50% relative to untreated controls. Calculate IC₅₀ values using four-parameter nonlinear regression of the concentration-response data:

Where "Top" and "Bottom" represent the upper and lower plateaus of the dose-response curve, respectively. For this compound, expected IC₅₀ values typically fall in the low nanomolar range (e.g., 1.8-87.8 nM for EGFR/HER2 kinases) depending on the specific cell line and assay conditions [5].

Distinguishing Cytostatic vs Cytotoxic Effects

Proper interpretation of this compound's cellular effects requires distinguishing between cytostatic mechanisms (proliferation arrest without immediate cell death) and cytotoxic mechanisms (direct cell killing):

  • Cytostatic Profile: Characterized by proliferation arrest with maintained metabolic activity. Manifested as decreased cell numbers in proliferation assays but relatively unchanged Annexin V/PI positivity and minimal caspase activation.
  • Cytotoxic Profile: Indicated by significant increases in Annexin V/PI-positive populations, caspase activation, PARP cleavage, and loss of membrane integrity.

Multiplexed approaches that combine MTT/MTS assays with direct cell death measurements (Annexin V/PI, caspase activation) provide the most comprehensive assessment of this compound's cellular effects [3].

Mechanism Confirmation Studies

To confirm that observed cytotoxicity specifically results from EGFR inhibition:

  • EGFR Phosphorylation Analysis: Perform Western blotting to detect reduced EGFR phosphorylation at Tyr-1068 following this compound treatment [2].
  • Pathway Inhibition Validation: Assess downstream signaling molecules including reduced phosphorylation of ERK1/2 (MAPK pathway) and AKT (PI3K pathway) [2].
  • Selectivity Confirmation: Use selective inhibitors of alternative cell death pathways (e.g., Q-VD-Oph for apoptosis, necrostatin-1 for necroptosis, ferrostatin-1 for ferroptosis) to confirm primary death mechanisms [3].

G This compound Cytotoxicity Assessment Workflow cluster_culture Cell Culture Preparation cluster_assays Cytotoxicity Assessment Start Experimental Design A1 Select Appropriate Cell Lines Start->A1 A2 Culture Maintenance & Quality Control A1->A2 A3 Seed Cells in Multi-well Plates A2->A3 B1 Prepare Stock Solutions (10 mM in DMSO) A3->B1 B2 Serial Dilutions in Culture Medium B1->B2 B3 Apply Treatment (0.005-10 μM, 48h) B2->B3 C1 MTT/MTS Assay (Metabolic Activity) B3->C1 C2 Annexin V/PI Staining (Apoptosis Detection) B3->C2 C3 Caspase Activity Assays B3->C3 C4 Western Blotting (Pathway Analysis) B3->C4 D1 IC₅₀ Calculation (Dose-Response) C1->D1 D2 Statistical Analysis C2->D2 C3->D2 C4->D2 D1->D2 D3 Mechanistic Interpretation D2->D3 D2->D3

Summary and Research Applications

This compound represents a promising EGFR-targeted therapeutic candidate with a well-characterized cytotoxicity profile. These application notes provide comprehensive protocols for evaluating its anti-cancer effects across multiple experimental contexts. Key research applications include:

  • Preclinical efficacy assessment in EGFR-driven cancer models
  • Mechanistic studies of EGFR signaling inhibition and downstream consequences
  • Combination therapy screening with chemotherapeutic agents or other targeted therapies
  • Resistance mechanism investigations in acquired this compound-resistant cell lines

The high specificity and potent EGFR inhibition demonstrated by this compound, particularly against wild-type EGFR, make it a valuable tool for understanding EGFR-driven oncogenesis and for developing more effective targeted cancer therapies [1] [2]. The standardized protocols outlined in this document enable reproducible assessment of its cytotoxicity across different laboratory settings, facilitating comparative analyses and accelerating research progress in this important area of oncology drug development.

References

Comprehensive Application Notes and Protocols for Theliatinib Animal Studies in Oncology Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Theliatinib and Its Mechanism of Action

This compound (HMPL-309) is a novel, highly potent, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor currently in clinical development for solid tumors, with particular focus on esophageal cancers. Unlike earlier generation EGFR inhibitors, this compound was specifically designed with strong binding affinity for wild-type EGFR kinase, demonstrating 5-10 times greater potency than erlotinib in preclinical models. This enhanced binding affinity for wild-type EGFR is particularly important because tumors with wild-type EGFR activation through gene amplification or protein overexpression have historically shown reduced sensitivity to existing EGFR inhibitors [1]. This compound functions as an ATP-competitive inhibitor with a Ki value of 0.05 nM against wild-type EGFR, showing significant selectivity for EGFR over 72 other kinases [2] [3].

The molecular rationale for developing this compound stems from the high frequency of EGFR overexpression in certain malignancies, particularly esophageal squamous cell carcinoma (ESCC), where 71.4% of Chinese patient samples showed high EGFR expression in one comprehensive study [4]. Unlike colorectal or lung cancers, ESCC rarely harbors K-Ras mutations, making EGFR inhibition a particularly attractive therapeutic strategy for this cancer type [4]. This compound's unique binding characteristics make it especially difficult to displace by ATP, potentially resulting in better target engagement and consequently stronger anti-tumor activity in tumors with wild-type EGFR activation mechanisms [2].

This compound Drug Profile and Pharmacological Properties

Table 1: this compound Pharmacological Profile and Key Characteristics

Parameter Value Experimental Context
Molecular Weight 442.51 g/mol C₂₅H₂₆N₆O₂ [2] [3]
WT EGFR Ki 0.05 nM Cell-free assay [2] [3]
WT EGFR IC₅₀ 3 nM Cell-free assay [2]
EGFR T790M/L858R IC₅₀ 22 nM Cell-free assay [2] [3]
Selectivity Ratio 50-fold greater for EGFR vs. 72 other kinases Kinase selectivity panel [2]
Cellular IC₅₀ (A431) 7 nM EGF-stimulated EGFR phosphorylation [2]
DMSO Solubility 47 mg/mL (106.21 mM) Solubility in DMSO [2] [3]

This compound demonstrates favorable drug-like properties for both in vitro and in vivo applications. In cell-based assays, this compound effectively inhibited EGF-stimulated EGFR phosphorylation in A431 cells with an IC₅₀ of 7 nM, and impaired cell survival in tumor cells with wild-type EGFR (A431, H292, FaDu cells) [2]. When compared to established EGFR inhibitors, this compound showed 3-7 fold greater potency than erlotinib or gefitinib at both enzyme and cellular levels [4]. Enzyme kinetics studies confirmed that this compound, like other EGFR inhibitors, functions as an ATP-competitive inhibitor, but with significantly lower Ki values (0.05 nM for this compound vs. 0.35 nM for gefitinib and 0.38 nM for erlotinib against wild-type EGFR) [4].

Establishment of Patient-Derived Xenograft (PDX) Models

Tumor Implantation and Model Development

Patient-derived xenograft (PDX) models represent a critical tool in modern oncology drug development as they better maintain the histological and genetic characteristics of original patient tumors compared to conventional cell line-derived xenografts. For esophageal cancer PDX (EC-PDX) models, the engraftment success rates vary from 13.3% to 55.5% across different studies [5]. The establishment protocol begins with collecting fresh tumor specimens from newly diagnosed esophageal cancer patients during surgical procedures. These specimens are typically divided into three parts: (1) preparation of formalin-fixed paraffin-embedded (FFPE) sections for histological analysis; (2) snap-freezing in liquid nitrogen for DNA extraction and sequencing; and (3) subcutaneous implantation into immunodeficient mice [4] [3].

The implantation process involves fragmenting tumor tissues and implanting them either directly or after blending with Matrigel into immunocompromised mice. Several mouse strains are suitable for PDX generation, including athymic nude mice, C.B17-Prkdcscid (SCID) mice, non-obese diabetic C.B17-Prkdcscid (NOD-SCID) mice, and NOD.Cg-PrkdcscidIl2rgtm1Wjl (NSG) mice [5]. The original implanted tumors are designated Passage zero (P0), and when these tumors reach 500-1500 mm³, they are harvested and re-implanted into subsequent mice to establish Passage 1 (P1), Passage 2 (P2), and so on. PDX models typically require at least three consecutive passages (P3) before they become suitable for drug efficacy testing [5].

Model Selection and Characterization

For this compound studies, careful model stratification based on EGFR expression levels is crucial for meaningful results. In the seminal this compound study, researchers established 23 patient-derived EC xenograft models and selected 9 with a broad range of EGFR expression levels (H score = 15-300) to assess the correlation between EGFR expression and this compound sensitivity [4]. The histological and molecular characteristics between PDECXs and corresponding patient tumor samples should be compared to ensure no significant changes occurred during serial passages. This verification typically involves immunohistochemical analysis of EGFR expression, quantitative PCR for EGFR gene copy number assessment, and sequencing of key genes including EGFR, PIK3CA, K-Ras, and B-Raf [4].

Table 2: PDX Model Establishment Parameters and Success Rates

Parameter Details References
Engraftment Success Rate 13.3%-55.5% for esophageal cancer [5]
Optimal Mouse Strains NOD-SCID, NSG, athymic nude [4] [5]
Minimum Passage Number P3 (third passage) for drug testing [5]
Tumor Volume Endpoint 800-1500 mm³ for passage [4] [3]
Tissue Sources Surgical specimens, endoscopic biopsies [5]
Establishment Timeline 6+ months for model development [5]

In Vivo Dosing and Efficacy Assessment Protocols

This compound Formulation and Administration

For in vivo studies, this compound is typically administered via oral gavage once daily. The standard formulation involves preparing a homogeneous suspension using 0.5% carboxymethyl cellulose (CMC-Na) at a concentration of ≥5 mg/mL [2]. The suspension should be prepared fresh daily by adding this compound powder to the CMC-Na vehicle and mixing thoroughly to ensure a homogeneous suspension. This compound has demonstrated dose-dependent anti-tumor activity in a panel of PDECX models with a generally good correlation between EGFR H score and tumor growth inhibition [2]. The recommended dosing regime based on published studies is 15 mg/kg administered orally once daily [2] [3], though phase I clinical data suggests that higher doses (up to 400mg QD in humans) may be warranted for esophageal cancer patients with EGFR activation [1].

Efficacy Assessment and Endpoint Measurements

Tumor measurements should be conducted 2-3 times weekly using digital calipers, with tumor volumes calculated using the formula: Volume = (Length × Width²) / 2. The following key endpoints should be assessed:

  • Tumor Growth Inhibition (TGI): Calculated as (1 - [Tumor volumetreated / Tumor volumecontrol]) × 100% at the end of the study.
  • Tumor Regression: Percentage of mice showing reduction in tumor volume compared to baseline.
  • Time to Tumor Doubling: Time required for tumors to double from their initial volume.

In the pivotal this compound PDECX study, two models with EGFR gene amplification (PDECX1T0326 and PDECX1T0950) showed exceptional sensitivity to this compound treatment, demonstrating tumor regression of 32% and 75%, respectively [3]. The study also revealed that aberrant activation or gene mutations of other targets such as PI3K and FGFR can diminish the anti-tumor activity of EGFR inhibitors, including this compound [2]. Efficacy assessments should therefore include correlation with biomarker status, particularly focusing on EGFR expression levels, EGFR gene amplification status, and the presence or absence of resistance-associated mutations in downstream pathways.

Biomarker Analysis and Molecular Profiling

EGFR Expression and Gene Amplification Assessment

Comprehensive biomarker analysis is essential for interpreting this compound efficacy results and identifying responsive patient populations. The recommended biomarker panel includes:

  • Immunohistochemistry (IHC) for EGFR protein expression: Using standardized scoring systems (H-score, which ranges from 0-300) [4].
  • Quantitative PCR for EGFR gene copy number: With a cutoff of ≥2.0 considered as gene copy number gain [4].
  • Fluorescence in situ hybridization (FISH) for EGFR gene amplification: Using EGFR gene copy number/CEP 7 ratio ≥2.0 as the threshold for amplification [4].
  • DNA sequencing: For hot-spot mutations in EGFR, PIK3CA, K-Ras, and B-Raf genes [4].

In the analysis of 70 Chinese esophageal cancer patient samples, 50 (71.4%) showed high EGFR expression (H score ≥200), while only 8 (11.6%) had EGFR gene copy number gain, and just 4 had true EGFR gene amplification [4]. This discrepancy highlights that EGFR protein overexpression can occur independently of gene amplification in esophageal cancer, suggesting multiple mechanisms drive EGFR pathway activation in this malignancy.

Resistance Marker Assessment

The efficacy of this compound, like other targeted therapies, can be influenced by resistance mechanisms and parallel pathway activations. Studies have demonstrated that this compound's anti-tumor activity is diminished in models with PI3KCA mutations or FGFR1 overexpression in addition to high EGFR expression [4]. Therefore, biomarker analysis should extend beyond EGFR to include assessment of potential resistance markers, particularly in non-responding models. RNA sequencing can be valuable for identifying unexpected resistance mechanisms and pathway alternations that may modulate response to this compound therapy.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_workflow This compound PDX Study Workflow Step1 Patient Tumor Collection Step2 Tissue Processing & Characterization Step1->Step2 Step3 Mouse Implantation (P0 Generation) Step2->Step3 Step4 Tumor Passage (P1-P3 Expansion) Step3->Step4 Step5 Model Validation (Histology/Molecular) Step4->Step5 Step6 This compound Treatment (15 mg/kg, QD, 21-28 days) Step5->Step6 Step7 Efficacy Assessment (Tumor Volume, Regression) Step6->Step7 Step8 Biomarker Correlation (EGFR IHC, FISH, Sequencing) Step7->Step8 Step9 Data Analysis & Reporting Step8->Step9

Diagram 1: Comprehensive workflow for this compound efficacy evaluation in patient-derived xenograft models

G cluster_pathway This compound Mechanism and Resistance Pathways EGFR EGFR Receptor Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream1 MAPK/ERK Pathway (Proliferation) Dimerization->Downstream1 Downstream2 PI3K/AKT Pathway (Survival) Dimerization->Downstream2 This compound This compound Inhibition This compound->Dimerization inhibits PIK3CA PIK3CA Mutation (Resistance) PIK3CA->Downstream2 constitutive activation FGFR1 FGFR1 Overexpression (Resistance) Alternative Alternative Pathway Activation FGFR1->Alternative bypass signaling Alternative->Downstream1 Alternative->Downstream2

Diagram 2: this compound mechanism of action targeting EGFR signaling and potential resistance pathways

Data Analysis and Interpretation Guidelines

Efficacy Response Categorization

For consistent data interpretation, establish clear response criteria for this compound treatment:

  • Complete Regression: Disappearance of measurable tumor mass for at least three consecutive measurements.
  • Partial Regression: ≥50% decrease in tumor volume compared to baseline.
  • Stable Disease: <50% decrease and <25% increase in tumor volume without regression criteria met.
  • Progressive Disease: ≥25% increase in tumor volume compared to nadir.

The original this compound study demonstrated that tumor regression was achievable in PDECX models with both EGFR gene amplification and protein overexpression, while models with low EGFR expression showed minimal response [4]. This underscores the importance of proper model stratification based on EGFR status during study design.

Statistical Considerations

Appropriate statistical planning is essential for generating meaningful results. For this compound efficacy studies, include a minimum of 6-8 mice per treatment group to account for biological variability in PDX models. Compare tumor volumes between treatment and control groups using repeated measures ANOVA or mixed-effects models to account for longitudinal measurements. For biomarker correlations, employ appropriate statistical tests such as Pearson correlation for continuous variables (e.g., H-score vs. tumor growth inhibition) or Student's t-test for comparing efficacy between biomarker-defined subgroups. Always adjust for multiple comparisons when conducting numerous statistical tests.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Low Engraftment Rates: If engraftment success falls below expected ranges (13.3%-55.5% for esophageal cancer), consider using more immunocompromised mouse strains (NSG vs. NOD-SCID), supplementing with Matrigel, or optimizing tissue processing methods [5].
  • Variable Growth Rates: PDX models often maintain the heterogeneity of original tumors, leading to variable growth rates. Implement stratified randomization based on tumor volume prior to treatment initiation.
  • This compound Formulation Stability: Ensure fresh preparation of this compound suspension daily and verify homogeneity before administration to maintain consistent dosing.
Interpretation Caveats

While this compound shows promising activity in EGFR-overexpressing models, efficacy diminishment occurs in the context of concomitant PI3KCA mutations or FGFR1 overexpression [4]. Therefore, lack of response should prompt investigation of these potential resistance mechanisms. Additionally, note that the correlation between EGFR protein expression and gene amplification is imperfect in esophageal cancer, with many tumors showing high protein expression without gene amplification [4]. This suggests that multiple molecular mechanisms can drive EGFR pathway activation, with implications for patient selection strategies in clinical development.

Conclusion

This compound represents a promising therapeutic candidate for EGFR-driven cancers, particularly those with wild-type EGFR activation through overexpression or gene amplification. The comprehensive protocols outlined in this document provide a framework for rigorous preclinical evaluation of this compound using clinically relevant PDX models. Particular attention should be paid to proper model characterization, stratification based on EGFR status, and investigation of resistance mechanisms to fully understand the potential of this targeted therapy. The strong correlation between EGFR expression levels and this compound response highlights the importance of biomarker-driven patient selection strategies for clinical development of this compound.

References

Comprehensive Application Notes: Patient Selection Strategy for Theliatinib in Esophageal Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Theliatinib and Its Mechanism of Action

This compound is a novel, potent, and highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) currently in clinical development for advanced solid tumors, particularly esophageal cancer (EC). Unlike earlier generation EGFR inhibitors that showed limited efficacy in unselected EC populations, this compound demonstrates significantly enhanced binding affinity and inhibitory activity against wild-type EGFR. Biochemical characterization reveals this compound is an ATP-competitive inhibitor with a Ki value of 0.05 nM against wild-type EGFR, representing approximately 7-10-fold greater potency compared to erlotinib (Ki=0.38 nM) and gefitinib (Ki=0.35 nM) [1]. This enhanced pharmacological profile underpins its potential clinical utility in appropriately selected patient populations.

The development of this compound addresses a significant unmet need in esophageal cancer therapeutics. EC represents the eighth most common cancer worldwide and ranks among the top five malignancies in China in terms of incidence and mortality [2]. Patients with unresectable or metastatic EC typically receive conventional chemotherapy with combination 5-fluorouracil and cisplatin, yet median survival remains less than one year with limited salvage options for refractory disease [3]. While EGFR overexpression occurs in 50-70% of EC cases and correlates with poor prognosis, previous clinical trials with anti-EGFR antibodies or first-generation TKIs in unselected advanced EC patients yielded disappointing results [2]. This compound represents a strategic approach to overcoming these limitations through both compound optimization and precision patient selection.

Biomarker Prevalence in Esophageal Cancer Populations

Understanding the prevalence of relevant biomarkers in target populations is fundamental for clinical trial design and patient stratification strategies. Analysis of 70 Chinese EC patient tumor samples revealed key epidemiological data for implementing this compound patient selection criteria [2]:

Table 1: EGFR Biomarker Prevalence in Treatment-Naive Chinese Esophageal Cancer Patients (n=70)
Biomarker Category Specific Marker Prevalence Notes
Histopathology Squamous cell carcinoma 65 (92.9%) Dominant histology in Chinese population
Other types 5 (7.1%) Includes adenocarcinoma, small-cell carcinoma, sarcoma
EGFR Protein Expression (IHC H-score) High (≥200) 50 (71.4%) Primary selection criterion
Moderate (100-190) 12 (17.1%)
Low (10-90) 2 (2.9%)
Negative (0) 6 (8.6%)
EGFR Gene Copy Number Gain (≥2.0 by qPCR) 8 (11.6%)
EGFR Gene Amplification Amplification (FISH) 4 (5.8%) Subset of copy number gain
Genetic Mutations EGFR hot spot 1 (1.5%) H850L in kinase domain (exon 21)
PIK3CA hot spot 1 (1.5%) E542K in exon 9
K-Ras or B-Raf 0 (0%) Unlike colorectal or lung cancers

Critical insights emerge from this biomarker distribution. High EGFR protein expression occurs frequently in EC (71.4% of cases), supporting its viability as a primary selection criterion. However, EGFR gene amplification is relatively rare (5.8%), indicating that protein overexpression often occurs through amplification-independent mechanisms. Additionally, the near absence of K-Ras and B-Raf mutations in EC distinguishes it from other solid tumors where these mutations commonly confer resistance to EGFR-targeted therapies [2]. This mutation profile suggests EC may be particularly amenable to EGFR-targeted approaches, provided appropriate patient selection is implemented.

Candidate Biomarkers for Patient Selection

Based on comprehensive preclinical studies utilizing patient-derived xenograft (PDX) models, several biomarkers demonstrate predictive value for this compound response. The optimal candidate population exhibits the following molecular characteristics:

Table 2: Candidate Biomarkers for this compound Patient Selection
Biomarker Detection Method Predictive Value Notes
EGFR protein expression IHC (H-score) Primary positive predictor H-score ≥200 associated with response; H-score ≥250 with stronger response
EGFR gene amplification FISH or qPCR Strong positive predictor Associated with tumor regression rather than stabilization
FGFR1 overexpression IHC or RNA analysis Negative predictor Confers resistance despite high EGFR
PIK3CA mutations DNA sequencing Negative predictor E542K or other hot spot mutations confer resistance
PTEN deletion IHC or FISH Negative predictor Associated with diminished efficacy

High EGFR protein expression represents the primary positive selection criterion for this compound. Immunohistochemical analysis of patient-derived xenograft (PDX) models demonstrated that this compound exhibited potent antitumor activity in models with high EGFR expression (H-score ≥200), including remarkable tumor regression in two PDECX models with both EGFR gene amplification and protein overexpression [2]. In several models with high EGFR protein expression (H-score >250) but without EGFR gene amplification, this compound achieved tumor growth inhibition rates of 67-100% [1]. Conversely, models with low EGFR protein expression (H-score <200) showed insignificant response to treatment.

Several resistance biomarkers have been identified that diminish this compound efficacy even in the context of high EGFR expression. These include PI3KCA mutations, FGFR1 overexpression, and PTEN deletion [1]. The presence of these concomitant alterations activates parallel signaling pathways that bypass EGFR dependence, resulting in diminished this compound efficacy despite technically meeting EGFR selection criteria. Therefore, optimal patient selection requires both identification of positive predictive factors and exclusion of patients with these resistance markers.

Detailed Experimental Protocols

EGFR Immunohistochemistry (IHC) Protocol

Purpose: To assess EGFR protein expression levels in formalin-fixed, paraffin-embedded (FFPE) esophageal cancer tumor samples for patient stratification.

Materials:

  • FFPE tissue sections (4-5μm thickness)
  • Anti-EGFR primary antibody (validated for IHC)
  • Appropriate detection system (e.g., polymer-based HRP)
  • Hematoxylin counterstain
  • Positive and negative control tissues

Procedure:

  • Cut FFPE tissue sections and mount on charged slides
  • Deparaffinize and rehydrate through xylene and graded alcohols
  • Perform antigen retrieval using appropriate buffer (e.g., citrate, pH 6.0)
  • Block endogenous peroxidase activity with 3% H₂O₂
  • Apply anti-EGFR primary antibody and incubate (optimized dilution and time)
  • Apply detection system according to manufacturer's instructions
  • Develop with DAB chromogen and counterstain with hematoxylin
  • Dehydrate, clear, and mount slides

Scoring Method (H-score):

  • Evaluate staining intensity: 0 (negative), 1+ (weak), 2+ (moderate), 3+ (strong)
  • Assess percentage of tumor cells at each intensity level
  • Calculate H-score = (1×%1+ cells) + (2×%2+ cells) + (3×%3+ cells)
  • Maximum score = 300 (100% of cells at 3+ intensity)

Interpretation:

  • High EGFR expression: H-score ≥200
  • Moderate EGFR expression: H-score 100-190
  • Low EGFR expression: H-score 10-90
  • Negative: H-score <10

This protocol was used in the preclinical studies that established the correlation between EGFR H-score ≥200 and response to this compound [2].

EGFR Gene Copy Number Analysis by qPCR

Purpose: To detect EGFR gene copy number gain in esophageal cancer tumor DNA.

Materials:

  • DNA extracted from FFPE tumor tissues (minimum 50ng/μL)
  • TaqMan copy number assay for EGFR
  • Reference gene assay (e.g., RNase P)
  • TaqMan Genotyping Master Mix
  • Real-time PCR system

Procedure:

  • Quantify DNA quality and concentration using spectrophotometry
  • Dilute DNA to working concentration (5-10ng/μL)
  • Prepare reaction mix containing Master Mix, EGFR assay, and reference assay
  • Aliquot reaction mix into PCR plates and add DNA samples
  • Perform real-time PCR with standard cycling conditions
  • Analyze data using copy number calculation software

Analysis:

  • The ΔΔCt method is used to calculate copy number relative to reference gene
  • EGFR gene copy number ≥2.0 is considered gain
  • Samples with EGFR gene copy number ≥2.0 and high protein expression show enhanced response

This method identified that 8 out of 69 (11.6%) esophageal cancer specimens had EGFR gene copy number gain, with four of these showing true gene amplification by FISH analysis [2].

Fluorescence In Situ Hybridization (FISH) for EGFR Amplification

Purpose: To confirm true EGFR gene amplification in tumor samples showing copy number gain by qPCR.

Materials:

  • FFPE tissue sections (4-5μm)
  • EGFR SpectrumOrange/CEP7 SpectrumGreen FISH probe
  • Hybridization system
  • Fluorescence microscope with appropriate filters

Procedure:

  • Deparaffinize and pretreat tissue sections
  • Perform proteolytic digestion for tissue permeabilization
  • Denature DNA and apply FISH probe mixture
  • Hybridize overnight at 37°C in humidified chamber
  • Wash stringently to remove unbound probe
  • Counterstain with DAPI and apply coverslip

Scoring:

  • Count EGFR (orange) and CEP7 (green) signals in 60 non-overlapping tumor cell nuclei
  • Calculate EGFR:CEP7 ratio
  • Ratio ≥2.0 indicates gene amplification
  • Also assess for polysomy (increased CEP7 signals)

This method confirmed that 4 out of 8 specimens with EGFR copy number gain by qPCR had true gene amplification, and these cases showed particularly robust response to this compound [2].

DNA Sequencing for Resistance Mutations

Purpose: To detect hot spot mutations in genes associated with resistance to EGFR inhibition.

Materials:

  • DNA from FFPE tumor tissues
  • PCR primers for EGFR, PIK3CA, K-Ras, B-Raf hot spot regions
  • Sanger sequencing or next-generation sequencing platform
  • Sequence analysis software

Procedure:

  • Extract and quantify DNA from tumor tissues
  • Amplify target regions by PCR
  • Purify PCR products and prepare for sequencing
  • Perform sequencing reaction and capillary electrophoresis
  • Analyze sequences for mutations compared to reference

Key Mutations to Interrogate:

  • EGFR: L858R, exon 19 deletions, T790M (though rare in esophageal cancer)
  • PIK3CA: E542K, E545K, H1047R in exons 9 and 20
  • K-Ras: Codons 12, 13, 61 (though rare in esophageal cancer)
  • B-Raf: V600E (though rare in esophageal cancer)

This analysis revealed rare hot-spot mutations in EGFR (1.5%) and PIK3CA (1.5%), while no mutations were found in K-Ras or B-Raf in the Chinese EC cohort [2].

EGFR Signaling Pathway and Resistance Mechanisms

The following diagram illustrates the EGFR signaling pathway and key resistance mechanisms that impact this compound efficacy:

G EGFR Signaling Pathway and this compound Resistance Mechanisms EGFR EGFR This compound This compound Inhibition EGFR->this compound Targeted PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth PIK3CA_mut PIK3CA Mutation (Resistance) PIK3CA_mut->PI3K Bypass FGFR1 FGFR1 Overexpression (Resistance) FGFR1->PI3K Bypass FGFR1->RAS Bypass PTEN_del PTEN Deletion (Resistance) PTEN_del->Akt Enhanced Activation

This diagram illustrates how this compound directly inhibits EGFR signaling, which normally proceeds through two main pathways: the PI3K/Akt/mTOR axis (primarily regulating cell survival) and the RAS/RAF/MEK/ERK axis (primarily regulating proliferation). The identified resistance mechanisms—PIK3CA mutations, FGFR1 overexpression, and PTEN deletion—activate parallel signaling pathways that bypass EGFR dependence, maintaining downstream signaling despite effective EGFR inhibition [2] [1].

Clinical Trial Design Considerations

Based on preclinical evidence, the recommended patient selection strategy for this compound clinical trials involves a multi-step biomarker assessment:

Step 1: Initial EGFR Screening

  • Perform IHC for EGFR protein expression on all candidate tumors
  • Select patients with H-score ≥200 for further evaluation
  • Approximately 71.4% of EC patients will meet this criterion

Step 2: Exclusion of Resistance Markers

  • Test EGFR-positive tumors for PIK3CA mutations (DNA sequencing)
  • Assess FGFR1 overexpression (IHC or RNA analysis)
  • Evaluate PTEN status (IHC or FISH)
  • Exclude patients with any of these resistance markers

Step 3: Prioritization Based on EGFR Amplification Status

  • For patients meeting criteria from Steps 1-2, assess EGFR gene copy number
  • Patients with EGFR gene amplification may receive highest priority
  • Patients with high EGFR protein without amplification remain candidates

This stratified approach was implemented in the Phase I clinical trial of this compound (NCT02601248), which included a dose-expansion stage specifically for patients with EGFR-positive esophageal carcinoma [4]. The trial design acknowledged that previous failures of EGFR-targeted therapies in EC resulted partly from lack of prospective patient selection, highlighting the critical importance of these biomarker-driven strategies.

Conclusion

This compound represents a promising targeted therapeutic approach for appropriately selected esophageal cancer patients. Comprehensive preclinical evidence supports a biomarker-driven strategy focusing on high EGFR protein expression (H-score ≥200) while excluding patients with concomitant PIK3CA mutations, FGFR1 overexpression, or PTEN deletion. The provided experimental protocols enable robust biomarker assessment in clinical and research settings. Implementation of these patient selection criteria in clinical trial design is essential for identifying the patient population most likely to benefit from this compound treatment, potentially fulfilling the unmet need for effective targeted therapies in advanced esophageal cancer.

References

Known Mechanisms of Resistance to Theliatinib

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib is an EGFR tyrosine kinase inhibitor investigated for esophageal cancer (EC), particularly in tumors with high EGFR expression [1] [2]. The following table summarizes the resistance mechanisms identified in a 2017 study using patient-derived xenograft (PDX) models [1] [2].

Mechanism Impact on this compound Efficacy Supporting Evidence
Co-occurring PI3KCA Mutation Diminished efficacy Observed in PDECX models (e.g., PDECX1T0326); presence of E542K mutation
FGFR1 Overexpression Diminished efficacy Observed in PDECX models (e.g., PDECX1T0581); serves as a potential bypass signaling track
Low EGFR Expression Lack of anti-tumor activity This compound showed minimal efficacy in PDECX models with low EGFR protein expression (H score = 15)

Experimental Models & Protocols for Investigating Resistance

The primary data on this compound resistance comes from well-established Patient-Derived Esophageal Cancer Xenograft (PDECX) models [1] [3]. The workflow below outlines the key experimental steps.

Start Start: Implant Patient Tumor Tissue P0 P0: Initial Engraftment in Immunodeficient Mice Start->P0 Establish Establish PDECX Model (Passage until stable P3) P0->Establish Profile Profile Model: - EGFR IHC H-score - Gene Amplification (FISH/qPCR) - Genetic Sequencing (e.g., PIK3CA) Establish->Profile Treat This compound Treatment Profile->Treat Analyze Analyze Efficacy & Correlate with Molecular Profile Treat->Analyze

Key Technical Details [1] [3]:

  • Model Establishment: Fresh EC tumor samples were implanted subcutaneously into NOD-SCID mice. Models were considered established after 3 consecutive passages (P3).
  • Molecular Profiling:
    • EGFR Protein Expression: Assessed by Immunohistochemistry (IHC) and reported as an H-score (a semi-quantitative measure combining staining intensity and percentage of positive cells). An H-score ≥ 200 was defined as high expression.
    • EGFR Gene Amplification: Determined using Fluorescence In Situ Hybridization (FISH) and/or quantitative PCR (qPCR). A gene copy number ≥ 2.0 or a FISH ratio (EGFR gene/CEP 7) ≥ 2.0 indicated amplification.
    • Mutation Status: Hotspot mutations in genes like EGFR, PIK3CA, K-Ras, and B-Raf were identified by Sanger sequencing.

Troubleshooting Guide & FAQs

Q1: Our in-vivo data shows a poor response to this compound despite high EGFR expression in the model. What should we investigate? A1: The search results suggest two primary factors to check:

  • Genetic Co-alterations: Sequence for activating mutations in the PI3K pathway, particularly PIK3CA. The study showed that a PIK3CA E542K mutation can diminish this compound's efficacy [1].
  • Alternative Receptor Tyrosine Kinases (RTKs): Evaluate protein expression levels of other RTKs, such as FGFR1. Overexpression of FGFR1 can act as a bypass track, sustaining pro-survival signaling even with effective EGFR inhibition [1].

Q2: Are there any known target-based mutations (like EGFR T790M) that cause resistance to this compound? A2: Based on the current study, no secondary EGFR mutations (e.g., T790M) were identified as a resistance mechanism to this compound in the tested EC models [1]. The identified resistance mechanisms involved parallel pathways (FGFR1) or downstream effectors (PIK3CA).

Q3: What is the predictive biomarker for this compound response? A3: The key predictive biomarker is high EGFR protein expression, as determined by IHC H-score [1] [2]. The most robust tumor regression was observed in PDECX models with both high EGFR expression and EGFR gene amplification.

Future Research Directions

The current understanding of this compound resistance is based on a single, foundational study. To build a more complete picture, you could explore these general resistance pathways common to other targeted therapies, as they may also be relevant to this compound.

TKI Tyrosine Kinase Inhibitor (e.g., this compound) Res1 Target Modification (Mutations, Amplification) TKI->Res1 Res2 Bypass Signaling (e.g., MET, HER2) TKI->Res2 Res3 Downstream Pathway Activation (e.g., PI3K/Akt, MAPK) TKI->Res3 Res4 Histological Transformation (e.g., EMT) TKI->Res4

Table: Established Resistance Mechanisms for Kinase Inhibitors (Potential Areas for this compound Investigation) [4] [5] [6]

Mechanism Category Specific Example Relevant Kinase Inhibitor
Target Modification EGFR T790M mutation, EGFR amplification Erlotinib/Gefitinib [4]
Bypass Signaling MET amplification, HER2 amplification Erlotinib in NSCLC [4]
Downstream Activation PIK3CA mutation, BRAF splice variants Vemurafenib in Melanoma [4]
Tumor Microenvironment HGF production by stromal cells Multiple TKIs [6]

References

The Impact of PIK3CA Mutations on Theliatinib Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Problem: A researcher observes diminished anti-tumor efficacy of theliatinib in their patient-derived xenograft (PDX) model of esophageal cancer, despite high EGFR expression.

Explanation: Preclinical studies indicate that PI3KCA (PIK3CA) mutations are a key resistance mechanism to this compound. This compound is a potent and highly selective EGFR tyrosine kinase inhibitor. Its anti-tumor activity is primarily dependent on high EGFR expression, particularly in esophageal cancer models [1] [2]. However, the activation of parallel or downstream signaling pathways can maintain cell survival even when EGFR is blocked.

The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade of EGFR. When a gain-of-function mutation is present in the PIK3CA gene (which encodes the catalytic p110α subunit of PI3K), it leads to constitutive activation of this survival pathway [3] [4]. This hyperactive PI3K signaling can render cancer cells less dependent on EGFR signals, thereby diminishing this compound's effectiveness [1].

Supporting Data from Preclinical Models

The table below summarizes quantitative data from a key study that investigated this compound's efficacy in Patient-Derived Esophageal Cancer Xenograft (PDECX) models with different molecular profiles [1] [2].

PDECX Model ID EGFR IHC H-Score EGFR GCN by qPCR PIK3CA Mutation Status Response to this compound
1T0326 290 (High) 11.7 (Amplified) No Strong antitumor activity, tumor regression [1]
1T0950 280 (High) 27.4 (Amplified) No Strong antitumor activity, tumor regression [1]
1T0472 300 (High) 1.1 Yes (E542K) Diminished efficacy [1]

Abbreviation: GCN, Gene Copy Number.

This data demonstrates that while high EGFR expression is necessary for a response, the presence of a PIK3CA mutation can override this dependency and confer resistance.

Mechanism of Resistance: Pathway Diagram

The following diagram illustrates the proposed mechanism by which a PIK3CA mutation leads to resistance against this compound.

G EGFR EGFR PI3K PI3K (p110α/p85) EGFR->PI3K Activates AKT AKT PI3K->AKT PI3K_mut PI3K (p110α/p85) (PIK3CA Mutant) PI3K_mut->AKT Constitutively Activates mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->EGFR Inhibits

Recommended Experimental Workflow

To systematically confirm if a PIK3CA mutation is causing resistance in your models, you can follow this troubleshooting and validation workflow.

G Start Observed Resistance to this compound Step1 1. Confirm EGFR Status (IHC H-Score ≥200) Start->Step1 Step2 2. Genetic Profiling (Sanger Seq or NGS Panel) Step1->Step2 Step3 3. Analyze PIK3CA Status Step2->Step3 Decision PIK3CA Mutation Detected? Step3->Decision Step4a 4a. Investigate Pathway Feedback (e.g., FGFR1) Decision->Step4a No Step4b 4b. Validate Functional Impact (pAKT & pS6 IHC/Western) Decision->Step4b Yes Step5 5. Test Combination Therapy (this compound + PI3Kα Inhibitor) Step4a->Step5 If no other cause Step4b->Step5

Detailed Methodologies for Key Steps:

  • Step 1: Confirm EGFR Overexpression (IHC)

    • Protocol: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections. Perform immunohistochemistry (IHC) staining with a validated anti-EGFR antibody. The H-score is calculated as: (3 × percentage of strongly staining cells) + (2 × percentage of moderately staining cells) + (1 × percentage of weakly staining cells). A score of ≥200 is considered high [1].
  • Step 2 & 3: Genetic Profiling for PIK3CA Mutations

    • Protocol: Extract genomic DNA from fresh-frozen or high-quality FFPE tumor tissue. Amplify and sequence known hotspot regions of the PIK3CA gene (e.g., exons 9 and 20, which harbor E542K and H1047R mutations) using Sanger sequencing or a targeted Next-Generation Sequencing (NGS) panel [1]. Include positive and negative controls.
  • Step 4b: Validate Functional Impact (Western Blot)

    • Protocol: Treat isogenic cell lines (with and without the PIK3CA mutation) with this compound. Lyse cells and quantify proteins. Perform Western blot analysis using antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein (Ser235/236), and total S6. Persistent phosphorylation of AKT and S6 after this compound treatment indicates that the PI3K pathway remains active despite EGFR inhibition.
  • Step 5: Test Combination Therapy (In Vivo)

    • Protocol: In PDX models with confirmed PIK3CA mutation and high EGFR, randomize mice into four groups: Vehicle control, this compound monotherapy, a PI3Kα-selective inhibitor monotherapy, and this compound + PI3Kα inhibitor combination. Administer treatments orally and monitor tumor volume over time. This directly tests the hypothesis that dual-pathway inhibition can overcome resistance [4].

Future Research and Clinical Context

  • Clinical Status of this compound: As of the latest data, this compound was in a Phase I clinical trial (NCT02601274) for patients with advanced solid tumors, with a dose-expansion cohort specifically for EGFR-positive esophageal carcinoma [5]. The trial was listed as "suspended," though the reason was not provided.
  • Broader Implication for PI3K Pathway: The challenge of PIK3CA mutation-driven resistance is not unique to this compound. It is a well-recognized mechanism of resistance for various targeted therapies, leading to the active development of PI3K inhibitors (e.g., alpelisib, inavolisib) for use in combination regimens [6] [4] [7].

References

theliatinib FGFR1 overexpression effect

Author: Smolecule Technical Support Team. Date: February 2026

Compound and Development Status

  • Drug Profile: Theliatinib (also known as HMPL-309 or Xiliertinib) is a highly selective, potent ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), not FGFR1. It was designed to be 3 to 7 times more potent than earlier EGFR inhibitors like erlotinib or gefitinib [1].
  • Development Status: According to current databases, this compound's highest clinical phase was Phase 1, and its status is listed as "Discontinued" [2]. A Phase I clinical trial (NCT02601248) for patients with advanced solid tumors has been completed, but no results have been posted [3] [4].

The Documented Effect of FGFR1 Overexpression on this compound

This compound was primarily investigated for its effect on tumors with high EGFR expression. The available preclinical research indicates that FGFR1 overexpression is not a target of this compound but rather a potential resistance mechanism that can diminish its efficacy.

The core finding from a 2017 study is summarized in the table below [1]:

Context Effect of this compound Impact of Concurrent FGFR1 Overexpression
Esophageal Cancer (EC) Patient-Derived Xenograft (PDX) models with high EGFR expression. Demonstrated strong antitumor activity. Diminished efficacy of this compound.

The study concluded that this compound could potentially benefit patients with high EGFR protein expression, but only in the absence of associated aberrant factors like FGFR1 overexpression [1].

Mechanism of Resistance: Compensatory Signaling

The following diagram illustrates the underlying biological mechanism for this resistance, based on the general understanding of signaling pathways described in the search results [5] [6] [7].

G This compound This compound EGFR EGFR This compound->EGFR Inhibits SurvivalSignal Cell Proliferation & Survival EGFR->SurvivalSignal Activates (via same pathways) FGFR1 FGFR1 FGFR1->SurvivalSignal Activates (via RAS-RAF-MEK-ERK, PI3K-AKT)

As the diagram shows, both EGFR and FGFR1 can activate similar downstream pathways (like RAS-MAPK and PI3K-AKT) that drive cancer cell survival and proliferation. When this compound successfully blocks the EGFR pathway, a tumor that also overexpresses FGFR1 can use this alternative route to bypass the inhibition and continue growing [1] [5] [7].

Recommended Experimental Approaches

Based on the methodologies from the relevant research, here are key experiments for investigating such resistance mechanisms.

Establishing a Preclinical Model
  • Patient-Derived Xenograft (PDX) Models: This is the primary model used in the cited this compound study [1]. The process involves:
    • Implantation: Fresh tumor samples from patients are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID mice) [8] [9].
    • Passaging: Once the initial graft (P0) grows, it is serially passaged in new mice (P1, P2, P3...) to establish a stable model [8] [9].
    • Validation: After 3 passages (P3), the model is considered stable for drug testing. It's crucial to validate that the PDX model retains the key characteristics of the original tumor, such as high EGFR expression combined with FGFR1 overexpression [1] [8].
Profiling and Testing
  • Molecular Profiling: Characterize your models or cell lines using:
    • Immunohistochemistry (IHC): To assess protein expression levels of EGFR and FGFR1 [1].
    • Fluorescence In Situ Hybridization (FISH): To check for gene amplification of EGFR and FGFR1 [1] [5].
    • Sequencing: To identify potential mutations in EGFR, PIK3CA, and other associated genes [1].
  • In Vivo Drug Efficacy Study: Treat the established PDX models with this compound and monitor tumor volume over time. Comparing the response of models with high EGFR alone versus models with high EGFR and FGFR1 overexpression will directly test the resistance hypothesis [1].

References

Theoretical Foundations: Modern Dose Optimization

Author: Smolecule Technical Support Team. Date: February 2026

A key shift in oncology dose optimization, highlighted by the FDA's Project Optimus, is that the highest tolerable dose is not always the most effective, especially for targeted therapies like theliatinib. The goal is to find the dose that offers the best benefit-risk ratio [1] [2].

The table below summarizes the core principles you should apply to your this compound program.

Principle Traditional Approach (MTD) Modern Approach (Dose Optimization)
Primary Goal Identify Maximum Tolerated Dose (MTD) [2] Identify dose with optimal efficacy & safety [1] [2]
Trial Design 3+3 dose escalation (focus on short-term toxicity) [1] Novel designs (e.g., model-informed) & randomized dose comparison [1] [2]
Key Data Toxicity and efficacy as separate pillars [1] Integrated Exposure-Response (E-R) analysis for safety and efficacy [2]
Dosing Rationale "Higher is better" for cytotoxic chemo [2] Fit-for-purpose; lower doses may have equal efficacy and better tolerability [1] [3]

These principles can be visualized in a high-level workflow for dose optimization:

modern_dose_optimization start Start Dose Optimization preclinical Preclinical Data & Modeling start->preclinical trial_design Novel FIH Trial Design preclinical->trial_design multi_dose Compare Multiple Doses trial_design->multi_dose final_dose Final Dose Decision multi_dose->final_dose Uses all integrated data

Experimental Protocols & Data Analysis

Experimental Design for Dose-Response

Adopting a systematic, digitally-supported approach to experimental design is crucial for generating reliable, analyzable data [4]. The following workflow is adapted from protocols for high-throughput drug response experiments.

experimental_design layout 1. Digital Plate Layout treatment 2. Cell Treatment & Assay layout->treatment merge 3. Merge Data & Metadata treatment->merge analyze 4. Parameterize Response merge->analyze

1. Digital Plate Layout

  • Define Variables: Distinguish between model variables you control (e.g., this compound concentration, cell type, seeding density) and confounder variables you record (e.g., plate ID, media batch, assay date) [4].
  • Automate Design: Use tools like the provided Python packages and Jupyter notebooks to automate plate layout generation. This minimizes manual errors and creates a machine-readable record of your experimental design [4].
  • Include Controls: Ensure each plate has sufficient untreated or vehicle-treated controls for robust normalization.

2. Cell Treatment & Assay

  • Treat cells according to your digital layout. The method (HP D300 dispenser, pin transfer, manual) should be recorded as a confounder variable [4].
  • Choose a relevant readout variable (e.g., viable cell number, ATP level via CellTiter-Glo, or a pathway-specific biomarker) [4].

3. Merge Data & Metadata

  • Automatically merge the raw output data from your assay instrument (e.g., scanner) with the treatment metadata from your digital design file [4].
  • Store the combined data in a structured format (e.g., TSV or HDF5) to preserve data integrity and provenance [4].

4. Parameterize Drug Response

  • Normalize readout values to your untreated controls.
  • Calculate sensitivity metrics. Beyond traditional IC50, consider using the Normalized Growth Rate Inhibition (GR) method, which corrects for the effects of cell division and can provide more biologically relevant metrics like GR50 [4].
Exposure-Response Analysis for Final Dose Selection

Before finalizing a dose for late-stage trials, a robust Exposure-Response (E-R) analysis is essential. This involves modeling the relationship between the drug's exposure (e.g., AUC, Cmax) and both safety and efficacy endpoints [2].

A case study on linifanib provides a good model. Researchers used population pharmacokinetic (PK) modeling to characterize each patient's exposure and then correlated Cmax and AUC with the rates of key adverse events like hypertension and diarrhea [5]. This analysis helped identify a fixed starting dose with an acceptable safety profile for Phase III [5].

Troubleshooting FAQs

Q1: Our initial dose-escalation for this compound showed a flat Exposure-Efficacy relationship. What does this mean, and how should we proceed?

  • A: A flat E-R relationship for efficacy indicates that doses lower than the MTD may provide similar anticancer activity. This is common with targeted therapies [2]. You should prioritize comparing these lower doses in a randomized dose-optimization trial to identify the one with the best tolerability and safety profile while maintaining efficacy [1] [3].

Q2: What are the major risk factors that could trigger a regulatory requirement for a post-marketing dose study?

  • A: Based on an analysis of recent oncology drug approvals, the following factors significantly increase the risk of a Postmarketing Requirement/Commitment (PMR/PMC) on dose optimization [2]:
    • The labeled dose is the Maximum Tolerated Dose (MTD).
    • A high percentage of adverse reactions leading to treatment discontinuation.
    • The establishment of a clear exposure-safety relationship.

Q3: How can we incorporate patient experience into dose optimization for this compound?

  • A: Engage with patient advocates early in development. Create a Target Product Profile (TPP) based on patient goals for efficacy and safety, then "work backwards" to design trials that generate data supporting those endpoints [6]. For chronic therapies, even low-grade toxicities can significantly impact quality of life, so patient-reported outcomes are critical [1] [2].

Advanced Strategies & Future Directions

  • Tailored Approaches by Molecular Class: A 2025 review proposes categorizing oncology drugs into classes (e.g., small molecule targeted therapies, immunotherapy agonists) with unique optimization strategies [3]. This compound would likely fall into Class 1, where the focus is on achieving full target inhibition with a dose that may be below the MTD [3].
  • Leveraging Biomarkers: Incorporate biomarker testing (e.g., changes in circulating tumor DNA) to help identify antitumor responses that might be missed with short-term follow-up only [1].
  • Use of Expansion Cohorts: Implement backfill or expansion cohorts in early-stage trials to get more clinical data on doses of interest and strengthen the understanding of the benefit-risk ratio [1].

References

theliatinib biomarker stratification strategy

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib Biomarker Strategy: An Overview

This compound is a potent and highly selective EGFR inhibitor. Its biomarker strategy is centered on EGFR protein expression levels, determined primarily by immunohistochemistry (IHC). The efficacy of this compound is diminished by the presence of concurrent molecular alterations, such as PIK3CA mutations or FGFR1 overexpression, which likely confer resistance to EGFR mono-therapy [1].

The table below summarizes the core biomarkers and their implications for this compound response:

Biomarker Measurement Method Association with this compound Response Rationale & Context
High EGFR Protein Expression IHC (H-score ≥ 200) Predicts Sensitivity [1] Strong antitumor activity and remarkable tumor regression were observed in patient-derived xenograft (PDX) models with high EGFR expression [1].
EGFR Gene Amplification qPCR or FISH Predicts Sensitivity [1] Models with both EGFR gene amplification and high protein overexpression showed the strongest response. All samples with gene copy number gain also had high EGFR protein expression (H-score ≥ 290) [1].
PIK3CA Mutation DNA Sequencing Predicts Resistance [1] The efficacy of this compound was diminished in models with concurrent PIK3CA mutations (e.g., E542K), indicating a potential bypass resistance mechanism [1].
FGFR1 Overexpression IHC or Gene Expression Analysis Predicts Resistance [1] Similar to PIK3CA, FGFR1 overexpression in addition to high EGFR was associated with reduced drug efficacy [1].

This biomarker relationship can be visualized through the following signaling pathway:

G This compound This compound EGFR EGFR This compound->EGFR Inhibits Signaling Signaling EGFR->Signaling Activates PIK3CA PIK3CA PIK3CA->Signaling Constitutively Activates FGFR1 FGFR1 FGFR1->Signaling Constitutively Activates CellGrowth CellGrowth Signaling->CellGrowth

Core Experimental Workflow for Biomarker Assessment

To implement this stratification strategy in a research setting, you would follow a workflow to evaluate these key biomarkers. The foundational data was generated using the following methods on patient-derived xenograft (PDX) models [1]:

G Start Tumor Sample (Patient or PDX Model) IHC IHC for EGFR Protein Start->IHC Decision1 H-score ≥ 200? IHC->Decision1 FISH FISH for EGFR Gene Amplification Decision1->FISH Yes End Stratify for This compound Response Decision1->End No Seq DNA Sequencing (e.g., PIK3CA, EGFR) FISH->Seq Seq->End

The core methodologies from the study are detailed below. For comprehensive protocols, you should consult specific product sheets and optimize procedures for your lab [2] [3].

Method Key Technical Details Application in this compound Study
Immunohistochemistry (IHC) Used to assess EGFR protein expression level. Quantified via H-score (a semi-quantitative method combining staining intensity and percentage of positive cells). A cutoff of H-score ≥ 200 was used to define "high" expression [1]. Primary biomarker for patient stratification. 71.4% of human esophageal cancer samples showed high EGFR expression [1].
Fluorescence In Situ Hybridization (FISH) Used to detect EGFR gene amplification. A positive result was defined as an EGFR gene copy number to CEP 7 ratio ≥ 2.0 [1]. Identified a subset of tumors (4 out of 70) with EGFR gene amplification, which showed remarkable tumor regression with this compound [1].
DNA Sanger Sequencing Used to profile hot-spot mutations in key genes, including EGFR, PIK3CA, K-Ras, and B-Raf [1]. Identified rare mutations (e.g., one PIK3CA E542K mutation) associated with resistance to this compound [1].

Key Considerations for Your Research

Based on the available evidence, here are the central points to guide your experimental planning:

  • Focus on Protein Expression: The preclinical data strongly suggests that high EGFR protein expression is the most relevant biomarker for this compound response. IHC should be a central technique in your stratification strategy [1].
  • Account for Resistance Mechanisms: Your experimental models or patient sample selection should be profiled for concurrent alterations like PIK3CA mutations and FGFR1 overexpression. Their presence is a key reason for a lack of response despite high EGFR levels [1].
  • Understand the Clinical Context: The foundational study was performed in esophageal squamous cell carcinoma (ESCC). The biomarker strategy may require validation in other cancer types [1].

References

Theliatinib Profile & Preclinical Insights

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib is a potent and highly selective EGFR tyrosine kinase inhibitor. The table below summarizes its key characteristics and preclinical findings relevant to combination therapy planning [1].

Property Description
Drug Name This compound (HMPL-309)
Target EGFR (Epidermal Growth Factor Receptor)
Key Characteristic Novel, highly selective EGFR TKI; 3-7 fold more potent than erlotinib/gefitinib in enzymatic and cellular assays [1].
Primary Investigated Indication Esophageal Cancer (EC), particularly in patients with high EGFR protein expression [1].
Development Status (as of 2019) Phase I clinical trial for advanced solid tumors, with a dose-expansion cohort for EGFR-positive esophageal carcinoma [2].
Noted Resistance Mechanisms Diminished efficacy observed in models with co-occurring PIK3CA mutations or FGFR1 overexpression [1].

FAQs on this compound Research

Here are answers to anticipated technical questions based on current knowledge.

Q1: What are the potential biomarkers for predicting this compound response?

Preclinical studies in patient-derived esophageal cancer xenograft (PDECX) models indicate that high EGFR protein expression (measured by IHC H-score) is a strong positive predictor of this compound's anti-tumor activity [1]. The most profound tumor regression was seen in models with both EGFR gene amplification and protein overexpression [1]. Researchers should be aware that the presence of PIK3CA mutations or FGFR1 overexpression may confer resistance, potentially diminishing the drug's efficacy and suggesting these as negative predictive markers [1].

Q2: Are there any documented combination therapy strategies with this compound?

As of the latest available data, there are no published clinical results on specific drug combinations with this compound. The primary focus has been on its activity as a monotherapy [1] [2].

However, the broader field of EGFR-targeted therapy provides a conceptual framework for future combinations. For instance, a separate patent document discusses general strategies to overcome resistance to targeted therapies like EGFR inhibitors by combining them with a targeted protein degrader (e.g., a bispecific antibody targeting NRP1) [3]. This suggests a potential future direction, though it is not yet validated for this compound specifically.

Q3: What is the current status of clinical trials for this compound?

A Phase I, open-label, dose-escalation study (NCT02601274) was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound (HMPL-309) in patients with advanced solid tumors [2].

  • Status: The trial's status is listed as Suspended (as of February 2019) [2].
  • Design: The study had a dose-escalation stage and a planned dose-expansion stage focusing on patients with EGFR-positive esophageal carcinoma [2].
  • Implication for Researchers: The suspension of this trial means that the availability of new clinical data is paused. Researchers should consult later-stage clinical trial registries or subsequent publications for updates on its development.

Proposed Experimental Workflow for Combination Studies

Given the lack of established protocols for this compound combinations, the following workflow diagram and description outline a rational approach to design and evaluate its efficacy in combination with other agents, based on general principles of oncology drug development.

Start Start: Define Research Goal A In-Vitro Profiling Start->A A1 Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->A1 A2 Synergy Screening (e.g., with MET/VEGFR inhibitors) A->A2 A3 Apoptosis & Proliferation (e.g., Caspase 3/7, Ki67) A->A3 B Mechanism & Biomarker Investigation B1 Western Blot Analysis of p-EGFR, p-AKT, p-ERK B->B1 B2 NGS for resistance mutations (e.g., PIK3CA, FGFR1) B->B2 C In-Vivo PDECX Model Validation C1 Tumor Volume Measurement C->C1 C2 IHC for Target Engagement (p-EGFR, Ki67) C->C2 C3 Pharmacokinetic (PK) Analysis C->C3 D Data Analysis & Decision Point D->A Refine Combination E Proceed to Further Preclinical Development D->E Combination Effective A1->B A2->B A3->B B1->C B2->C C1->D C2->D C3->D

Workflow Stage Details:

  • In-Vitro Profiling: Begin with cell line models (e.g., esophageal squamous cell carcinoma) expressing high levels of EGFR.

    • Key Experiments:
      • Cell Viability Assays: Treat cells with this compound alone and in combination with other agents. Calculate Combination Index (CI) to quantify synergy, additivity, or antagonism.
      • Synergy Screening: Based on resistance mechanisms, logically screen for partners like c-MET or VEGFR inhibitors [4]. Newer modalities like targeted protein degraders could also be explored [3].
      • Apoptosis & Proliferation: Use assays like Caspase-Glo and immunostaining for Ki67 to determine the mechanism of cell death and growth inhibition.
  • Mechanism and Biomarker Investigation: Understand the molecular changes induced by the combination.

    • Key Experiments:
      • Western Blot Analysis: Analyze key signaling pathways (MAPK, PI3K/AKT) downstream of EGFR to confirm target suppression and identify adaptive resistance.
      • Next-Generation Sequencing (NGS): Profile for known (e.g., PIK3CA) and novel genomic alterations that may predict response or resistance [1].
  • In-Vivo Validation: Confirm efficacy in a more physiologically relevant system.

    • Key Experiments:
      • Use Patient-Derived Xenograft (PDX) Models: this compound's preclinical efficacy was established in PDECX models, making them a preferred choice [1]. Group mice into vehicle, monotherapy, and combination groups.
      • Tumor Volume Measurement: Track tumor growth over time.
      • Immunohistochemistry (IHC): On harvested tumors, assess biomarkers like phospho-EGFR, Ki67, and cleaved caspase-3.
      • Pharmacokinetic (PK) Analysis: Ensure that the combination does not adversely alter the exposure of either drug.

Key Technical Notes & Limitations

  • Clinical Stage: this compound is an early-stage investigational drug. Its clinical development status should be verified through up-to-date clinical trial databases, as the referenced Phase I trial is suspended [2].
  • Combination Data Gap: The information provided here is extrapolated from monotherapy preclinical data and general oncology research principles. There is a significant knowledge gap regarding specific, effective drug combinations with this compound.
  • Resistance Monitoring: As indicated by preclinical models, your experiments should proactively monitor for the emergence of resistance linked to PIK3CA mutations and FGFR1 overexpression [1].

References

Theliatinib and PTEN Deletion: Impact and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the impact of PTEN deletion on theliatinib's efficacy? A: Preclinical studies indicate that PTEN deletion diminishes the antitumor efficacy of this compound [1]. This compound is a novel small-molecule EGFR inhibitor developed for treating cancers with wild-type EGFR overexpression, such as esophageal cancer [1]. Its effectiveness is highly dependent on the EGFR expression level. However, researchers have found that in patient-derived xenograft (PDX) models, co-occurrence of PTEN deletion compromises the drug's tumor growth inhibition [1].

Q: What is the biological mechanism behind this effect? A: The underlying mechanism involves constitutive activation of the PI3K/AKT signaling pathway. PTEN is a critical tumor suppressor that acts as a lipid phosphatase, converting PIP3 back to PIP2 and thereby negatively regulating the PI3K/AKT pathway [2] [3]. When PTEN is lost, PIP3 levels remain high, leading to persistent activation of AKT and its downstream signals that promote cell survival and growth [2] [3]. This compound works by inhibiting EGFR, which normally signals through the PI3K/AKT pathway, among others. In a PTEN-null context, the AKT pathway is already "turned on" independently of EGFR, allowing cancer cells to bypass the therapeutic blockade imposed by this compound [1]. This is a common resistance mechanism for EGFR-targeted therapies.

The table below summarizes the key experimental findings from a relevant preclinical study.

Experimental Model EGFR Status PTEN Status Observed this compound Efficacy Key Finding
Esophageal Cancer PDX Models [1] High protein expression (H score >250) & gene amplification Functional Tumor volume decrease >30% Efficacy is strong with high EGFR and functional PTEN.
Esophageal Cancer PDX Models [1] High protein expression (H score >250) Deleted Reduced anti-tumor efficacy PTEN deletion is identified as a factor that reduces drug effect.

Experimental Guide for Investigating this compound and PTEN

For researchers aiming to validate or explore this interaction further, the following experimental approaches are recommended.

Q: What are the key methodologies for assessing PTEN status? A: A combination of techniques is required to comprehensively evaluate PTEN at the genomic, transcriptional, and protein levels. The workflow below outlines the multi-faceted approach to analyzing PTEN status.

Start Start: Tumor Tissue Sample DNA DNA Level Start->DNA Start->DNA RNA RNA Level Start->RNA Protein Protein Level Start->Protein Start->Protein FISH FISH DNA->FISH Seq Sequencing DNA->Seq RNA->Seq IHC IHC Protein->IHC WB Western Blot Protein->WB Outcome Comprehensive PTEN Status FISH->Outcome Seq->Outcome Seq->Outcome IHC->Outcome WB->Outcome

Diagram: A workflow for multi-level PTEN status analysis. IHC=Fluorescence in situ hybridization; IHC=Immunohistochemistry.

  • Immunohistochemistry (IHC): Used to detect loss of PTEN protein expression [4] [5]. This is a crucial first step, as it shows the functional consequence of genetic alterations. Loss of cytoplasmic PTEN expression is associated with poorer survival in certain cancers, such as diffuse large B-cell lymphoma with AKT hyperactivation [4].
  • Fluorescence In Situ Hybridization (FISH): Used to identify PTEN gene deletions [4] [5]. In DLBCL, PTEN deletions (mostly heterozygous) were detected in 11.3% of cases [4].
  • DNA Sequencing: Used to detect somatic PTEN mutations (missense, nonsense, etc.) that inactivate its function [4] [2]. Mutational hotspots exist at amino acids Arg130, Arg173, and Arg233 [2].

Q: How can I set up a preclinical experiment to test this compound sensitivity? A: The PDX model study provides a robust framework [1]. The diagram below illustrates the key steps in this experimental workflow.

A Establish PDX Cohorts B Stratify by Biomarkers A->B C Administer Treatment B->C B1 High EGFR (IHC H-score >250) B->B1 B2 PTEN Status: WT vs Deleted B->B2 D Monitor Tumor Growth C->D C1 This compound (Clinically relevant dose) C->C1 C2 Control Vehicle C->C2 E Analyze Efficacy D->E E1 Tumor Volume Change & TGI D->E1

Diagram: Preclinical workflow for evaluating this compound efficacy in PDX models. PDX=Patient-derived xenograft; TGI=Tumor Growth Inhibition.

  • Model System: Use Patient-Derived Xenograft (PDX) models from relevant cancers (e.g., esophageal). These models better preserve the tumor's original genetics and histology [1].
  • Biomarker Stratification: Before treatment, stratify models based on their biomarker profile:
    • EGFR expression: Measure via IHC (H-score). This compound shows significant efficacy primarily in models with high EGFR protein expression (e.g., H-score >250) [1].
    • PTEN status: Determine via IHC and/or FISH. Include models with both functional PTEN and PTEN deletion.
    • Other biomarkers: The study also noted that FGFR1 overexpression or PIK3CA mutation can similarly reduce this compound's efficacy, so these are important factors to assess [1].
  • Treatment and Evaluation: Treat mice with a clinically relevant oral dose of this compound and a control vehicle. Monitor and compare tumor volume and tumor growth inhibition (TGI) rates between the different biomarker groups [1].

References

Key Considerations for TKI Patient Selection

Author: Smolecule Technical Support Team. Date: February 2026

The primary goal of patient selection is to identify individuals whose tumors are driven by a specific molecular target that the drug inhibits. The following table summarizes the major mechanisms of resistance that can affect treatment efficacy, which in turn informs the biomarkers used for patient selection [1] [2] [3].

Mechanism of Resistance Description Impact on Therapy
Target Mutations [1] [3] Point mutations in the kinase domain (e.g., in BCR-ABL) that interfere with drug binding. Can lead to a high level of resistance (e.g., IC50 >5 µM); different mutations confer resistance to different TKIs [3].
Bypass Signaling Activation [2] Activation of alternative survival pathways (e.g., RAF/MEK/ERK) via upregulation of other kinases (e.g., PKCη). Leads to BCR-ABL-independent resistance; cancer cells survive even with successful target inhibition [2].
Tumor Microenvironment (TME) [4] An immunosuppressive TME rich in regulatory T cells (Tregs) and specific dendritic cell subsets (IDO1+ DCs). Promotes an environment that supports tumor survival and resistance to therapy, including imatinib [4].
Genomic Amplification [3] An increase in the copy number of the target gene (e.g., BCR-ABL). Leads to overexpression of the target protein, overwhelming the inhibitory capacity of the drug [3].

Biomarker-Driven Patient Selection

Modern oncology emphasizes using biomarkers to select patients for targeted therapies. This approach involves identifying specific molecular alterations in a patient's tumor to determine the most effective treatment [5].

  • Rationale: Integrating biomarker development into early clinical trials allows for the identification of patients most likely to respond to a targeted agent. This accelerates the drug approval process and provides clinically relevant options for patients with advanced cancer [5].
  • Key Biomarker Types:
    • Genetic Alterations: The most reliable biomarkers are often specific mutations (e.g., in KIT, PDGFRA, or EGFR), amplifications, or chromosomal translocations that serve as "driver events" for tumorigenesis [5] [4].
    • Protein Expression: Overexpression of the receptor tyrosine kinase (RTK) target itself, detectable via immunohistochemistry (IHC), can also serve as a biomarker [6].
  • Challenges: Tumor heterogeneity and clonal evolution can lead to mixed treatment responses and the emergence of resistance. A biomarker test on a single biopsy may not capture the full genetic diversity of the tumor [5].

Experimental Protocols for Resistance Analysis

Here are detailed methodologies for key experiments used to investigate the mechanisms of resistance outlined above.

1. Protocol for Single-Cell RNA Sequencing (scRNA-seq) of the Tumor Microenvironment

This protocol is used to deconstruct the cellular heterogeneity and ecosystem of a tumor, which is crucial for understanding microenvironment-driven resistance [4].

  • Sample Preparation: Obtain fresh tumor tissue from patients (e.g., via surgical resection). Samples should ideally include matched primary and metastatic lesions, and be categorized as therapy-sensitive or therapy-resistant.
  • Single-Cell Dissociation: Process the tissue using a gentle dissociation kit to create a single-cell suspension without compromising cell viability.
  • Cell Partitioning and Barcoding: Load the single-cell suspension into a platform like the 10x Genomics Chromium Controller to partition thousands of cells into nanoliter-scale droplets with barcoded gel beads.
  • Library Preparation and Sequencing: Perform reverse transcription within the droplets to create barcoded cDNA. Construct sequencing libraries and sequence them on a platform such as an Illumina NovaSeq 6000.
  • Bioinformatic Analysis:
    • Quality Control: Filter out low-quality cells, doublets, and cells with high mitochondrial gene content.
    • Clustering and Cell Type Annotation: Use algorithms like Seurat or Scanpy for dimensionality reduction (UMAP). Identify cell clusters and annotate them using known marker genes (e.g., CD3D for T cells, MS4A1 for B cells, KIT for GIST tumor cells).
    • Copy Number Variation (CNV) Inference: Use tools like inferCNV or copyKAT on the expression data of non-malignant cell types (e.g., smooth muscle cells) to infer CNV in tumor cells and study tumor evolution.
    • Cell-Cell Communication Analysis: Use tools like CellChat or NicheNet to analyze ligand-receptor interactions between different cell clusters (e.g., the TIGIT-NECTIN2 axis between tumor cells and Tregs).

2. Protocol for Investigating BCR-ABL-Independent Resistance

This workflow, based on an RNAi screen, identifies genes that regulate sensitivity to TKIs when the primary drug target is successfully inhibited [2].

  • Genome-wide shRNA Screen:
    • Transduce IM-sensitive CML cells (e.g., K562) with a pooled genome-wide shRNA library.
    • Culture the transduced cells in the presence of a therapeutic dose of the TKI (e.g., imatinib) for a set period.
    • Isclude genomic DNA from the surviving cell population and sequence the integrated shRNAs to identify enriched "hits" (i.e., shRNAs that conferred survival advantage). These are candidate Imatinib-Sensitizing Genes (IMSGs).
  • Validation of Candidates:
    • Validate candidate IMSGs by transducing cells with individual shRNAs and performing cell viability assays (e.g., CellTiter-Glo) in the presence of the TKI. Calculate the half-maximal inhibitory concentration (IC50) to quantify resistance.
    • Confirm findings in multiple cell lines and in primary bone marrow cells transformed with BCR-ABL.
  • Mechanistic Follow-up:
    • Perform immunoblotting on validated IMSG knockdown cells to analyze signaling pathways (e.g., p-ERK, p-AKT, p-STAT5) with and without TKI treatment.
    • Use qRT-PCR and immunoblotting to check for upregulation of potential bypass signaling kinases, such as PKCη (encoded by PRKCH).

Signaling Pathway in BCR-ABL-Independent Resistance

The following diagram illustrates a key bypass signaling pathway that can cause resistance to TKIs, as identified through the RNAi screen protocol above [2].

G IMSG_Knockdown IMSG_Knockdown PRKCH_Upregulation PRKCH Upregulation (PKCη) IMSG_Knockdown->PRKCH_Upregulation PKC_Activation Increased PKC Activity PRKCH_Upregulation->PKC_Activation CRAF_Activation CRAF Activation PKC_Activation->CRAF_Activation MEK_ERK_Pathway Sustained MEK/ERK Signaling CRAF_Activation->MEK_ERK_Pathway Cell_Survival Cell Survival (Resistance) MEK_ERK_Pathway->Cell_Survival TKI_Treatment TKI Treatment (BCR-ABL Inhibited) TKI_Treatment->MEK_ERK_Pathway Bypasses

Key Takeaways for Theliatinib Development

While the search results do not specifically mention this compound, the general principles of TKI resistance and patient selection are highly applicable.

  • Comprehensive Biomarker Profiling: Move beyond just detecting the primary target. Proactively screen for known resistance-conferring mutations and biomarkers of bypass pathway activation (e.g., components of the RAF/MEK/ERK pathway) during patient selection [2] [5].
  • Consider the Tumor Ecosystem: Recognize that the tumor microenvironment (TME) plays a critical role in resistance. Techniques like scRNA-seq can reveal immunosuppressive cell populations that may need to be targeted with combination therapies [4].
  • Plan for Combination Therapies: The presence of bypass pathways and a complex TME suggests that a single-agent TKI may not be sufficient. Based on resistance mechanisms, consider rational combinations, such as a this compound with a MEK inhibitor, to overcome or prevent resistance [2].

References

Theliatinib Predictive Biomarkers: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key predictive biomarkers for theliatinib based on pre-clinical studies.

Biomarker Type Measurement Method Predictive Value for this compound Response Notes for Investigators
EGFR Protein Overexpression Immunohistochemistry (IHC), H-score [1] Strong positive predictor; high expression (H-score ≥200) correlates with significant anti-tumor activity [1]. In esophageal cancer, high EGFR protein expression can occur without gene amplification; IHC is a crucial first-line test [1].
EGFR Gene Amplification qPCR, FISH (EGFR gene copy number/CEP 7 ratio ≥ 2.0) [1] Very strong positive predictor; associated with remarkable tumor regression [1]. A subset of patients with high protein expression also has gene amplification, indicating a highly sensitive population [1].
PIK3CA Mutation DNA Sequencing (e.g., Sanger) [1] Negative predictor; presence can diminish this compound's efficacy [1]. Screen for hot-spot mutations (e.g., E542K); co-occurrence with high EGFR may indicate potential resistance [1].
FGFR1 Overexpression IHC, Gene Expression Analysis [1] Negative predictor; aberrant activity can reduce treatment efficacy [1]. Suggests that bypass signaling pathways can lead to resistance despite high EGFR target engagement [1].

Experimental Protocols for Biomarker Analysis

Protocol 1: Assessing EGFR Expression via Immunohistochemistry (IHC)

This protocol is for determining the H-score for EGFR protein expression in formalin-fixed paraffin-embedded (FFPE) tumor sections [1].

  • Sectioning: Cut FFPE tumor tissue into 4-5 μm sections and mount on slides.
  • Deparaffinization and Rehydration: Treat slides with xylene and a graded series of ethanol.
  • Antigen Retrieval: Use a recommended antigen retrieval solution (e.g., citrate-based) with heat treatment.
  • Blocking: Block endogenous peroxidase and non-specific protein binding.
  • Primary Antibody Incubation: Incubate with a validated anti-EGFR primary antibody.
  • Secondary Antibody Incubation: Apply a labeled secondary antibody (e.g., HRP-conjugated).
  • Staining: Develop the stain with DAB chromogen and counterstain with hematoxylin.
  • Scoring and Analysis:
    • Examine the stained slides under a microscope.
    • Score the intensity of membrane staining on a scale of 0 (negative), 1+ (weak), 2+ (moderate), to 3+ (strong).
    • Estimate the percentage of tumor cells at each intensity level.
    • Calculate the H-score: (3 × % of 3+ cells) + (2 × % of 2+ cells) + (1 × % of 1+ cells). The score ranges from 0 to 300. An H-score of ≥200 is considered high expression [1].
Protocol 2: Detecting EGFR Gene Amplification via FISH

This protocol confirms gene amplification in samples showing high protein expression or equivocal qPCR results [1].

  • Sample Preparation: Use FFPE tissue sections (4-5 μm) on charged slides.
  • Probe Selection: Use a dual-color FISH probe set: a locus-specific indicator for the EGFR gene (labeled in orange) and a control probe for the centromere of chromosome 7 (CEP 7, labeled in green).
  • Hybridization: Denature the probe and sample DNA, then hybridize overnight.
  • Washing and Counterstaining: Wash off excess probe and counterstain with DAPI.
  • Signal Enumeration:
    • Using a fluorescence microscope, count the number of orange (EGFR) and green (CEP 7) signals in at least 60 non-overlapping interphase tumor cell nuclei.
    • Calculate the EGFR/CEP 7 ratio.
    • A ratio of ≥2.0 is indicative of EGFR gene amplification [1].

Troubleshooting Common Experimental Issues


    • Problem: Low H-score or heterogeneous staining in a tumor with known high EGFR expression.
    • Solution: Verify antigen retrieval conditions; optimize antibody concentration and incubation time. Ensure the tumor area is adequately represented.

    • Problem: High background or non-specific signal in FISH.
    • Solution: Titrate the probe concentration, ensure stringent post-hybridization washes, and check for sample age-related degradation.

    • Problem: Discrepancy between IHC (high) and FISH (non-amplified) results.
    • Solution: This is a known biological phenomenon in esophageal cancer [1]. Report both findings, as high protein expression alone can still predict response to this compound.

Biomarker-Response Relationship for this compound

The diagram below visualizes the logical relationship between biomarker status and the predicted response to this compound, based on pre-clinical data.

Decision Flow for this compound Based on Biomarkers

Key Considerations for Your Research

  • Clinical Context is Crucial: The efficacy of this compound is most strongly supported in esophageal squamous-cell carcinoma models. Its applicability to other cancer types requires further investigation [1].
  • Explore Combination Strategies: Pre-clinical data suggests that resistance mechanisms involve parallel signaling pathways (like PI3K). Consider research into combination therapies (e.g., with PI3K or FGFR inhibitors) to overcome resistance [1].
  • Leverage AI and Multi-Omics: The field is moving towards using AI to analyze complex, integrated datasets (genomics, proteomics) to discover novel predictive biomarkers. This could help identify patient subgroups beyond traditional EGFR analysis [2] [3].

References

theliatinib sensitivity testing methods

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib at a Glance

This compound is a potent and highly selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The following table summarizes its key biochemical properties against different EGFR targets [1] [2].

Target IC₅₀ (nM) Kᵢ (nM) Experimental Context
EGFR (Wild-type) 3 [1] [2] 0.05 [1] [2] Enzyme and cell-based assays [1].
EGFR (L858R/T790M Mutant) 22 [1] [2] Not specified Assays against a common resistance mutation [1] [2].
Cellular EGFR Phosphorylation 7 [1] - Inhibition in A431 cells [1].
Cellular Proliferation (A431) 80 [1] - Inhibition of cell survival [1].

Preclinical Efficacy in Esophageal Cancer PDX Models

A key study evaluated this compound's anti-tumor efficacy using Patient-Derived Esophageal Cancer Xenograft (PDECX) models, which closely mimic the original patient tumors [3] [4]. The establishment workflow and findings of this model are summarized below.

pdv_workflow Start Start: EC Patient Tumor Sample P0 P0: Implant into NOD-SCID Mouse Start->P0 P1 P1: First Successful Engraftment P0->P1 P3 P3: Stable Model (Ready for Experiments) P1->P3 Profile Molecular Profiling (e.g., EGFR IHC, DNA Sequencing) P3->Profile Treat This compound Treatment Profile->Treat Analyze Analyze Anti-tumor Efficacy Treat->Analyze

The table below summarizes the correlation between tumor molecular characteristics and observed responses to this compound treatment in these models [3] [4].

Model Characteristics Observed Response to this compound
High EGFR protein expression (H-score ≥ 200) without gene amplification [3] [4] Strong antitumor activity [3] [4]
High EGFR expression with EGFR gene amplification [3] [4] Remarkable tumor regression [3] [4]
High EGFR expression with concurrent PI3KCA mutation or FGFR1 overexpression [3] [4] Diminished efficacy [3] [4]
Low EGFR expression (e.g., H-score = 15) [3] [4] Not explicitly stated, but models were selected for a range of expression to correlate with sensitivity [3] [4]

Key Experimental Protocols

For your troubleshooting guides, here are summaries of key experimental methods used in the cited studies.

In Vitro Cell Viability Assay (CCK-8 Protocol)

This protocol was used to determine the IC₅₀ of this compound for inhibiting cell proliferation [2].

  • Cell Seeding: Seed duplicate wells of A431 cells (1 × 10⁴ cells/well) in DMEM with 10% FBS and incubate overnight.
  • Compound Treatment: Add this compound (or controls like erlotinib/gefitinib) in a concentration gradient (e.g., 10 μM to 0.005 μM, 3-fold dilutions). The final DMSO concentration should be 0.5%.
  • Incubation: Incubate the cells with the compound for 48 hours.
  • Viability Measurement: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.
  • Readout: Measure the optical density (OD) at 450 nm. Cell survival is calculated relative to control wells.
In Vivo Efficacy Study in PDX Models

This protocol describes the evaluation of this compound's efficacy in mouse models [1] [2].

  • Animal Model: Use NOD-SCID mice bearing established PDECX tumors (e.g., model 1T0950).
  • Dosing Formulation: this compound is typically administered via oral gavage.
  • Dosing Regimen: Dose mice daily with this compound at various concentrations (e.g., 2, 5, and 15 mg/kg) for 21 days.
  • Efficacy Measurement: Monitor tumor volumes regularly. Calculate percentage tumor regression or inhibition at the end of the study relative to the control group.
Data Analysis: IC₅₀ Calculation

The IC₅₀ value can be determined by fitting the dose-response data to a four-parameter logistic model (also known as a sigmoidal dose-response curve) [5]. The model equation is: Y = Min + (Max - Min) / (1 + (X/IC₅₀)^HillCoefficient )

  • Y is the response (e.g., % inhibition).
  • X is the compound concentration.
  • Min and Max are the lower and upper bounds of the response.
  • The Hill coefficient describes the steepness of the curve.

Potential FAQs for Your Technical Center

Based on the literature, here are answers to questions your users might have.

Q1: What are the established biomarkers for predicting this compound sensitivity?

  • Primary Biomarker: High EGFR protein expression, as determined by an immunohistochemistry (IHC) H-score of 200 or higher. This is a strong positive predictor of response, even in the absence of EGFR gene amplification [3] [4].
  • Enhanced Response: Tumors with EGFR gene amplification (in addition to high protein expression) may show even more pronounced tumor regression [3] [4].
  • Resistance Indicators: The presence of concurrent PI3KCA mutations or FGFR1 overexpression can diminish this compound's efficacy, suggesting these are potential mechanisms of resistance [3] [4].

Q2: What is the recommended model system for pre-clinical efficacy testing?

  • Patient-Derived Xenograft (PDX) Models are highly recommended. These models, established by implanting patient tumor fragments into immunodeficient mice (like NOD-SCID), better preserve the tumor's original histology, genetics, and heterogeneity compared to traditional cell line-derived models [3] [6] [4]. Models should be used after stabilization (typically after 3 passages, P3) [3].

Q3: How does this compound's potency compare to first-generation EGFR inhibitors?

  • This compound is significantly more potent. Enzyme kinetics studies show it has a lower Kᵢ (0.05 nM) against wild-type EGFR compared to erlotinib (Kᵢ 0.38 nM) and gefitinib (Kᵢ 0.35 nM) [1]. It also demonstrates greater potency at the cellular level in inhibiting EGFR phosphorylation and cell survival [1].

References

Theliatinib Mechanism & Biomarkers of Response

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib is a highly potent and selective ATP-competitive inhibitor of wild-type EGFR. Its key pharmacological properties are summarized below [1] [2]:

Property Value Context & Comparison
Ki (WT EGFR) 0.05 nM 7x more potent than erlotinib (Ki=0.35 nM) and gefitinib (Ki=0.38 nM) [1].
IC₅₀ (WT EGFR) 3 nM --
IC₅₀ (EGFR T790M/L858R) 22 nM --
Selectivity >50-fold Selectivity for EGFR over 72 other kinases [2].

The anti-tumor efficacy of this compound is strongly linked to specific tumor biomarkers. The following table outlines the predictive factors for response and resistance, based on preclinical models of esophageal cancer (EC) [1]:

Predictive Factor Correlation with this compound Response
High EGFR Protein Expression Positive correlation. Strong anti-tumor activity, including remarkable tumor regression, was observed in Patient-Derived Esophageal Cancer Xenograft (PDECX) models with high EGFR expression (H-score ≥ 200) [1].
EGFR Gene Amplification Positive correlation. The two PDECX models that showed tumor regression had both EGFR gene amplification and high protein overexpression [1].
PIK3CA Mutation Negative correlation (Resistance). The presence of a PIK3CA hot-spot mutation (E542K) was identified as a factor that diminishes this compound's efficacy [1].
FGFR1 Overexpression Negative correlation (Resistance). FGFR1 overexpression in addition to high EGFR expression can reduce the drug's anti-tumor activity [1].

G This compound This compound EGFR EGFR (Wild-type) This compound->EGFR Inhibits Regression Tumor Regression This compound->Regression  Leads to in models with High EGFR Expression/Amplification Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling Activates Tumor_Growth Tumor Growth & Survival Downstream_Signaling->Tumor_Growth Promotes Resistance_PIK3CA Resistance Factor PIK3CA Mutation Resistance_PIK3CA->Downstream_Signaling Bypasses Inhibition Resistance_FGFR1 Resistance Factor FGFR1 Overexpression Resistance_FGFR1->Downstream_Signaling Bypasses Inhibition

This compound Mechanism of Action and Key Resistance Factors

Optimizing Experimental Protocols

Patient-Derived Xenograft (PDX) Models

PDX models are a gold standard for evaluating this compound's efficacy. The established methodology is as follows [1] [3]:

  • Model Generation: Fresh esophageal cancer tumor tissues are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID). Models that grow successfully for 3 consecutive passages (P3) are considered stable for drug testing.
  • Model Characterization: Before experimentation, validate that the PDX model histology and molecular characteristics (e.g., EGFR expression level via IHC H-score, EGFR gene copy number via qPCR, and mutation status of genes like PIK3CA via sequencing) closely represent the original patient tumor.
  • Dosing Protocol: In established PDX models, administer this compound orally once daily (QD). A dose of 15 mg/kg/day has demonstrated dose-dependent anti-tumor activity. Treatment is typically continued over 28-day cycles while monitoring tumor volume and body weight [1] [2].

G Start Implant Patient Tumor Tissue into NOD-SCID mice P0 Tumor Growth (P0) Start->P0 Passage Harvest & Re-implant for 3 Passages (P3) P0->Passage Characterize Characterize Model: - EGFR IHC H-score - EGFR Gene Copy Number - PIK3CA/FGFR1 Status Passage->Characterize Treat Administer this compound (15 mg/kg/day, oral, QD) Characterize->Treat Assess Assess Tumor Volume and Regression Treat->Assess

PDX Model Workflow for this compound Efficacy Testing
In Vitro Cell Assays

For in vitro analysis of this compound's effect on cell survival, the following protocol can be used with EGFR-driven cell lines like A431 [2]:

  • Cell Seeding: Seed cells (e.g., 1 × 10⁴ cells/well of A431) in duplicate in complete medium and incubate overnight.
  • Compound Treatment: Add this compound in a concentration gradient (e.g., 0.005 μM to 10 μM, with 3-fold dilutions). Maintain a constant DMSO concentration (e.g., 0.5%) across all wells.
  • Incubation and Readout: Incubate for 48 hours. Add a cell viability reagent like CCK-8 and incubate for an additional 1-4 hours. Measure the optical density at 450 nm to determine cell survival relative to control groups.

Troubleshooting Common Experimental Issues

Problem: Lack of efficacy in a model with high EGFR expression.

  • Potential Cause: Bypass signaling through resistance pathways, specifically PIK3CA mutations or FGFR1 overexpression [1].
  • Solution:
    • Re-profile your model: Confirm the mutation status of PIK3CA and the expression level of FGFR1.
    • Consider combination therapy: The data suggest that targeting these resistance pathways concurrently with this compound may be necessary. Explore combination strategies with relevant inhibitors (e.g., PI3K or FGFR inhibitors), though this requires further experimental validation.

Problem: Inconsistent results between in vitro and in vivo models.

  • Potential Cause: The tumor microenvironment and in vivo pharmacokinetics are not captured in 2D cell culture.
  • Solution:
    • Use PDX models: PDX models better maintain the original tumor's heterogeneity and stromal interactions, providing a more clinically relevant context for testing this compound [1] [3].
    • Monitor drug exposure: If possible, measure plasma and tumor drug levels to ensure adequate exposure in vivo.

Critical Notes on Clinical Translation

  • Clinical Trial Status: Be aware that a Phase I clinical trial (NCT02601274) for this compound (HMPL-309) in patients with advanced solid tumors was suspended as of February 2019 [4]. The dose-expansion stage of this trial was planned to focus specifically on patients with EGFR-positive esophageal carcinoma.
  • Research Use: The information provided here, unless otherwise noted, is from preclinical studies and is for research use only. This compound is not an approved drug.

References

Quantitative Comparison of Potency

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data comparing the potency of theliatinib and gefitinib.

Parameter This compound Gefitinib Experimental Context
Enzyme Assay (IC₅₀) ~3-fold more potent than gefitinib [1] Benchmark [1] Inhibition of wild-type EGFR enzyme activity [1].
Cellular Assay (IC₅₀) ~7-fold more potent than gefitinib [1] Benchmark [1] Inhibition of EGF-stimulated proliferation in HN5 cells [1].
Enzyme Kinetics (Kᵢ) 0.05 nM [1] 0.38 nM [1] Inhibition constant (Kᵢ) for wild-type EGFR; both are ATP-competitive inhibitors [1].

Experimental Protocol Details

The comparative data was generated using the following standardized experimental methods [1]:

  • Enzyme Assays: The half-maximal inhibitory concentration (IC₅₀) for each compound was determined against the wild-type EGFR kinase.
  • Cellular Proliferation Assay: The inhibitory effects on cell growth were measured in HN5 cells (a human head and neck cancer cell line) stimulated with Epidermal Growth Factor (EGF). The IC₅₀ value represents the concentration of the drug needed to reduce cell proliferation by half.
  • Enzyme Kinetics: The inhibition constant (Kᵢ) was determined to quantify the binding affinity of each drug to the EGFR enzyme. A lower Kᵢ value indicates a tighter binding and greater potency. These studies confirmed that both this compound and gefitinib act as ATP-competitive inhibitors [1].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the shared mechanism of action and a generalized workflow for the pre-clinical potency experiments cited above.

G cluster_1 Pre-Clinical Potency Assessment Workflow EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Signaling Downstream Signaling (Proliferation, Survival) EGFR->Signaling  Phosphorylation ATP ATP ATP->EGFR  Binds TKI TKI (e.g., this compound, Gefitinib) TKI->EGFR  Competes with ATP Step1 1. Biochemical Assay (Enzyme Inhibition) Step2 2. Cellular Assay (Cell Viability/Proliferation) Step1->Step2 Step3 3. Enzyme Kinetics (Determine Kᵢ) Step2->Step3 Step4 4. Data Analysis (Calculate IC₅₀, Kᵢ, Fold Potency) Step3->Step4

Important Limitations and Context

  • Pre-clinical Data: The comparative potency data comes from pre-clinical studies. While this is a standard and essential step in drug development, the clinical efficacy and safety of this compound in humans may not directly correlate with these early findings [1].
  • Older Data Source: The primary source for this comparison is from 2017 [1]. The development status of this compound and subsequent research may have progressed since then.
  • Selectivity Profile: While the search results confirm this compound is a highly selective EGFR inhibitor, the full comparative selectivity profile against other kinases relative to gefitinib was not available in the searched literature [1].

References

Quantitative Comparison of Theliatinib and Erlotinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data comparing the biochemical and cellular activity of Theliatinib and Erlotinib.

Parameter This compound Erlotinib Experimental Context
Ki (WT EGFR) 0.05 nM [1] [2] 0.38 nM [1] Cell-free enzyme assay; measures binding affinity [1] [2].
IC50 (WT EGFR) 3 nM [2] Information Missing Cell-free assay for enzyme inhibition [2].
IC50 (EGFR T790M/L858R) 22 nM [2] Information Missing Cell-free assay for enzyme inhibition [2].
Potency vs. Erlotinib/Gefitinib 3-7x more potent [1] [3] Benchmark (1x) Comparison at enzyme and cellular levels [1].
Cellular IC50 (A431) ~0.007 μM (EGFR phosphorylation) [2] Information Missing Inhibition of EGF-stimulated EGFR phosphorylation in A431 cells (human epidermoid carcinoma) [2].
In Vivo Efficacy Activity in esophageal cancer PDX models with high EGFR expression [1] [4] Established activity in EGFR-mutant NSCLC [5] Patient-Derived Xenograft (PDX) models [1] [4]. Randomized clinical trial in NSCLC [5].
Development Status Phase I (as of 2017) [1] [3] Approved Drug Clinical trial phase for solid tumors, focusing on esophageal cancer [3].

Detailed Experimental Protocols

Understanding the methodology behind the data is crucial for interpretation.

  • Enzyme Kinetics Assays: The Ki and IC50 values for EGFR inhibition were determined using cell-free enzyme assays. Researchers evaluated the compounds' ability to inhibit the kinase activity of purified EGFR protein. This compound, like erlotinib and gefitinib, was characterized as an ATP-competitive inhibitor [1].
  • Cellular Phosphorylation Assay: The IC50 for EGFR phosphorylation in A431 cells was measured by treating the cells with a concentration range of this compound (0.005-10 μM) for 48 hours. Cell survival was subsequently determined using a CCK-8 assay, which measures metabolic activity [2].
  • In Vivo PDX Models: The anti-tumor efficacy of this compound was evaluated in Patient-Derived Esophageal Cancer Xenograft (PDECX) models. These were established by implanting fresh human esophageal tumor samples into immunodeficient NOD-SCID mice. This compound was administered orally at 15 mg/kg/day, and tumor growth was monitored [1] [4].

Key Efficacy Insights and Development Context

  • This compound's Proposed Niche: this compound was specifically designed to be a potent inhibitor of wild-type EGFR, particularly in tumors where the cancer is driven by EGFR overexpression or gene amplification rather than classic activating mutations [3]. This makes esophageal cancer a primary target in its development [1] [4].
  • Erlotinib's Established Role: Erlotinib is a cornerstone treatment for EGFR mutation-positive non-small cell lung cancer (NSCLC), where it has demonstrated significant progression-free survival benefits over chemotherapy in clinical trials [5].
  • Efficacy Can Be Diminished in models with concurrent molecular abnormalities like PIK3CA mutations or FGFR1 overexpression, highlighting the complexity of resistance mechanisms [1] [4].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the key experimental workflow used to characterize this compound and the logical pathway of its mechanism of action leading to anti-tumor efficacy.

G start Start: Drug Discovery step1 1. Biochemical Assays - Enzyme Kinetics (Ki, IC50) - ATP-competition start->step1 step2 2. Cellular Assays - EGFR Phosphorylation (IC50) - Cell Survival (CCK-8) step1->step2 mech1 Potent ATP-competitive EGFR inhibition step1->mech1 step3 3. In Vivo Models - Patient-Derived Xenografts (PDX) - Dose-dependent efficacy step2->step3 mech2 Inhibition of EGFR Phosphorylation step2->mech2 step4 4. Biomarker Analysis - EGFR IHC H-score - Gene Amplification (FISH/qPCR) step3->step4 mech3 Tumor Growth Inhibition in High EGFR Expressers step3->mech3 mech4 Proposed Patient Selection Biomarkers step4->mech4

Interpretation Guide for Professionals

  • Focus on Wild-type EGFR Context: The pre-clinical data strongly suggests this compound is optimized for a different biological context than Erlotinib. Direct efficacy comparisons are most meaningful in models with EGFR overexpression/amplification, not just mutant EGFR [1] [3].
  • Consider Resistance Mechanisms: The finding that PI3KCA mutations or FGFR1 overexpression can diminish this compound's efficacy is critical. It indicates that patient stratification for future clinical trials may need to include exclusion markers beyond just high EGFR expression [1] [4].
  • Clinical Data Gap: The most current information available from the search is a 2017 Phase I trial. For a comprehensive and up-to-date view of this compound's efficacy, you would need to search for more recent Phase II results or conference abstracts, as its clinical profile beyond Phase I is not covered here.

References

Theliatinib's Mechanism and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib (HMPL-309) is an ATP-competitive tyrosine kinase inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR). Its high selectivity means it has minimal off-target interactions with a broad range of other kinases, which is a key advantage for both its efficacy and potential safety profile [1] [2] [3].

The table below summarizes the core quantitative data on this compound's potency and selectivity.

Assay Type Target Metric Value Context & Comparison
Enzyme Assay (Cell-free) WT EGFR Ki (ATP-competitive) 0.05 nM 7x more potent than erlotinib/gefitinib [2] [3].
Enzyme Assay (Cell-free) WT EGFR IC₅₀ 3 nM ---
Enzyme Assay (Cell-free) EGFR T790M/L858R Mutant IC₅₀ 22 nM ---
Cellular Assay EGF-stimulated EGFR phosphorylation (A431 cells) IC₅₀ 0.007 μM ---
Selectivity Profiling Panel of 72 other kinases Selectivity 50-fold greater for EGFR Demonstrates a clean off-target profile [3].

Detailed Experimental Protocols

The key data on this compound's selectivity and efficacy were generated through the following standardized experimental methods.

In Vitro Kinase Assays
  • Purpose: To measure the direct binding affinity and inhibitory potency of this compound against purified EGFR enzyme and other kinases.
  • Methodology:
    • Enzyme Kinetics: The inhibition constant (Ki) was determined by testing this compound against wild-type EGFR kinase domain with varying concentrations of ATP. The low Ki value confirms it is a potent, ATP-competitive inhibitor [2].
    • IC₅₀ Profiling: this compound was tested against a panel of 72 kinases at a single concentration to determine its selectivity. The IC₅₀ (half-maximal inhibitory concentration) was then calculated for key targets like EGFR and its mutants [3].
Cellular Target Engagement and Efficacy
  • Purpose: To confirm that this compound engages its target and inhibits EGFR signaling in a live-cell environment.
  • Methodology:
    • EGFR Phosphorylation Assay: A431 cells (an EGFR-overexpressing line) were stimulated with EGF and treated with a concentration gradient of this compound. The level of phosphorylated EGFR was measured to calculate the cellular IC₅₀ [3].
    • Cell Viability Assay (CCK-8): A431, H292, and FaDu cells were treated with this compound for 48 hours. Cell survival was quantified using a CCK-8 solution, which measures metabolic activity, to determine the compound's anti-proliferative effects [3].
In Vivo Efficacy Models
  • Purpose: To evaluate the anti-tumor activity of this compound in a model that closely mimics human cancer.
  • Methodology:
    • Patient-Derived Xenograft (PDX) Models: Fresh tumor samples from Chinese patients with esophageal squamous cell carcinoma (ESCC) were implanted into immunodeficient NOD-SCID mice. This compound was administered orally at 15 mg/kg/day, and tumor growth was monitored [1] [2].
    • Biomarker Correlation: Tumor response was correlated with EGFR expression levels (measured by IHC H-score) and genetic alterations (e.g., EGFR amplification, PI3KCA mutations) from the original patient sample [1].

This compound's Efficacy in Context

This compound's high selectivity translates to potent anti-tumor activity, particularly in specific patient populations. The diagram below illustrates the key findings from the in vivo PDX model study.

G This compound This compound EGFR Signaling EGFR Signaling This compound->EGFR Signaling Inhibits Anti-tumor Efficacy Anti-tumor Efficacy EGFR Signaling->Anti-tumor Efficacy High EGFR Expression High EGFR Expression Anti-tumor Efficacy->High EGFR Expression Strong Correlation EGFR Gene Amplification EGFR Gene Amplification Anti-tumor Efficacy->EGFR Gene Amplification Tumor Regression Co-mutations Co-mutations Anti-tumor Efficacy->Co-mutations Diminished Efficacy Diminished Efficacy Co-mutations->Diminished Efficacy PIK3CA Mutation PIK3CA Mutation Co-mutations->PIK3CA Mutation FGFR1 Overexpression FGFR1 Overexpression Co-mutations->FGFR1 Overexpression

The key insights from this research are:

  • Predictors of Strong Response: this compound showed the strongest antitumor activity in PDX models with high EGFR protein expression. Remarkable tumor regression was observed in two models that had both EGFR protein overexpression and gene amplification [1] [2].
  • Resistance Mechanisms: The efficacy of this compound was diminished in models that had high EGFR expression but also harbored a PIK3CA mutation or FGFR1 overexpression. This suggests that co-activation of these parallel signaling pathways can serve as a resistance mechanism [1] [2].

Interpretation for Research and Development

For researchers in the field, the data indicates that:

  • This compound fills a specific niche. Its high potency and selectivity for wild-type EGFR make it a compelling candidate for treating EGFR-driven solid tumors, particularly those with EGFR overexpression or gene amplification, rather than classic EGFR mutations seen in lung cancer [1] [3].
  • Patient selection is critical. The pre-clinical data strongly supports biomarker-driven development. The efficacy of this compound is most pronounced in tumors with high EGFR expression (IHC H-score ≥ 200) and without concurrent PI3KCA mutations or FGFR1 overexpression [1].
  • It has a distinct profile from earlier EGFR TKIs. this compound's superior biochemical potency and unique chemical structure that leads to stronger binding affinity could potentially result in better target engagement and efficacy in selected populations compared to erlotinib or gefitinib [2] [3].

References

theliatinib antitumor activity vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib's Mechanism and Signaling Pathway

This compound inhibits the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor that drives key cellular processes. The diagram below illustrates the signaling pathway and this compound's mechanism of action.

G Ligand EGF Ligand EGFR EGFR (HER-1) Ligand->EGFR Binds Dimer Receptor Dimerization EGFR->Dimer Phospho Autophosphorylation (Tyrosine Residues) Dimer->Phospho RasRaf Ras-Raf-MEK-MAPK Pathway Phospho->RasRaf Activates PI3K PI3K-AKT Pathway Phospho->PI3K Activates Effect Cell Proliferation Survival, Angiogenesis RasRaf->Effect PI3K->Effect This compound This compound (ATP-competitive inhibitor) This compound->Phospho Inhibits

Key Preclinical Evidence and Experimental Data

The antitumor efficacy of this compound was primarily evaluated using Patient-Derived Esophageal Cancer Xenograft (PDECX) models, which are considered to closely represent the histology and genetics of original human tumors [1] [2].

Experimental Protocol Overview
  • Model Creation: Fresh esophageal cancer tumor tissues were implanted into immunodeficient mice (NOD-SCID). Models that grew successfully through 3 consecutive passages were used for drug testing [1].
  • Dosing: this compound was administered orally once daily at clinically relevant doses [3].
  • Key Measurements: Tumor volume was monitored to calculate Tumor Growth Inhibition (TGI). Remarkable efficacy was defined as tumor regression (volume decrease >30%) [1] [3].
  • Biomarker Analysis: Tumor models were profiled for EGFR protein expression level (IHC H-score), EGFR gene copy number (qPCR, FISH), and mutations in downstream genes (e.g., PIK3CA, KRAS) [1].

The table below summarizes the efficacy outcomes correlated with these biomarkers.

Biomarker Profile of PDECX Model Observed Antitumor Efficacy of this compound
High EGFR expression (H-score >250) & EGFR gene amplification [1] Most robust response; remarkable tumor regression (>30% volume decrease) [1].
High EGFR protein expression (H-score >250) without gene amplification [1] [3] Strong tumor growth inhibition (TGI of 67% to 100%) [3].
Low EGFR protein expression (H-score <200) [3] No significant tumor growth inhibition [3].
High EGFR expression with co-occurring PIK3CA mutation, FGFR1 overexpression, or PTEN deletion [1] [3] Diminished efficacy of this compound [1] [3].

Status and Context of Standard Care

It is important to note the context of esophageal cancer treatment, as this frames the potential value of this compound:

  • Unmet Need: At the time of these studies, targeted therapy was not yet approved for esophageal cancer, and patients with advanced disease had limited options and poor prognosis [1] [4].
  • Past Failures of EGFR inhibitors: Although EGFR is overexpressed in a high percentage (up to 71.4%) of ECs [1], clinical trials with other EGFR-targeted therapies like gefitinib, erlotinib, and cetuximab had largely failed to improve survival, possibly due to a lack of proper patient selection based on biomarkers [1] [4].
  • Current Standards (as of 2019): Later developments have led to FDA approvals for other targeted therapies (e.g., the anti-HER2 antibody Trastuzumab) and immunotherapies (e.g., PD-1 inhibitors) for specific patient subgroups [4]. This compound was being investigated as a potential option for the patient population with high EGFR expression.

References

theliatinib EGFR inhibition compared to other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Preclinical Profile Comparison

The table below summarizes the available quantitative data on Theliatinib's potency and selectivity compared to other EGFR inhibitors, largely derived from preclinical studies.

Inhibitor Molecular Target EGFR Ki (nM) Cellular IC50 (nM) Key Characteristics & Notes
This compound EGFR (wild-type) [1] 0.05 (enzyme) [1] 3 (cell) [2] Potent, ATP-competitive, highly selective for wild-type EGFR; 3-7x more potent than erlotinib/gefitinib in cells [3] [1].
Erlotinib EGFR 0.38 (enzyme) [3] ~20 (cell) [4] First-generation TKI; used as a benchmark in comparisons.
Gefitinib EGFR 0.35 (enzyme) [3] Information Missing First-generation TKI; used as a benchmark in comparisons.
Afatinib EGFR, HER2 [2] Information Missing Information Missing Second-generation, irreversible TKI.
Lapatinib EGFR, HER2 [4] Information Missing Information Missing Dual EGFR/HER2 inhibitor.

Summary of Key Experimental Findings

This compound has been primarily investigated in the context of esophageal cancer (EC), using patient-derived xenograft (PDX) models to evaluate its efficacy.

  • Efficacy in Esophageal Cancer PDX Models: this compound demonstrated strong antitumor activity in EC PDX models with high EGFR protein expression (H-score ≥ 200) [3] [5].
    • It induced tumor regression (shrinkage >30%) in two models with both EGFR gene amplification and protein overexpression [3] [1].
    • In models with high EGFR protein expression but without gene amplification, it achieved tumor growth inhibition rates of 67% to 100% [1].
    • Its efficacy was significantly diminished in models that had concurrent high EGFR expression and PIK3CA mutations or FGFR1 overexpression, indicating these are potential resistance mechanisms [3] [5].
    • At clinically relevant doses, this compound showed significantly stronger anti-tumor efficacy than gefitinib (P < 0.05) in multiple models [1].

Detailed Experimental Protocols

For the key experiments cited above, the methodologies were as follows:

  • Enzyme Inhibition Assay (Ki Determination)

    • Method: The inhibitory constant (Ki) of this compound against wild-type EGFR kinase was determined using the Z'-LYTE biochemical assay method. This is a fluorescence-based, coupled-enzyme format that measures the inhibition of kinase activity [1].
    • Comparison: The Ki values for erlotinib and gefitinib were determined under the same experimental conditions for direct comparison [3].
  • Patient-Derived Xenograft (PDX) Models

    • Model Establishment: Fresh esophageal cancer tumor samples from Chinese patients were implanted subcutaneously into NOD-SCID mice. Models that grew successfully through three consecutive passages were used for efficacy studies [3] [5].
    • EGFR Status Characterization: Patient tumors and established PDX models were profiled for:
      • EGFR protein expression by Immunohistochemistry (IHC), reported as an H-score [3] [5].
      • EGFR gene copy number by quantitative PCR [3] [5].
      • EGFR gene amplification by Fluorescence In Situ Hybridization (FISH) [3] [5].
    • Efficacy Study Design: Mice bearing established PDX tumors were treated with this compound at oral, clinically relevant doses. Tumor volume was measured over time and compared to a control group. Tumor Growth Inhibition (TGI) was calculated as (1 - (Tumor Volumetreated / Tumor Volumecontrol)) * 100% [1].

Signaling Pathways and Biomarker Logic

The following diagram illustrates the proposed mechanism and biomarker logic for this compound's efficacy, as derived from the preclinical studies.

G This compound This compound EGFR EGFR Wild-Type This compound->EGFR Potent & Selective Inhibition (ATP-competitive) Signaling Downstream Pro-Tumor Signaling (e.g., AKT, ERK) EGFR->Signaling Activation TumorGrowth Tumor Growth Signaling->TumorGrowth Biomarker_H Biomarker: High EGFR Protein Expression (IHC H-score) Biomarker_H->EGFR  Predicts  Sensitivity Biomarker_A Biomarker: EGFR Gene Amplification (FISH) Biomarker_A->EGFR  Predicts  Sensitivity Biomarker_R1 Resistance Factor: PIK3CA Mutation Biomarker_R1->Signaling Bypass Signaling Biomarker_R2 Resistance Factor: FGFR1 Overexpression Biomarker_R2->Signaling Bypass Signaling

Key Insights for Researchers

  • Focus on Wild-Type EGFR: this compound was developed as a potent and highly selective inhibitor of the wild-type EGFR, which may position it as a candidate for tumors where wild-type EGFR signaling, rather than mutant EGFR, is the primary driver, such as in certain esophageal cancers [3] [1].
  • Biomarker-Driven Strategy: The preclinical data strongly suggests that patient selection based on high EGFR protein expression is critical for this compound's efficacy. The presence of concurrent genetic alterations like PIK3CA mutations or FGFR1 overexpression may serve as primary resistance biomarkers [3] [5].
  • Clinical Status Gap: The search results indicate that this compound had progressed to a Phase I clinical trial in China (NCT02601248) for advanced esophageal cancer [3] [1]. However, no later-phase clinical results or direct head-to-head clinical comparisons with established EGFR TKIs in patients were available. Further clinical data is needed to validate these preclinical findings.

References

Theliatinib's Efficacy in PDECX Models

Author: Smolecule Technical Support Team. Date: February 2026

The core of theliatinib's validation comes from a 2017 preclinical study that evaluated its antitumor activity in 9 established PDECX models with varying levels of EGFR expression [1].

The table below summarizes the key efficacy findings:

PDECX Model ID EGFR IHC H-Score EGFR Gene Copy Number Additional Molecular Markers Response to this compound
1T0326 290 11.7 (Amplified) None reported Remarkable tumor regression [1]
1T0950 280 27.4 (Amplified) None reported Strong antitumor activity [1]
1T0472 300 1.1 PIK3CA E542K mutation Diminished efficacy [1]
1T1315 295 2.3 None reported Strong antitumor activity [1]
1T0327 285 1.1 None reported Strong antitumor activity [1]
1T0781 270 1.6 None reported Strong antitumor activity [1]
1T0994 230 1.8 EGFR Q787Q SNP Strong antitumor activity [1]
1T0474 180 1.4 None reported Not specified (Lower EGFR level)
1T0773 15 0.8 None reported Not specified (Lowest EGFR level)

The study concluded that This compound exhibited strong antitumor activity, including remarkable tumor regression, in PDECX models with high EGFR expression [1]. Its efficacy was particularly notable in models with both EGFR gene amplification and protein overexpression. However, the response was diminished in models with co-occurring molecular abnormalities, such as PIK3CA mutations [1].

Detailed Experimental Protocols

The validation of this compound involved several meticulous steps, from model establishment to efficacy testing.

Establishment of PDECX Models
  • Tumor Implantation: Fresh esophageal cancer (EC) tumor samples from patients were implanted subcutaneously into NOD-SCID mice [1].
  • Model Selection: Tumors that successfully grew through three consecutive passages (P3) were considered established PDECX models. The study had a success rate of 42.6% (23 out of 54 implanted samples) [1].
  • Characterization: The molecular characteristics (e.g., EGFR expression via IHC, gene copy number via qPCR and FISH, mutation status via Sanger sequencing) of the PDECX models were compared to the original patient tumors to ensure they were representative [1].
In Vivo Efficacy Study
  • Dosing: this compound was administered orally, once every day (QD) [1].
  • Control: The study likely included a control group (e.g., vehicle-treated) for comparison, as is standard for such experiments.
  • Tumor Measurement: Tumor size was monitored regularly. The anti-tumor activity was assessed based on the ability of this compound to inhibit tumor growth or cause tumor regression compared to the control [1].
Biomarker Analysis
  • EGFR Protein Expression: Evaluated by Immunohistochemistry (IHC) and reported as an H-score (a semi-quantitative measure that considers the intensity and prevalence of staining). An H-score ≥ 200 was considered high expression [1].
  • EGFR Gene Amplification: Assessed using quantitative PCR (qPCR) for gene copy number and confirmed by Fluorescence In Situ Hybridization (FISH). A gene copy number ≥ 2.0 by qPCR or an EGFR/CEP7 ratio ≥ 2.0 by FISH indicated gene amplification [1].
  • Mutation Profiling: Sanger sequencing was performed on DNA extracted from tumor samples to detect hot-spot mutations in key genes like EGFR, PIK3CA, K-Ras, and B-Raf [1].

This compound's Mechanism of Action

This compound is a potent and highly selective EGFR tyrosine kinase inhibitor. The following diagram illustrates its mechanism at a cellular level.

G EGF EGF Ligand EGFR EGFR Receptor (Inactive) EGF->EGFR Binds EGFR_Active EGFR Receptor (Active) EGFR->EGFR_Active Dimerization & Autophosphorylation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_Active->Signaling Initiates ATP ATP ATP->EGFR_Active Binds This compound This compound This compound->EGFR_Active Competitively Inhibits Cell_Events Cell Proliferation & Survival Signaling->Cell_Events

This diagram shows that this compound works by competitively inhibiting ATP binding to the intracellular tyrosine kinase domain of the EGFR. This prevents the receptor's autophosphorylation and subsequent activation of downstream pro-survival and proliferation signaling pathways (like MAPK and PI3K/Akt), ultimately leading to inhibited tumor growth [1].

Key Findings and Clinical Relevance

The preclinical data provides strong evidence for a targeted use of this compound:

  • Biomarker-Driven Efficacy: The study established that high EGFR protein expression is a key predictor of response. It found that 71.4% (50 out of 70) of Chinese EC patient tumors had high EGFR expression, suggesting a substantial potential patient population [1].
  • Overcoming Previous Limitations: The research suggests that earlier trials with first-generation EGFR TKIs in esophageal cancer may have failed due to a lack of proper patient selection based on EGFR status [1].
  • Informed Clinical Development: These findings directly influenced the design of the subsequent Phase I clinical trial (NCT02601274), which included a dose-expansion cohort specifically for patients with EGFR-positive esophageal carcinoma [2].

References

theliatinib wild-type EGFR affinity vs competitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Affinity and Potency Comparison

The table below summarizes key biochemical data for theliatinib and common EGFR TKIs, illustrating their relative potency against wild-type EGFR.

Inhibitor Generation Ki (nM) (WT EGFR) IC₅₀ (nM) (WT EGFR) IC₅₀ (nM) (EGFR T790M/L858R) Primary Source
This compound N/A 0.05 [1] [2] 3 [1] [2] 22 [1] [2] [1] [2]
Erlotinib 1st 0.38 [1] Not fully specified Not fully specified [1]
Gefitinib 1st 0.35 [1] 15.5 (WT); 823.3 (T790M) [3] Not fully specified [1] [3]
Osimertinib 3rd Not fully specified 493.8 (WT); 11.44 (L858R/T790M) [3] 11.44 [3] [3]

Key Takeaways:

  • Superior Binding Affinity: this compound's lower Ki value (0.05 nM) indicates a 7-fold greater binding affinity for wild-type EGFR compared to erlotinib and gefitinib [1].
  • Enhanced Enzymatic Inhibition: this compound's lower IC₅₀ against wild-type EGFR (3 nM) suggests more potent enzyme inhibition [1] [2].
  • Distinct Profile from 3rd Gen TKIs: Unlike third-generation inhibitors like osimertinib, which are optimized for mutant EGFR (T790M), this compound shows higher potency against wild-type EGFR [3] [4].

Key Experimental Evidence and Context

Supporting data comes from rigorous pre-clinical studies, which also highlight this compound's potential therapeutic niche.

  • Experimental Protocol for Binding Kinetics: The Ki values for this compound, erlotinib, and gefitinib were determined through enzyme kinetics studies, which confirmed that all three compounds act as ATP-competitive inhibitors. The Ki was calculated using methods like the Cheng-Prusoff equation from experiments measuring inhibitor activity under varying ATP concentrations [1].
  • Cellular Anti-Tumor Activity: In cell-based assays (e.g., using A431 cells, which harbor wild-type EGFR), this compound inhibited EGF-stimulated EGFR phosphorylation with an IC₅₀ of 7 nM. It also demonstrated stronger cell-killing effects in tumor cells dependent on wild-type EGFR signaling compared to erlotinib and gefitinib [2].
  • Efficacy in Pre-Clinical Models: this compound showed potent anti-tumor activity in patient-derived esophageal cancer xenograft (PDECX) models with high EGFR protein expression. Notably, it induced tumor regression in models with EGFR gene amplification and overexpression. This supports the therapeutic potential of targeting wild-type EGFR in selected tumor types, such as esophageal squamous cell carcinoma [5] [1].

EGFR Signaling and TKI Mechanism

The following diagram illustrates the EGFR signaling pathway and the mechanism of action for ATP-competitive TKIs like this compound.

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization TK_Domain Tyrosine Kinase Domain (Intracellular) Dimerization->TK_Domain Activates Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) TK_Domain->Signaling Phosphorylation ATP ATP ATP->TK_Domain Binds TKIs TKI (e.g., this compound) TKIs->TK_Domain Competes with ATP CellProcess Cell Proliferation & Survival Signaling->CellProcess

Research Implications and Considerations

For researchers, the data suggests several key points:

  • This compound's potential therapeutic niche may lie in tumors where wild-type EGFR overexpression or amplification, rather than classic sensitizing mutations, drives oncogenesis, such as in certain esophageal squamous cell carcinomas [5] [1].
  • The ATP-competitive nature of this compound is a common mechanism, but its higher binding affinity could translate to better target engagement in a cellular environment, especially in tumors with high ATP concentrations [1] [2].
  • Be aware that high affinity for wild-type EGFR is a double-edged sword; it may be linked to a different on-target toxicity profile (e.g., skin rash, diarrhea) compared to mutant-selective inhibitors [6].

References

theliatinib clinical outcomes vs historical controls

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Theliatinib

Aspect This compound Data Comparative Data (Gefitinib/Erlotinib)
Ki (Wild-type EGFR) 0.05 nM [1] 0.35-0.38 nM [1]
Relative Potency (Enzyme) 1x (Reference) 7-10 times less potent [1]
Relative Potency (Cellular) 1x (Reference) 3-6 times less potent [1]
IC50 (EGFR T790M/L858R) 22 nM [2] Information missing
Key Efficacy Marker EGFR H-Score ≥ 200-250 [1] [2] Information missing
Tumor Growth Inhibition (High EGFR) Up to 67%-100% in PDX models [1] [2] Information missing
Factors Reducing Efficacy PIK3CA mutations, FGFR1 overexpression, PTEN deletion [1] [2] Information missing

Detailed Experimental Protocols

The preclinical data supporting the above tables were generated using the following key methodologies:

  • Enzyme Inhibition Assay: The Z'-LYTE kinase assay was used to determine the inhibition constant (Ki). This is a fluorescence-based, coupled-enzyme method that measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the EGFR kinase [1].
  • Cellular Activity Assessment: EGFR-dependent cell lines were treated with this compound and comparators. The inhibition of EGFR phosphorylation (a key activation marker) was measured to confirm target engagement in cells. Additionally, cell viability assays (cytotoxicity) were conducted to determine the compound's ability to kill tumor cells [1].
  • In Vivo Efficacy Models: The anti-tumor activity was evaluated in Patient-Derived Esophageal Cancer Xenograft (PDECX) models. Fresh human esophageal cancer tumors were implanted and grown in immunodeficient mice. These models preserve the original tumor's biological characteristics, including EGFR expression levels. Mice bearing these tumors were treated with a clinically relevant oral dose of this compound, and tumor volume was monitored over time [1] [2].
  • Biomarker Analysis: Patient and PDX tumor samples were analyzed to correlate response with biomarker status.
    • IHC (Immunohistochemistry): Used to detect and quantify EGFR protein expression levels, reported as an H-Score [2].
    • qPCR (Quantitative PCR): Used to assess EGFR gene copy number gain [2].
    • FISH (Fluorescence In Situ Hybridization): Used to confirm EGFR gene amplification [2].
    • Sanger Sequencing: Used to screen for hot-spot mutations in genes like EGFR, PIK3CA, K-Ras, and B-Raf [2].

This compound's Mechanism & Biomarker Logic

The preclinical studies suggest that this compound's efficacy is determined by a specific biological context, which can be summarized in the following pathway:

G High_EGFR High EGFR Expression (IHC H-Score ≥200) Subgraph1 High_EGFR->Subgraph1 Gene_Amp EGFR Gene Amplification Gene_Amp->Subgraph1 This compound This compound Treatment Subgraph1->this compound EGFR_Signal Potent Inhibition of Wild-type EGFR Signaling This compound->EGFR_Signal Subgraph2 EGFR_Signal->Subgraph2 Strong_Response Strong Tumor Growth Inhibition (67%-100%) Subgraph2->Strong_Response Weak_Response Reduced or No Response Subgraph2->Weak_Response Comp_Factors Competing Resistance Factors: PIK3CA Mutation, FGFR1 Overexpression, PTEN Deletion Comp_Factors->Subgraph2

Clinical Trial Status and Data Gap

The clinical trial (NCT02601274) intended to evaluate this compound in patients with advanced solid tumors, with a dose-expansion cohort specifically for EGFR-positive esophageal carcinoma [3]. However, this study is listed as Suspended [3]. No results or clinical outcomes (such as objective response rate or overall survival) have been published from this trial. Therefore, a comparison of This compound's clinical outcomes with historical controls is not feasible at this time.

Methodological Considerations for Using Historical Controls

For your research on comparison guides, it is critical to understand the rigorous framework required when using historical controls, as their use is a subject of intense regulatory scrutiny [4].

  • When Are They Suitable? Historical controls are best suited for diseases with a high unmet medical need, a well-characterized and predictable course, and when using an objective endpoint (like ORR). Their use is often necessitated when randomization is impossible or unethical [4].
  • Key Challenges and Solutions:
    • Selection Bias: The patients selected for a clinical trial may be systematically different from those in historical datasets. To mitigate this, a careful pre-specification of the historical data sources and inclusion criteria is required, with matching on key patient characteristics [4].
    • Temporal Changes: Standards of care and diagnostic methods evolve. The historical benchmark must be carefully selected from recent and relevant studies to ensure comparability [4].
    • Statistical Considerations: Simple comparisons of response rates can be misleading. Advanced statistical methods (e.g., Bayesian designs, meta-analytic predictive priors) are recommended to account for between-study heterogeneity and control the type I error rate [4].
    • Regulatory Interaction: Early engagement with regulators (e.g., via Scientific Advice) is highly recommended to agree upon the choice of historical data, analysis plan, and the level of evidence required for approval [4].

References

Theliatinib Profile & Preclinical Biomarker Data

Author: Smolecule Technical Support Team. Date: February 2026

Theliatinib is a potent and highly selective EGFR tyrosine kinase inhibitor. The following table summarizes its core characteristics and key preclinical findings from patient-derived xenograft (PDX) models of esophageal cancer (EC) [1] [2].

Attribute Description / Finding
Drug Class EGFR tyrosine kinase inhibitor (TKI) [3].
Primary Indication (Under Investigation) Esophageal Cancer (EC), particularly tumors with high EGFR expression [1] [2].
Key Biomarker EGFR Protein Overexpression (measured by IHC H-score ≥ 200) [1] [2].
Prevalence in EC (n=70) 71.4% (50/70 samples) showed high EGFR protein expression [1] [2].
Secondary Biomarkers EGFR Gene Amplification (less common, 11.6% by qPCR) and wild-type K-Ras/B-Raf [1] [2].
Resistance Markers Co-occurrence of PIK3CA mutations or FGFR1 overexpression [1] [2].
Efficacy in High EGFR PDX Strong antitumor activity, including tumor regression [1] [2].
Efficacy in Low EGFR PDX Diminished efficacy [1] [2].

Experimental Protocols for Biomarker Analysis

The preclinical validation of biomarkers for this compound relied on several standard oncological research techniques [1] [2]:

  • Immunohistochemistry (IHC): Used to quantify EGFR protein expression levels in patient tumor samples and PDX models. An H-score of 200 or greater was defined as high expression and used to stratify models for drug testing [1] [2].
  • Quantitative PCR (qPCR) & Fluorescence In Situ Hybridization (FISH): Employed to assess EGFR gene copy number gain and gene amplification, respectively [1] [2].
  • Sanger Sequencing: Utilized to profile tumor samples for hot-spot mutations in key genes including EGFR, PIK3CA, K-Ras, and B-Raf to understand the molecular context and potential resistance mechanisms [1] [2].
  • Patient-Derived Xenograft (PDX) Models: Fresh human esophageal cancer tumors were implanted and grown in immunodeficient mice. These models preserve the histological and molecular characteristics of the original patient tumor and were used as a platform to evaluate the correlation between biomarker status (e.g., EGFR H-score) and this compound's antitumor efficacy [1] [2].

EGFR Signaling Pathway & this compound's Role

The diagram below illustrates the EGFR signaling pathway, the mechanism of this compound, and the rationale for its biomarker strategy.

G cluster_external Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding KRAS K-Ras EGFR->KRAS Signal PIK3CA PI3K (p110α) EGFR->PIK3CA Signal BRAF B-Raf KRAS->BRAF MEK MEK BRAF->MEK AKT AKT PIK3CA->AKT ERK ERK MEK->ERK Survival Cell Survival & Proliferation ERK->Survival AKT->Survival This compound This compound (EGFR TKI) This compound->EGFR Inhibits

Diagram 1: this compound inhibits the EGFR signaling pathway. In tumors with high EGFR expression, this blockade is effective. However, concurrent mutations in downstream genes like PIK3CA can cause resistance.

Gaps in Current Search Results and Next Steps

The search results are limited to a 2017 preclinical study [1] [2]. For a complete picture of this compound's development status, you would need to seek out more recent data:

  • Check for Clinical Trial Results: The search results mention a Phase I clinical trial (NCT02601248). You should search clinical trial registries like ClinicalTrials.gov for the results of this and any subsequent trials, which would contain crucial data on biomarker validation in humans.
  • Look for Later-Phase Studies: Investigate whether Phase II or III trials have been conducted or published, as these are typically where biomarkers are prospectively validated for clinical use.
  • Review Literature Post-2017: A search on scientific databases (e.g., PubMed) for "this compound" after 2017 may reveal newer publications on its clinical application and biomarker analysis.

References

Taletrectinib Response Rate Data (from TRUST-II Phase 2 Trial)

Author: Smolecule Technical Support Team. Date: February 2026

The following data summarizes the efficacy of taletrectinib in patients with advanced ROS1+ NSCLC, as of a September 2025 presentation of the TRUST-II trial [1].

Table: Taletrectinib Efficacy Outcomes in ROS1+ NSCLC

Efficacy Parameter TKI-Naive Patients (n=54) TKI-Pretreated Patients (n=47)
Confirmed Overall Response Rate (cORR) 85.2% 61.7%
Median Time to Response (TTR) 1.4 months 1.4 months
Median Duration of Response (mDOR) Not Reached 19.4 months
Median Progression-Free Survival (mPFS) Not Reached 11.8 months
Intracranial ORR (in patients with baseline brain mets) 66.7% (n=9) 56.3% (n=16)

Experimental Protocol: TRUST-II Trial

The data in the table above was generated under a standardized clinical trial protocol. Here are the key methodological details for your reference [1].

  • Study Design: Global, multicenter, single-arm, open-label, Phase 2 study.
  • Patient Population: Adults with locally advanced or metastatic ROS1-positive NSCLC. Patients were stratified into two cohorts: those who were TKI-naive and those previously treated with a ROS1 TKI.
  • Intervention: Taletrectinib was administered orally at 600 mg once daily.
  • Primary Endpoint: Independent review committee–assessed Objective Response Rate (ORR) per RECIST v1.1 criteria.
  • Secondary Endpoints: Included Duration of Response (DOR), Intracranial ORR (IC-ORR), Progression-Free Survival (PFS), Overall Survival (OS), Time to Response (TTR), and safety.
  • Statistical Analysis: Response rates are presented with their 95% Confidence Intervals (CI). Time-to-event endpoints (like DOR and PFS) were analyzed using the Kaplan-Meier method.

TRUST-II Clinical Trial Workflow

The diagram below illustrates the patient flow and key assessment points in the TRUST-II clinical trial.

trust2_workflow TRUST-II Trial Patient Workflow A Enrolled Patients Advanced ROS1+ NSCLC B Stratification A->B C Cohort 1: TKI-Naive B->C D Cohort 2: TKI-Pretreated B->D E Intervention Taletrectinib 600mg QD C->E D->E F Primary & Secondary Endpoint Assessment E->F Independent Review RECIST v1.1

Insights for Researchers

The data indicates that taletrectinib is a potent therapeutic option, particularly showing a high response rate of 85.2% in TKI-naive patients. Its rapid activity (median TTR of 1.4 months) and substantial intracranial efficacy are notable in managing CNS metastases, a common challenge in ROS1+ NSCLC [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

442.21172409 Da

Monoisotopic Mass

442.21172409 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6ZZ3B7NZ0B

Dates

Last modified: 08-15-2023
1: Ren Y, Zheng J, Fan S, Wang L, Cheng M, Shi D, Zhang W, Tang R, Yu Y, Jiao L,

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